Carteolol Hydrochloride
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988 and is indicated for open-angle glaucoma.
See also: Carteolol (has active moiety).
Structure
3D Structure of Parent
特性
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51781-06-7 (Parent) | |
| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045478 | |
| Record name | Carteolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51781-21-6 | |
| Record name | Carteolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51781-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carteolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | carteolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carteolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carteolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3-[(tert-butyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2-quinolone monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTEOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4797W6I0T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carteolol Hydrochloride on Beta-Adrenergic Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic receptor antagonist notable for its dual mechanism of action: competitive blockade of both β1- and β2-adrenergic receptors and intrinsic sympathomimetic activity (ISA). This partial agonist behavior distinguishes it from many other beta-blockers and contributes to its clinical profile, particularly in ophthalmology for the management of glaucoma and ocular hypertension. By competitively inhibiting catecholamine binding, carteolol reduces aqueous humor production in the eye, thereby lowering intraocular pressure. Concurrently, its partial agonist activity provides a low level of receptor stimulation, which may mitigate certain side effects associated with full antagonists, such as profound bradycardia. This guide provides a detailed examination of its receptor binding, downstream signaling effects, and the experimental methodologies used to characterize its unique pharmacological properties.
Introduction to Beta-Adrenergic Receptors
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are central to the sympathetic nervous system's "fight-or-flight" response. They are activated by endogenous catecholamines, primarily norepinephrine (B1679862) and epinephrine (B1671497). There are two main subtypes relevant to the action of carteolol:
-
β1-Adrenergic Receptors (β1-AR): Predominantly located in the heart, juxtaglomerular cells of the kidney, and adipose tissue. Activation leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
-
β2-Adrenergic Receptors (β2-AR): Found in the smooth muscle of the bronchioles, blood vessels, and in the ciliary body of the eye. Activation causes smooth muscle relaxation (e.g., bronchodilation, vasodilation) and, in the eye, is involved in the production of aqueous humor.
Upon agonist binding, β-ARs couple to the stimulatory G protein (Gs), which activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets and elicit a cellular response.
Carteolol Hydrochloride: A Dual-Action Ligand
Carteolol's interaction with β-ARs is defined by two key pharmacological properties:
Non-Selective Beta-Adrenergic Antagonism
This compound is a non-selective antagonist, meaning it binds to both β1- and β2-adrenergic receptors with high and nearly equal affinity.[1] This binding is competitive, directly blocking the binding of endogenous catecholamines like epinephrine and norepinephrine.[2] In the ciliary body of the eye, which contains β2-receptors, this blockade leads to a decrease in aqueous humor production, the primary mechanism for its intraocular pressure (IOP) lowering effect.[3]
Intrinsic Sympathomimetic Activity (ISA)
Unlike pure antagonists, carteolol is a partial agonist. This property is referred to as Intrinsic Sympathomimetic Activity (ISA).[2][4] As a partial agonist, carteolol binds to the β-AR and elicits a submaximal response, far weaker than that of a full agonist like isoproterenol (B85558) or epinephrine.[5] In a state of low catecholamine levels (e.g., at rest), the partial agonism of carteolol can provide a baseline level of receptor stimulation. This may explain its clinical profile of causing less pronounced side effects, such as bradycardia, compared to beta-blockers that lack ISA.
Molecular Mechanism of Action
Receptor Binding Affinity
The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. Carteolol demonstrates high affinity for both β-AR subtypes, confirming its non-selective nature.
Table 1: Binding Affinity of Carteolol and its Metabolite for Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2:β1) |
| Carteolol | β1-Adrenergic | 0.83[1] | ~1.02 |
| β2-Adrenergic | 0.85[1] | ||
| 8-Hydroxycarteolol (B1208612) | β-Adrenergic | High Affinity (Specific Ki not cited)[4][6] | Not Reported |
Modulation of Downstream Signaling
The dual action of carteolol as both an antagonist and a partial agonist dictates its effect on the canonical β-AR signaling pathway.
Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.
-
As an Antagonist: In the presence of high concentrations of a full agonist (like epinephrine), carteolol competitively occupies the receptor binding site. This prevents the agonist from binding and activating the Gs protein, thereby blocking the downstream production of cAMP and inhibiting the cellular response.
-
As a Partial Agonist (ISA): In the absence of a full agonist, carteolol itself can bind to and induce a conformational change in the receptor, leading to a weak activation of the Gs protein and a small, submaximal increase in cAMP levels.
Caption: Logical flow diagram of Carteolol's state-dependent dual action.
Pharmacodynamic Properties of Key Metabolites
Carteolol is primarily metabolized by the cytochrome P450 2D6 enzyme into 8-hydroxycarteolol .[3] This metabolite is pharmacologically active and, like its parent compound, is a high-affinity β-AR antagonist.[4][6] Notably, experimental evidence from studies on cAMP generation shows that 8-hydroxycarteolol possesses a significantly stronger intrinsic sympathomimetic (agonistic) activity than carteolol itself.[4][5][6] While carteolol did not stimulate cAMP accumulation in certain cell systems, its metabolite produced a partial agonist response.[4][5][6] This suggests that the clinical effects and tolerability profile of carteolol may be influenced by the pharmacodynamic activity of its primary metabolite.
Experimental Protocols for Characterization
The dual-action mechanism of carteolol is elucidated through two primary types of in vitro assays: radioligand binding assays to determine receptor affinity and functional assays to measure downstream signaling (cAMP accumulation).
Radioligand Binding Assay (Competition)
This assay quantifies the affinity (Ki) of a test compound (carteolol) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cultured cells (e.g., CHO or HEK293 cells stably expressing human β1- or β2-ARs) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).
-
Perform differential centrifugation to pellet the cell membranes containing the receptors.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (96-well plate):
-
Total Binding: Membrane preparation + radioligand (e.g., [³H]-CGP 12177 or ¹²⁵I-CYP) + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites.
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of carteolol.
-
-
Incubation & Filtration:
-
Incubate the plate (e.g., 60-90 minutes at 37°C) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Place filters in scintillation vials with a scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of carteolol to generate an inhibition curve and determine the IC50 value (the concentration of carteolol that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Caption: Experimental workflow for a radioligand competition binding assay.
Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate (agonist/partial agonist) or inhibit (antagonist) the production of the second messenger cAMP.
Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the β-AR of interest in a 96- or 384-well plate.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of any cAMP produced.
-
To test for Agonism (ISA): Add serial dilutions of carteolol alone to the cells.
-
To test for Antagonism: Add serial dilutions of carteolol to the cells, followed by a fixed, submaximal concentration (e.g., EC80) of a full agonist like isoproterenol.
-
Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.
-
-
Cell Lysis & Detection:
-
Terminate the reaction and lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on competitive immunoassays using fluorescence resonance energy transfer (FRET).
-
Luminescent Assays: Employs a luciferase-based system where light output is inversely proportional to cAMP levels.
-
ELISA: A traditional competitive enzyme-linked immunosorbent assay.
-
-
-
Data Analysis:
-
Plot the detected signal (or calculated cAMP concentration) against the log concentration of the compound.
-
For Agonism: Determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist. A submaximal Emax confirms partial agonism.
-
For Antagonism: Determine the IC50 value from the inhibition curve.
-
Caption: Experimental workflow for a cell-based cAMP accumulation functional assay.
Conclusion
The mechanism of action of this compound at beta-adrenergic receptors is multifaceted. It acts as a potent, non-selective competitive antagonist at both β1- and β2-adrenergic receptors, which underlies its primary therapeutic effect of lowering intraocular pressure. This antagonism is complemented by a clinically significant intrinsic sympathomimetic activity, classifying it as a partial agonist. This dual-action profile, along with the pharmacological activity of its main metabolite, 8-hydroxycarteolol, provides a distinct therapeutic profile that may offer advantages in tolerability over beta-blockers lacking ISA. A thorough understanding of this mechanism, verified through robust experimental protocols like radioligand binding and functional cAMP assays, is critical for its appropriate clinical application and for the development of future adrenergic modulators.
References
- 1. Ophthalmic beta-blockers: determination of plasma and aqueous humor levels by a radioreceptor assay following multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches | MDPI [mdpi.com]
- 4. The beta-adrenoceptor antagonist carteolol and its metabolite 8-hydroxycarteolol have different intrinsic sympathomimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The β-adrenoceptor antagonist carteolol and its metabolite 8-hydroxycarteolol have different intrinsic sympathomimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carteolol Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carteolol Hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological actions. Detailed experimental protocols for the determination of key physicochemical parameters and a representative analytical workflow are presented. Furthermore, the guide elucidates the signaling pathways modulated by this compound through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical Identity and Structure
This compound is the hydrochloride salt of Carteolol. Its chemical structure is characterized by a 5-(3-(tert-butylamino)-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one moiety.
Chemical Structure:
IUPAC Name: 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride[1]
CAS Number: 51781-21-6[1]
Molecular Formula: C₁₆H₂₅ClN₂O₃[1]
Molecular Weight: 328.83 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | References |
| Appearance | White or off-white crystalline powder | [2] |
| Melting Point | Approximately 278°C (with decomposition) | [3] |
| Solubility | Freely soluble in water; Sparingly soluble in methanol; Slightly soluble in ethanol; Practically insoluble in methylene (B1212753) chloride. | [3] |
| pKa | Not explicitly found for this compound, but for similar beta-blockers, it is in the range of 9.2-9.7. | [4] |
| LogP (experimental) | 1.1 | [5][6] |
| UV Absorption Maximum (λmax) | 229 nm (in simulated tear fluid) | [7] |
Experimental Protocols
Determination of pKa (Potentiometric Titration for Beta-Blockers)
This protocol describes a general method for the determination of the acid-base equilibrium constants of beta-blockers, which can be adapted for this compound.[8][9]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the beta-blocker (e.g., 0.01 M) in a suitable solvent. Due to solubility constraints, a water-methanol mixture (e.g., 20% methanol) may be used.[8][9]
-
Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.[8][9]
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the beta-blocker solution in a thermostatted titration vessel.
-
Add the background electrolyte.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Perform a blank titration with the solvent and electrolyte alone.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The initial estimates of the pKa value can be obtained from the inflection point of the titration curve or by using Gran's method.[8][9]
-
Refine the pKa value using computer programs such as NYTIT and ZETA, which employ non-linear regression analysis.[8][9]
-
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity.
Methodology:
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by vigorous shaking for 24 hours, followed by separation.
-
Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) for the aqueous phase to mimic physiological conditions.
-
-
Partitioning:
-
Dissolve a known amount of this compound in the pre-saturated aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log(P).
-
Pharmacological Properties
Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[10] Its primary therapeutic effect in glaucoma is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor by the ciliary body in the eye.[11]
Intrinsic Sympathomimetic Activity (ISA)
A distinguishing feature of Carteolol is its intrinsic sympathomimetic activity (ISA).[10][11] This means that while it blocks the effects of potent catecholamines like epinephrine (B1671497) and norepinephrine, it can also weakly stimulate the β-adrenergic receptors. This partial agonist activity may result in fewer side effects, such as bradycardia (slow heart rate), compared to beta-blockers without ISA.[10]
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with the β-adrenergic signaling pathway, a classic G-protein coupled receptor (GPCR) cascade.
Beta-Adrenergic Receptor Signaling Pathway
The binding of an agonist (like epinephrine) to a β-adrenergic receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.
Action of this compound on the Signaling Pathway
As a non-selective antagonist with ISA, this compound modulates this pathway in a dual manner:
-
Antagonistic Action: It competitively blocks the binding of endogenous catecholamines (agonists) to the β-adrenergic receptors, thereby preventing the full activation of the signaling cascade.
-
Partial Agonist Action (ISA): It can weakly activate the β-adrenergic receptors, leading to a submaximal stimulation of adenylyl cyclase and a modest increase in cAMP levels.
The following diagram illustrates the β-adrenergic signaling pathway and the points of intervention by this compound.
Caption: Beta-adrenergic signaling pathway and Carteolol HCl action.
Analytical Workflow
The quality control and analysis of this compound in pharmaceutical formulations are critical. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for its assay.
The following diagram outlines a typical experimental workflow for the HPLC analysis of this compound in an ophthalmic solution.
References
- 1. This compound | C16H25ClN2O3 | CID 40127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. yikanghuagong.com [yikanghuagong.com]
- 3. This compound | 51781-21-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Carteolol - Wikipedia [en.wikipedia.org]
- 6. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pi.bausch.com [pi.bausch.com]
The Discovery and Synthesis of Carteolol Hydrochloride: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Introduction
Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic receptor antagonist renowned for its efficacy in the management of glaucoma and ocular hypertension.[1] Its primary mechanism of action involves the reduction of intraocular pressure by decreasing the production of aqueous humor.[2][3][4] This technical guide provides a comprehensive overview of the discovery and, more centrally, the synthetic pathway of carteolol hydrochloride, presenting detailed experimental protocols and quantitative data for researchers and professionals in the field of drug development.
Discovery and Development
The development of this compound emerged from research focused on synthesizing derivatives of 3,4-dihydrocarbostyril with potent beta-adrenergic blocking activity. The foundational research, notably by Nakagawa and colleagues, identified 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone (the chemical name for carteolol) as a promising therapeutic agent.[5][6][7][8] Subsequent formulation as the hydrochloride salt improved its pharmaceutical properties for clinical use.[1]
The Synthetic Pathway of this compound
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The key stages involve the construction of the 5-hydroxy-3,4-dihydroquinolin-2(1H)-one core, followed by etherification and subsequent reaction with tert-butylamine (B42293) to introduce the side chain characteristic of beta-blockers.
Step 1: Synthesis of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione
The synthesis begins with the reaction of 3-amino-2-cyclohexenone with acrylic acid. This reaction, when heated, yields 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione.[7][8]
Experimental Protocol:
A mixture of 3-amino-2-cyclohexenone (0.30 mol) and acrylic acid (0.36 mol) is heated at 140°C for 3 hours. The resulting product, 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione, precipitates and can be recrystallized from methanol (B129727).[8]
| Parameter | Value | Reference |
| Yield | 88.4% - 95% | [7][8] |
| Melting Point | 194-195°C | [7][8] |
Step 2: Synthesis of 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one
The intermediate from the previous step is then dehydrogenated to form the crucial 5-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Experimental Protocol:
3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) is dissolved in cyclohexane (B81311) (25 ml). To this solution, N-bromosuccinimide (0.03 mol) in cyclohexane (5 ml) is added dropwise, and the mixture is refluxed for 3 hours. After cooling, water is added, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and the solvent is evaporated to yield the product as an off-white solid.[2][3]
| Parameter | Value | Reference |
| Yield | 80.1% - 92.7% | [2][3][7] |
| Melting Point | 232-234°C | [2][7] |
| Purity (HPLC) | 82.6% - 94.3% | [2][7] |
Step 3: Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-quinolone
The hydroxyl group of 5-hydroxy-3,4-dihydroquinolin-2(1H)-one is then etherified using epichlorohydrin (B41342) in the presence of a base.
Experimental Protocol:
5-hydroxy-3,4-dihydrocarbostyril (16.4 g) and sodium hydroxide (B78521) (3.7 g) are stirred in 100 ml of methanol at 40-50°C for 3 hours. Subsequently, 150 ml of epichlorohydrin is added, and the mixture is heated under reflux for 5 hours. The reaction mixture is concentrated to dryness, and the residue is recrystallized from a methanol-water mixture (1:1) to give the product as colorless amorphous crystals.[9]
| Parameter | Value | Reference |
| Yield | 54.8% | [7] |
| Melting Point | 172-173°C | [7][9] |
Step 4: Synthesis of Carteolol
The final step in the formation of the carteolol base involves the ring-opening of the epoxide with tert-butylamine.
Experimental Protocol:
A mixture of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone and tert-butylamine (in a molar ratio of approximately 1:4) is reacted in a suitable solvent such as a combination of absolute ethanol (B145695) and acetone (B3395972). After the reaction is complete, the solvent and unreacted amine are evaporated under reduced pressure.[10]
Step 5: Formation of this compound
The carteolol base is then converted to its hydrochloride salt to improve its stability and solubility for pharmaceutical applications.
Experimental Protocol:
To the residue from the previous step, acetone is added, followed by the addition of hydrochloric acid (1-3 mol/L). The mixture is stirred, and after workup including filtration and evaporation of the solvent, the residue is recrystallized from ethanol or acetone. The resulting filter cake is dried to yield this compound.[10]
| Parameter | Value | Reference |
| Yield | 58.3% | [7] |
| Melting Point | 278°C (decomposition) | [7] |
| Purity (HPLC) | 99.2% | [7] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformations involved in the synthesis of this compound.
References
- 1. This compound | C16H25ClN2O3 | CID 40127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | 30389-33-4 [chemicalbook.com]
- 4. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of Prolonged Treatment with β-Adrenoceptor Antagonist, Carteolol on Systemic and Regional Hemodynamics in Stroke-Prone Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 7. CN107337639A - Stable this compound and its preparation method and medical composite for eye - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. CN107337639B - Stable this compound, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]
Pharmacological Profile of Carteolol: A Technical Guide for a Non-Selective Beta-Blocker with Intrinsic Sympathomimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carteolol (B1214276) is a non-selective beta-adrenergic receptor antagonist characterized by its partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA). This dual mechanism of action distinguishes it from many other beta-blockers, offering a unique pharmacological profile. Primarily utilized in ophthalmology for the management of open-angle glaucoma and ocular hypertension, its systemic effects are also of significant pharmacological interest. Carteolol exerts its ocular hypotensive effect by reducing the production of aqueous humor. As a non-selective agent, it blocks both β1- and β2-adrenergic receptors. The presence of ISA is thought to mitigate some of the adverse effects associated with beta-blockade, such as profound bradycardia. This guide provides an in-depth examination of the pharmacological properties of carteolol, detailing its receptor binding profile, intrinsic sympathomimetic activity, and effects on intracellular signaling. Furthermore, it outlines the key experimental protocols used to characterize these properties.
Mechanism of Action
Carteolol's primary mechanism of action involves the competitive, non-selective blockade of β1- and β2-adrenergic receptors. These receptors, part of the G-protein coupled receptor (GPCR) superfamily, are crucial mediators of the sympathetic nervous system.
-
β1-Adrenergic Receptors: Primarily located in the heart, their stimulation by catecholamines (e.g., norepinephrine, epinephrine) leads to increases in heart rate (chronotropy), contractility (inotropy), and conduction velocity. Carteolol's antagonism of these receptors contributes to its cardiovascular effects.
-
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, and in the ciliary body of the eye, their stimulation leads to smooth muscle relaxation (bronchodilation, vasodilation) and, in the eye, regulation of aqueous humor production. Carteolol's blockade of β2-receptors in the ciliary body is the principal mechanism for its reduction of intraocular pressure.
A defining feature of carteolol is its Intrinsic Sympathomimetic Activity (ISA) . This means that while carteolol blocks the binding of more potent endogenous agonists like epinephrine, it also partially activates the receptor, albeit to a much lesser degree than a full agonist. This partial agonism is particularly relevant in states of low sympathetic tone (e.g., at rest), where it may prevent excessive bradycardia.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining carteolol's pharmacological profile.
Table 1: Beta-Adrenoceptor Antagonist Potency of Carteolol Isomers
| Isomer | Agonist | Parameter | Value | Tissue Source |
| S(-) Carteolol | S(-) Isoprenaline | pA2 | 8.56 | Guinea-pig taenia caecum |
| R(+) Carteolol | S(-) Isoprenaline | pA2 | 7.59 | Guinea-pig taenia caecum |
pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data from a study on guinea-pig taenia caecum, which is rich in β2-adrenoceptors.
Table 2: Intrinsic Sympathomimetic Activity (ISA) of Carteolol
| Parameter | Value | Agonist Potency (pD2) | Tissue Source |
| Inotropic Effect | |||
| Maximal Effect (Emax) | 17.1 ± 1.1% | EC50: 4.6 ± 0.1 µM | Spontaneously beating rat atria |
| Chronotropic Effect | |||
| Maximal Effect (Emax) | 7.8 ± 1.9% | - | Spontaneously beating rat atria |
| Beta-Adrenomimetic Activity | |||
| S(-) Carteolol | - | pD2: 6.90 | Guinea-pig taenia caecum |
| R(+) Carteolol | - | pD2: 6.57 | Guinea-pig taenia caecum |
Emax is expressed relative to the maximum response induced by the full agonist isoprenaline. pD2 is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect).
Table 3: Effects on Cyclic AMP (cAMP) Accumulation
| Cell Type | Observation | Conclusion |
| S49 Lymphoma Cells | Did not stimulate cAMP accumulation | Acts as a high-affinity antagonist without agonist effect in this cell line. |
| BC3H1 Smooth Muscle Cells | Did not stimulate cAMP accumulation | Acts as a high-affinity antagonist without agonist effect in this cell line. |
| Rat Myocardium | Functional and biochemical evidence supports cAMP involvement in its cardiac action. | The positive inotropic effect of carteolol is likely mediated, at least in part, through the cAMP pathway in cardiac tissue. |
| Human Lymphocytes | Reduced isoprenaline-induced increase in lymphocyte cAMP content after 7 days of treatment. | Demonstrates functional β2-receptor antagonism and suggests receptor downregulation with prolonged exposure. |
The disparate findings on cAMP accumulation highlight the cell-type-specific nature of carteolol's intrinsic sympathomimetic activity. While it may not be sufficient to stimulate cAMP production in certain cell lines, its partial agonism appears to engage the cAMP pathway in cardiac tissue.
Signaling Pathway and Experimental Workflows
Signaling Pathway of a Non-Selective Beta-Blocker with ISA
The following diagram illustrates the dual action of carteolol at a beta-adrenergic receptor. In the presence of a full agonist like epinephrine, carteolol acts as a competitive antagonist. In the absence of a full agonist, its partial agonism leads to a submaximal activation of adenylyl cyclase and a modest increase in intracellular cAMP.
Caption: Carteolol's dual action at the β-adrenergic receptor.
Experimental Workflow: Radioligand Binding Assay
Determining the binding affinity (Ki) of a compound like carteolol for β1- and β2-receptors is fundamental. A competitive radioligand binding assay is the gold standard for this purpose.
Carteolol Hydrochloride vs other beta-blockers fundamental differences
An In-Depth Technical Guide to the Fundamental Differences Between Carteolol (B1214276) Hydrochloride and Other Beta-Blockers
Introduction
Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of various cardiovascular and ocular conditions. Their primary mechanism involves the competitive inhibition of beta-adrenergic receptors, thereby antagonizing the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[1] Carteolol hydrochloride is a non-selective beta-blocker used primarily in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[2][3][4][5] Its therapeutic action in the eye stems from blocking beta-receptors in the ciliary body, which decreases the production of aqueous humor.[2][6][7][8]
While sharing a common class, beta-blockers exhibit significant heterogeneity in their pharmacological profiles. The fundamental properties that differentiate carteolol from other agents such as timolol (B1209231), propranolol (B1214883), betaxolol (B1666914), and carvedilol (B1668590) include its receptor selectivity, intrinsic sympathomimetic activity (ISA), membrane stabilizing activity (MSA), and ancillary vasodilatory effects. This guide provides a detailed comparison of these core characteristics, their underlying mechanisms, and their clinical implications for researchers and drug development professionals.
Core Pharmacodynamic Differences
The primary distinctions among beta-blockers are rooted in their pharmacodynamic properties. These differences dictate their clinical utility and side-effect profiles.
Receptor Selectivity
Beta-adrenergic receptors are broadly classified into β1 and β2 subtypes. β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscle of the lungs and blood vessels.[2]
-
Carteolol: As a non-selective beta-blocker, carteolol antagonizes both β1- and β2-receptors.[2][4][5][8] This is the same classification as timolol and propranolol.[5][9]
-
β1-Selective Agents (Cardioselective): Agents like betaxolol and atenolol (B1665814) preferentially block β1-receptors.[8][10][11] This selectivity can offer a safety advantage in patients with respiratory conditions, as β2-receptor blockade in the lungs can lead to bronchoconstriction.[8]
-
Third-Generation Agents: Some newer beta-blockers, like carvedilol, combine non-selective beta-blockade with alpha-1 receptor blockade, contributing to their vasodilatory effects.[9]
Intrinsic Sympathomimetic Activity (ISA)
A defining feature of carteolol is its possession of Intrinsic Sympathomimetic Activity (ISA).[2][3][12]
-
Mechanism: ISA refers to the capacity of a beta-blocker to act as a partial agonist at the beta-adrenergic receptor.[12][13] While it blocks the binding of potent full agonists (like epinephrine), it simultaneously provides a low level of receptor stimulation.[2][13] This prevents the heart rate from falling excessively at rest.[13]
-
Comparison: Most widely used beta-blockers, including timolol, propranolol, and metoprolol, lack ISA.[9]
-
Clinical Implications: The partial agonism of carteolol is clinically significant. It leads to less depression of resting heart rate (bradycardia) and cardiac output compared to beta-blockers without ISA.[2][13][14] In the context of glaucoma, some studies suggest that carteolol's ISA may enhance ocular blood flow at the optic nerve head, a potential advantage over non-ISA agents like timolol which may have an equivocal or negative effect on perfusion.[12]
Caption: Signaling pathway comparing full agonists, antagonists, and partial agonists.
Membrane Stabilizing Activity (MSA)
Membrane Stabilizing Activity (MSA), also known as local anesthetic or quinidine-like activity, is a property of some beta-blockers that involves blocking sodium channels.[15]
-
Carteolol: Possesses no significant membrane-stabilizing activity.[4]
-
Comparison: This is in stark contrast to agents like propranolol and carvedilol, which have high MSA.[9][15]
-
Clinical Implications: While MSA contributes to the antiarrhythmic effects of drugs like propranolol, it is an undesirable side effect in ophthalmic applications.[15] High MSA can lead to corneal anesthesia (reduced sensitivity), which increases the risk of corneal damage.[15][16] The lack of MSA in carteolol is therefore an advantage for its use as a topical agent for glaucoma.
Vasodilatory Effects
Some newer, "third-generation" beta-blockers possess direct vasodilatory properties, which are distinct from the downstream effects of beta-blockade.
-
Carteolol: Does not possess direct vasodilatory properties. Its hemodynamic effects are primarily governed by its non-selective beta-blockade and ISA.
-
Comparison: Nebivolol (B1214574) is known to induce vasodilation by stimulating the release of nitric oxide (NO) from endothelial cells.[17][18] Carvedilol achieves vasodilation through its additional alpha-1 blocking properties.[9][19] These mechanisms result in a reduction in peripheral vascular resistance, an effect not directly associated with carteolol.
Comparative Data Tables
Table 1: Pharmacodynamic Properties of Selected Beta-Blockers
| Property | Carteolol | Timolol | Betaxolol | Propranolol | Carvedilol | Nebivolol |
| β1 Selectivity | No | No | Yes[8][11] | No | No | Yes[18] |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (Moderate)[2][3] | No | No | No[9] | No[9] | No |
| Membrane Stabilizing Activity (MSA) | No/Insignificant[4] | Low | Low | Yes (High)[9][15] | Yes (High)[9] | No |
| Primary Vasodilatory Mechanism | None | None | None | None | α1-blockade[9] | NO Release[17] |
Table 2: Pharmacokinetic Properties of Selected Beta-Blockers
| Parameter | Carteolol | Timolol | Betaxolol | Propranolol | Atenolol |
| Lipophilicity | Moderate[16] | Moderate[10] | High[16] | High[10][20] | Low (Hydrophilic)[10][20] |
| Systemic Bioavailability (Oral) | ~85% | ~50% | ~89% | ~25% | ~50% |
| Plasma Half-life (hours) | ~6 | ~4 | ~14-22 | ~3-6 | ~6-7 |
| Plasma Protein Binding | 20-30% | <10% | ~50% | >90% | <5% |
| Primary Route of Elimination | Renal (50-70% unchanged) & Hepatic[3] | Hepatic & Renal | Hepatic | Hepatic (First-pass)[20] | Renal (Unchanged)[20] |
Data compiled from multiple sources. Values can vary between studies.
Key Experimental Protocols
The differentiation of beta-blocker properties relies on specific in-vitro assays.
Protocol: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor subtype (e.g., β1 vs. β2), thereby determining its selectivity.
-
Objective: To determine the binding affinity (Ki) of carteolol and other beta-blockers for β1 and β2-adrenergic receptors.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the receptor.[21] The displacement of the radioligand is measured at various concentrations of the test compound to calculate its inhibitory constant (Ki).[22]
-
Methodology:
-
Preparation: A source of receptors is prepared, typically from cell membranes of a cell line engineered to express high levels of a single human receptor subtype (e.g., CHO cells expressing β1-receptors).
-
Materials:
-
Procedure:
-
In a multi-well plate, the receptor membranes, radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound are incubated together.
-
Separate wells are used to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled antagonist, e.g., propranolol).[23]
-
The incubation proceeds for 60-120 minutes at a controlled temperature (e.g., 37°C) to reach equilibrium.[21]
-
-
Separation & Detection:
-
The reaction is terminated by rapid filtration through the glass fiber filter mat, which traps the receptor membranes with the bound radioligand.[21]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and converted to a Ki value.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Adenylyl Cyclase Activity Assay
This functional assay is used to measure the degree of receptor activation (or partial activation in the case of ISA) by assessing the production of the second messenger, cyclic AMP (cAMP).
-
Objective: To quantify the intrinsic sympathomimetic activity of carteolol by measuring its ability to stimulate adenylyl cyclase.
-
Principle: Beta-receptors are coupled to the Gs protein, which activates the enzyme adenylyl cyclase to convert ATP into cAMP.[1] Full agonists cause a large increase in cAMP, while partial agonists (drugs with ISA) cause a submaximal increase.[13][24] Antagonists without ISA cause no increase.
-
Methodology:
-
Preparation: Whole cells or cell membranes from a cell line expressing the target beta-receptor (e.g., S49 lymphoma cells) are used.[24]
-
Materials:
-
Cell preparation (membranes or intact cells).
-
Test Compounds: Full agonist (e.g., Isoproterenol), antagonist (e.g., Propranolol), and partial agonist (e.g., Carteolol).
-
Substrate: ATP, including radiolabeled [α-³²P]ATP.
-
Reaction buffer containing Mg²⁺ or Mn²⁺ ions.
-
Dowex and Alumina columns for chromatography.
-
-
Procedure:
-
The cell preparation is incubated with the test compound at various concentrations in the reaction buffer.
-
The enzymatic reaction is initiated by adding the [α-³²P]ATP substrate.
-
The reaction is allowed to proceed for a defined time at 37°C and is then stopped (e.g., by adding a stopping solution and boiling).
-
-
Separation & Detection:
-
The produced [³²P]cAMP must be separated from the unreacted [α-³²P]ATP. This is classically achieved by sequential column chromatography over Dowex and Alumina resins.[25]
-
The radioactivity of the purified cAMP fraction is quantified using a scintillation counter.
-
-
Data Analysis: The amount of cAMP produced is calculated and plotted against the concentration of the test compound. The maximal response (Emax) of the partial agonist is compared to that of the full agonist to quantify its intrinsic activity.
-
Caption: Workflow for measuring adenylyl cyclase activity to determine ISA.
Conclusion
This compound is a non-selective beta-adrenergic antagonist whose fundamental differences from other beta-blockers are clinically and pharmacologically significant. Its defining characteristic is the possession of moderate intrinsic sympathomimetic activity (ISA) , which distinguishes it from the majority of beta-blockers like timolol and propranolol and contributes to a favorable side-effect profile with less resting bradycardia.
Furthermore, its lack of β1-selectivity differentiates it from cardioselective agents like betaxolol, while its absence of significant membrane stabilizing activity (MSA) is a key advantage over propranolol in topical ophthalmic use, minimizing the risk of corneal anesthesia. Finally, it does not possess the direct, NO-mediated or alpha-blocking vasodilatory properties seen in third-generation agents like nebivolol and carvedilol. These core distinctions in pharmacodynamics, complemented by its pharmacokinetic profile, establish carteolol as a unique therapeutic agent, offering efficacy comparable to other non-selective beta-blockers but with a distinct safety and tolerability profile.
References
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Articles [globalrx.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Topical ophthalmic beta-adrenergic blockade for the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound 1% vs timolol maleate 0.5% in patients with increased intraocular pressure. Nocturnal Investigation of Glaucoma Hemodynamics Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beta blockers, nitric oxide, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. benchchem.com [benchchem.com]
- 24. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Carteolol Hydrochloride: From Chemical Identity to Clinical Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carteolol (B1214276) Hydrochloride, a non-selective beta-adrenergic antagonist. This document details its chemical identity, mechanism of action, and pharmacological properties, presenting key data in a structured format for scientific and research applications.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
| CAS Number | 51781-21-6 |
Mechanism of Action and Signaling Pathway
Carteolol Hydrochloride is a non-selective beta-adrenergic receptor blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1][2] Its primary therapeutic application is in the management of glaucoma and ocular hypertension, where it effectively reduces intraocular pressure (IOP).[3][4] The principal mechanism for IOP reduction is a decrease in the production of aqueous humor by the ciliary body in the eye.[3][5][6]
The signaling cascade initiated by beta-adrenergic receptor activation, which is consequently blocked by Carteolol, is depicted below.
Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound.
Pharmacological Properties
This compound also exhibits intrinsic sympathomimetic activity (ISA), a partial agonist activity that can be beneficial in mitigating some of the adverse effects associated with complete beta-blockade, such as bradycardia.[2][7]
Clinical Efficacy: A Summary of Quantitative Data
Clinical studies have demonstrated the efficacy of this compound in reducing intraocular pressure. The following table summarizes key findings from various clinical trials.
| Study Parameter | Finding | Reference |
| Median IOP Reduction | 22% to 25% with twice-daily topical administration of a 1% solution. | [4] |
| Comparative IOP Reduction (vs. Latanoprost) | In a Phase 3 trial, the adjusted mean IOP reduction for a Carteolol/Latanoprost fixed combination was 2.9 mm Hg, compared to 1.6 mm Hg for Latanoprost alone after 8 weeks. | [8] |
| Comparative IOP Reduction (vs. Carteolol alone) | The adjusted mean IOP reduction for a Carteolol/Latanoprost fixed combination was 3.5 mm Hg, compared to 1.6 mm Hg for Carteolol alone after 8 weeks in a separate Phase 3 study. | [8] |
| Long-Acting Formulation | A long-acting 2% formulation administered once daily showed an equivalent IOP reduction effect to the conventional 2% solution administered twice daily. | [9] |
Experimental Protocols
The following provides a generalized experimental protocol for evaluating the in vivo efficacy of a novel this compound formulation in an animal model, based on methodologies described in the literature.[10]
Objective: To determine the ocular bioavailability and IOP-lowering effect of a test formulation of this compound compared to a standard solution.
Animal Model: New Zealand White rabbits.
Experimental Workflow:
Caption: Generalized Experimental Workflow for In Vivo Evaluation of this compound.
Materials and Methods:
-
Animal Handling and Dosing: Rabbits are acclimatized and baseline IOP is measured. Animals are then randomized into treatment groups. A precise volume of the test formulation or control (e.g., commercial eye drops) is administered into the conjunctival sac.
-
Intraocular Pressure Measurement: IOP is measured at predetermined time intervals using a calibrated tonometer.
-
Aqueous Humor Collection: At designated time points, animals are anesthetized, and aqueous humor samples are collected from the anterior chamber of the eye.
-
Sample Processing: Samples are immediately centrifuged to remove any particulate matter. An internal standard is added, and proteins are precipitated using a suitable solvent like methanol.
-
Bioanalytical Method (HPLC): The concentration of this compound in the aqueous humor is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Data Analysis: The pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and the pharmacodynamic effect (IOP reduction over time) are calculated and statistically compared between the treatment groups.
References
- 1. echemi.com [echemi.com]
- 2. youtube.com [youtube.com]
- 3. Articles [globalrx.com]
- 4. pi.bausch.com [pi.bausch.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Pharmacodynamics of carteolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, Controlled, Phase 3 Trials of Carteolol/Latanoprost Fixed Combination in Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Long-acting this compound 2% ophthalmic solution phase IV study--investigation of the effectiveness, safety and plasma concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Solubility of Carteolol Hydrochloride in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of Carteolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. The following sections detail its solubility in a range of common research solvents, outline established experimental protocols for solubility determination, and visualize key related pathways and workflows to support research and development efforts.
Quantitative Solubility Data
The solubility of this compound has been determined in several key organic and aqueous solvents. The data, compiled from various technical sources, is presented below for ease of comparison.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 16[1] - 50[2][3] | 48.66[1] - 152.05[2][3] | Heating to 60°C and ultrasonication may be required to achieve higher concentrations.[2][3] |
| Dimethylformamide (DMF) | 14[1] | 42.58 | Should be purged with an inert gas.[1] |
| Ethanol | 11[1] | 33.46 | Should be purged with an inert gas.[1] |
| Water | ≥ 25[2][3] | ≥ 76.03 | Freely soluble.[4] Aqueous solutions are not recommended for storage for more than one day.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5[1] | ~15.21 | Provides solubility in a physiologically relevant buffer.[1] |
| Methanol | Sparingly soluble[5][6] | - | Qualitative description. |
| Methylene Chloride | Practically insoluble[5][6] | - | Qualitative description. |
Experimental Protocols for Solubility Determination
The determination of aqueous and non-aqueous solubility is a critical step in early-stage drug development. The following outlines a standard protocol for determining the equilibrium solubility of this compound, primarily based on the widely accepted shake-flask method.
Principle
The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess amount of the solid drug in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then measured using a suitable analytical technique.
Materials and Equipment
-
This compound (pure, crystalline solid)
-
Selected solvents (e.g., Water, Ethanol, DMSO, PBS)
-
Volumetric flasks
-
Mechanical shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Analytical balance
-
pH meter
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at various time points until the concentration of the dissolved drug remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method.
-
HPLC: A common method involves injecting the filtered solution into an HPLC system. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from solutions of known this compound concentrations. A typical mobile phase could consist of a mixture of acetonitrile, methanol, and a sodium hexanesulfonate solution, with UV detection at 252 nm.
-
UV-Vis Spectrophotometry: For a simpler, yet effective method, the absorbance of the filtered solution can be measured at the maximum absorption wavelength (λmax) of this compound, which is approximately 251 nm. The concentration is then calculated using a standard calibration curve.
-
-
-
Data Reporting:
-
Express the solubility in mg/mL and, if the molecular weight is known, in molarity (mol/L or mM).
-
Report the temperature and pH (for aqueous solutions) at which the solubility was determined.
-
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: β-Adrenergic Receptor Antagonism
This compound is a non-selective β-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to β1 and β2-adrenergic receptors. This action inhibits the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Ophthalmic Carteolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic profile of carteolol (B1214276) hydrochloride when administered as an ophthalmic solution. The information presented herein is intended for professionals in the fields of pharmaceutical research and development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this non-selective beta-adrenergic blocking agent.
Mechanism of Action
Carteolol hydrochloride is a non-selective beta-adrenergic antagonist that possesses intrinsic sympathomimetic activity (ISA) and lacks significant membrane-stabilizing activity.[1][2][3] Its primary therapeutic effect in ophthalmology is the reduction of both normal and elevated intraocular pressure (IOP), making it effective for managing chronic open-angle glaucoma and ocular hypertension.[1][2][4][5]
The principal mechanism for IOP reduction is the decreased production of aqueous humor.[4][6] By blocking beta-adrenergic receptors in the ciliary processes of the eye, carteolol diminishes the sympathetic drive, thereby reducing aqueous humor secretion.[4][7] This action helps to prevent the progressive optic nerve damage associated with glaucoma.[6] Clinical trials have demonstrated that a 1% solution administered twice daily can produce a median IOP reduction of 22% to 25%.[1][2][5]
Pharmacokinetic Profile: ADME
The journey of ophthalmic carteolol from instillation to elimination involves complex processes of absorption, distribution, metabolism, and excretion. While designed for local ocular action, minimal systemic exposure can occur.
-
Ocular Absorption : Following topical instillation, carteolol is absorbed through the cornea into the ocular tissues.[4][6] The onset of action is typically observed within 30 minutes, with the peak effect on IOP reduction occurring approximately two hours post-administration.[6] In rabbits, peak concentrations in the aqueous humor are also reached around this time.[4]
-
Systemic Absorption : Although plasma levels of carteolol have not been detected in some human studies following ocular instillation, systemic absorption does occur.[1][2] It is estimated that approximately 25% of an ophthalmic dose can be absorbed systemically.[8][9] This absorption can happen via the conjunctiva and subsequent drainage into the nasolacrimal duct, where it can be absorbed by the nasal mucosa.[10] While systemic effects are rare, they can include bradycardia and bronchospasm in susceptible individuals.[4][6] A long-acting formulation containing alginic acid has been shown to result in significantly lower plasma concentrations in humans compared to the conventional twice-daily solution, potentially reducing systemic side effects.[11]
-
Ocular Distribution : Carteolol distributes to various ocular tissues after administration.[6] Studies in pigmented rabbits have shown that carteolol accumulates significantly in pigmented tissues like the iris and ciliary body.[12] In these tissues, maximum radioactivity levels from 14C-labeled carteolol were reached 24 hours after a single instillation, with a very long elimination half-life of approximately 15 days, suggesting strong binding.[12]
-
Systemic Distribution : Once systemically absorbed, carteolol exhibits low plasma protein binding, estimated to be between 20-30%.[13] Carteolol is characterized as having low lipophilicity, which may result in a lower potential to cross the blood-brain barrier.[14]
Carteolol that reaches systemic circulation is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[8][9][13] The primary active metabolite is 8-hydroxycarteolol.[13][15][16] Carteolol and its primary metabolite are also conjugated with glucuronic acid.[13]
The primary route of elimination for systemically absorbed carteolol and its metabolites is via the kidneys into the urine.[8][9][13] Following oral administration in human volunteers, approximately 50-70% of the dose was excreted as unchanged drug in the urine.[13][15] The systemic elimination half-life is approximately 5 to 8 hours.[8][13][15][17]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for carteolol from various studies.
Table 1: Ocular Pharmacokinetic Parameters in Rabbits
| Parameter | Tissue | Value | Citation |
| Peak Concentration (Cmax) | Aqueous Humor | 859.18 ng/mL | [18] |
| Time to Peak (Tmax) | Aqueous Humor | ~1-2 hours | [4][6][18] |
| Concentration at 12 hr | Aqueous Humor | 92.81 ng/mL | [18] |
| Elimination Half-Life | Pigmented Tissues | ~15 days | [12] |
Table 2: Systemic Pharmacokinetic Parameters
| Parameter | Species | Value | Route | Citation |
| Systemic Absorption | Human | ~25% | Ophthalmic | [8][9] |
| Plasma Protein Binding | Human | 20-30% | - | [13] |
| Elimination Half-Life | Human | ~5-8 hours | Systemic | [8][13][15][17] |
| Terminal Half-Life | Human | 13.8 hours | Systemic | [8][9] |
| Unchanged in Urine | Human | 50-70% | Oral | [13][15] |
| Peak Plasma Time | Human | 0.25 hours | Ophthalmic | [8][9] |
| Peak Plasma Conc. (1 hr) | Rabbit | 8.00 ng/mL | Ophthalmic | [18] |
Experimental Protocols
Understanding the pharmacokinetics of ophthalmic drugs relies on robust preclinical and clinical study designs. Rabbit models are frequently employed due to their anatomical and physiological similarities to the human eye.
A typical experimental design to determine ocular drug concentrations involves the following steps:
-
Animal Model : Pigmented rabbits are often selected, as drug binding to melanin (B1238610) can significantly influence ocular pharmacokinetics.[12][19]
-
Dosing : A precise volume (e.g., 20-50 µL) of this compound solution (e.g., 1% or 2%) is instilled into the cul-de-sac of the rabbit's eye.[18][20]
-
Sample Collection : At predetermined time points post-dose, animals are euthanized. Aqueous humor is collected via paracentesis. Ocular tissues such as the cornea, iris-ciliary body, lens, and vitreous humor are carefully dissected and collected.[21]
-
Sample Processing : Tissues are weighed and homogenized. Proteins in both tissue homogenates and aqueous humor are precipitated, typically using a solvent like acetonitrile.[22]
-
Bioanalysis : The concentration of carteolol in the processed samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[23]
-
Pharmacokinetic Analysis : The resulting concentration-time data is analyzed using pharmacokinetic modeling software to determine parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Quantification of carteolol in biological matrices like aqueous humor requires a highly sensitive and specific analytical method.
-
Sample Preparation : A common method is protein precipitation. To a small volume of aqueous humor (e.g., 100 µL), an internal standard is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins.[23]
-
Extraction : The resulting supernatant, containing the drug and internal standard, is transferred and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in the mobile phase for analysis.[23]
-
Chromatographic Separation : The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The analytes are separated on a reverse-phase column (e.g., C18) under specific mobile phase and gradient conditions.[22][23]
-
Mass Spectrometric Detection : The column eluent is introduced into a tandem mass spectrometer. Carteolol and its internal standard are detected and quantified using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity.[23]
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. drugs.com [drugs.com]
- 3. Carteolol-ophthalmic-solution - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Articles [globalrx.com]
- 5. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. youtube.com [youtube.com]
- 8. UpToDate 2018 [doctorabad.com]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. [Long-acting this compound 2% ophthalmic solution phase IV study--investigation of the effectiveness, safety and plasma concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ocular distribution of carteolol after single and repeated ocular instillation in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. Carteolol - Wikipedia [en.wikipedia.org]
- 15. Carteolol [medbox.iiab.me]
- 16. [Pharmacodynamics of carteolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and absolute bioavailability of carteolol, a new beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ophthalmic beta-blockers: determination of plasma and aqueous humor levels by a radioreceptor assay following multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alginic acid effect on carteolol ocular pharmacokinetics in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of topical carteolol on iridial circulation in pigmented rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and intraocular pressure lowering effect of timolol preparations in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Carteolol Hydrochloride: A Detailed Protocol for Laboratory Research
Introduction
Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension. Its synthesis involves a multi-step process commencing from readily available starting materials. This document provides a comprehensive protocol for the laboratory-scale synthesis of carteolol hydrochloride, intended for researchers, scientists, and professionals in drug development. The protocol details the synthesis of key intermediates, including 3-amino-2-cyclohexenone, tetrahydro-2,5(1H,6H)-quinolinedione, 5-hydroxy-3,4-dihydro-2(1H)-quinolone, and 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone, culminating in the formation of carteolol and its subsequent conversion to the hydrochloride salt.
Overall Synthesis Workflow
The synthesis of this compound proceeds through a five-step sequence as illustrated in the workflow diagram below.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-2-cyclohexenone
This initial step involves the condensation of 1,3-cyclohexanedione with an ammonia (B1221849) source to form the enamine intermediate, 3-amino-2-cyclohexenone.
-
Materials:
-
1,3-Cyclohexanedione
-
Ammonium acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1,3-cyclohexanedione and ammonium acetate in a 1:1.2 to 1:1.6 molar ratio.[1]
-
Add toluene as the solvent.
-
Heat the mixture to reflux at a temperature of 80-120°C for 20-60 minutes.[1] Water formed during the reaction is azeotropically removed using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield crude 3-amino-2-cyclohexenone, which can be used in the next step without further purification.
-
Step 2: Synthesis of Tetrahydro-2,5(1H,6H)-quinolinedione
This step involves a Michael addition of the enamine to an acrylate, followed by cyclization to form the quinolinedione ring system.
-
Materials:
-
3-Amino-2-cyclohexenone (from Step 1)
-
Ethyl acrylate
-
A suitable base (e.g., sodium ethoxide)
-
-
Procedure:
-
Dissolve 3-amino-2-cyclohexenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of a suitable base.
-
Add ethyl acrylate dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product, tetrahydro-2,5(1H,6H)-quinolinedione, can be purified by recrystallization from a suitable solvent system.
-
Step 3: Synthesis of 5-Hydroxy-3,4-dihydro-2(1H)-quinolone
This step involves the aromatization of one of the rings of the quinolinedione intermediate.
-
Materials:
-
Tetrahydro-2,5(1H,6H)-quinolinedione (from Step 2)
-
N-Bromosuccinimide (NBS)
-
Cyclohexane
-
Ethyl acetate
-
-
Procedure:
-
Suspend tetrahydro-2,5(1H,6H)-quinolinedione in cyclohexane in a round-bottom flask.
-
Add N-bromosuccinimide (in a molar ratio of approximately 1:1.5 to 1:2.5 of the quinolinedione to NBS) to the suspension.[2]
-
Heat the mixture to reflux for 3 to 6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 5-hydroxy-3,4-dihydro-2(1H)-quinolone can be purified by recrystallization.
-
Step 4: Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-quinolone
This step introduces the epoxypropoxy side chain, which is crucial for the final step of the synthesis.
-
Materials:
-
5-Hydroxy-3,4-dihydro-2(1H)-quinolone (from Step 3)
-
Epichlorohydrin
-
A suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate)
-
A suitable solvent (e.g., acetone (B3395972) or DMF)
-
-
Procedure:
-
Dissolve 5-hydroxy-3,4-dihydro-2(1H)-quinolone in a suitable solvent in a round-bottom flask.
-
Add an excess of epichlorohydrin and a base.
-
Stir the reaction mixture at an appropriate temperature (e.g., reflux) and monitor by TLC.
-
Upon completion, filter off any inorganic salts and remove the excess epichlorohydrin and solvent under reduced pressure.
-
The resulting crude 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone can be purified by column chromatography or recrystallization.
-
Step 5: Synthesis of this compound
The final step involves the ring-opening of the epoxide by tert-butylamine and subsequent conversion to the hydrochloride salt.
-
Materials:
-
5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-quinolone (from Step 4)
-
tert-Butylamine
-
A suitable solvent (e.g., methanol (B129727) or ethanol)
-
Hydrochloric acid (e.g., 1-3 M solution)
-
Acetone or Ethanol for recrystallization
-
-
Procedure:
-
Dissolve 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone in a suitable solvent.
-
Add an excess of tert-butylamine (molar ratio of epoxide to amine is typically 1:3 to 1:6).[2]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess tert-butylamine under reduced pressure.
-
Dissolve the residue in acetone and add a solution of hydrochloric acid (1-1.5 molar equivalents) to precipitate the hydrochloride salt.[2]
-
Stir the mixture, filter the precipitate, and wash with cold acetone.
-
Recrystallize the crude this compound from a suitable solvent such as ethanol or acetone to obtain the pure product.[2]
-
Data Presentation
| Step | Product | Typical Yield (%) | Key Characterization Data |
| 1 | 3-Amino-2-cyclohexenone | - | - |
| 2 | Tetrahydro-2,5(1H,6H)-quinolinedione | - | - |
| 3 | 5-Hydroxy-3,4-dihydro-2(1H)-quinolone | 92.7[1] | ¹H-NMR (400M, DMSO-d₆): δ 9.93 (s, 1H), δ 9.46 (s, 1H), δ 6.9 (t, 1H), δ 6.43 (d, 1H), δ 6.31 (d, 1H), δ 2.77 (t, 2H), δ 2.38 (t, 2H)[1] |
| 4 | 5-(2,3-Epoxypropoxy)-3,4-dihydro-2(1H)-quinolone | - | - |
| 5 | This compound | >90 | Melting Point: ~277°C (with decomposition)[3] |
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[4][5]
-
Epichlorohydrin: Highly reactive, toxic, and a potential carcinogen. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate chemical-resistant gloves and safety goggles. Avoid inhalation and skin contact.[6][7]
-
tert-Butylamine: Flammable and corrosive. Handle in a fume hood and away from ignition sources. Wear appropriate PPE.
-
Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
- 1. CN107337639A - Stable this compound and its preparation method and medical composite for eye - Google Patents [patents.google.com]
- 2. CN107337639B - Stable this compound, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. fishersci.com [fishersci.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. nbinno.com [nbinno.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Carteolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Carteolol (B1214276) Hydrochloride in bulk drug substances and pharmaceutical formulations. The described method is based on the United States Pharmacopeia (USP) monograph for Carteolol Hydrochloride, ensuring reliability and compliance with regulatory standards.[1][2] This document includes comprehensive experimental protocols, system suitability requirements, and method validation parameters presented in clear, tabular formats for ease of use by researchers, scientists, and drug development professionals.
Introduction
This compound is a non-selective beta-adrenergic blocking agent used primarily in the treatment of glaucoma to reduce intraocular pressure. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note details a reversed-phase HPLC method that provides excellent separation and quantification of this compound.
HPLC Method Parameters
A summary of the chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Mode | Liquid Chromatography (LC) |
| Detector | UV, 252 nm[1] |
| Column | 4.6-mm × 25-cm; 5-μm packing L1[1] |
| Mobile Phase | Acetonitrile, methanol, and Solution A (20:1:79)[1] |
| Solution A: 2.82 g/L of sodium 1-hexanesulfonate in water[2] | |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Run Time | Not less than 3.3 times the retention time of carteolol[1] |
Experimental Protocols
Preparation of Solutions
3.1.1. Solution A (Aqueous Component of Mobile Phase)
-
Accurately weigh 2.82 g of sodium 1-hexanesulfonate.
-
Dissolve in 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas before use.[2]
3.1.2. Mobile Phase Preparation
-
Prepare a mixture of Acetonitrile, methanol, and Solution A in the ratio of 20:1:79 (v/v/v).[1]
-
Mix well and degas using a suitable method (e.g., sonication or vacuum filtration).
3.1.3. Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of USP this compound Reference Standard (RS).
-
Transfer to a 100-mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase.[1]
-
Mix thoroughly.
3.1.4. Sample Solution Preparation (0.1 mg/mL)
-
Accurately weigh a portion of the this compound sample equivalent to about 10 mg.
-
Transfer to a 100-mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase.[1]
-
Mix thoroughly.
-
For ophthalmic solutions, transfer an accurately measured volume equivalent to about 10 mg of this compound to a 100-mL volumetric flask, dilute with Diluent to volume, and mix.[3] Pass a portion of this solution through a 0.5 µm or finer filter, discarding the first 2 mL of the filtrate.[3]
Chromatographic Procedure
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the Standard solution and record the chromatogram.
-
Inject 20 µL of the Sample solution and record the chromatogram.
-
The retention time of the carteolol peak in the chromatogram of the sample preparation should correspond to that in the chromatogram of the standard preparation.[3]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are summarized in Table 2.
Table 2: System Suitability Requirements
| Parameter | Requirement |
| Tailing Factor | Not more than 2.0[1] |
| Relative Standard Deviation (RSD) | Not more than 0.5%[1] |
Method Validation Summary
The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. A summary of typical validation parameters and their acceptance criteria is provided in Table 3.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from excipients or degradation products at the retention time of Carteolol. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | ||
| - Repeatability | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for multiple preparations. |
| - Intermediate Precision | The precision within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters are met, and results remain within acceptable limits when parameters like flow rate, mobile phase composition, and column temperature are varied slightly. |
Calculation
Calculate the percentage of this compound (C₁₆H₂₄N₂O₃·HCl) in the portion of this compound taken using the following formula:
Result = (rᵤ / rₛ) × (Cₛ / Cᵤ) × 100
Where:
-
rᵤ = peak response of carteolol from the Sample solution
-
rₛ = peak response of carteolol from the Standard solution
-
Cₛ = concentration of USP this compound RS in the Standard solution (mg/mL)
-
Cᵤ = concentration of this compound in the Sample solution (mg/mL)
The acceptance criteria for the assay are between 98.0% and 101.5% on the dried basis.[1]
Visualizations
References
In Vitro Efficacy Assessment of Carteolol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carteolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist utilized primarily in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic effect is achieved by reducing intraocular pressure (IOP).[2][3] The primary mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye.[1][4] This action inhibits the production of aqueous humor, the fluid that maintains pressure within the eye, thereby lowering IOP.[1][3] Carteolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-adrenergic receptors while blocking them, which may contribute to a more favorable side-effect profile compared to other beta-blockers.[1][5]
These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the efficacy of this compound. The described assays will enable researchers to:
-
Determine the binding affinity of this compound to beta-1 and beta-2 adrenergic receptors.
-
Quantify the functional inhibition of agonist-stimulated cyclic AMP (cAMP) production.
-
Assess the potential cytotoxicity of the compound in a relevant ocular cell line.
Signaling Pathway of this compound
This compound acts as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). In the ciliary epithelium, stimulation of these receptors by agonists like isoproterenol (B85558) leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking these receptors, Carteolol prevents this signaling cascade, leading to reduced aqueous humor production.
Caption: this compound's antagonistic action on the β-adrenergic receptor signaling pathway.
Data Presentation
The following table summarizes the key quantitative parameters for this compound's activity.
| Parameter | Receptor Subtype | Value | Assay Type |
| Binding Affinity (Ki) | Beta-1 Adrenergic | 0.83 nM | Radioligand Binding Assay |
| Beta-2 Adrenergic | 0.85 nM | Radioligand Binding Assay | |
| Functional Potency (pA2) | Beta-1 & Beta-2 Adrenergic | 9.04 - 9.23 | Functional cAMP Assay |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.[6][7]
Experimental Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human beta-1 or beta-2 adrenergic receptors (e.g., from CHO or HEK293 cells)
-
[3H]-Dihydroalprenolol ([3H]-DHA) as the radioligand
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Whatman GF/B glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Filter manifold for 96-well plates
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and pellet the membranes by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[6]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of cell membranes (10-20 µg protein)
-
50 µL of this compound at various concentrations (e.g., 10-10 to 10-5 M) or vehicle for total binding. For non-specific binding, use a high concentration of a non-radiolabeled beta-blocker like propranolol (B1214883) (e.g., 10 µM).
-
50 µL of [3H]-DHA at a concentration close to its Kd (e.g., 1-2 nM).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a Whatman GF/B filter pre-soaked in wash buffer using a filter manifold. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-DHA) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[6]
-
Luminescence-Based cAMP Assay for Functional Inhibition
This assay measures the ability of this compound to inhibit the production of cAMP stimulated by a beta-adrenergic agonist, providing a functional measure of its antagonist activity. A luminescence-based assay, such as Promega's cAMP-Glo™ Assay, offers high sensitivity and a high-throughput format.
Experimental Workflow:
Caption: Workflow for the luminescence-based cAMP assay.
Materials:
-
Human Ciliary Epithelial cell line
-
Cell culture medium and supplements
-
This compound
-
Isoproterenol (beta-adrenergic agonist)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP-Glo™ Assay kit (or similar luminescence-based cAMP assay)
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Culture and Seeding: Culture Human Ciliary Epithelial cells in the recommended medium. Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Pre-incubation with Antagonist: Remove the culture medium and replace it with 80 µL of assay buffer containing various concentrations of this compound (e.g., 10-10 to 10-5 M). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 20 µL of assay buffer containing isoproterenol at a concentration that elicits a submaximal response (e.g., EC80) and a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation. Incubate for 10-15 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Follow the manufacturer's protocol for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer followed by a detection reagent that contains a kinase and a luciferase.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The amount of light generated is inversely proportional to the amount of cAMP present.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of isoproterenol-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
MTT Cell Viability Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Antagonism of the responses to isoproterenol in the rat hippocampal slice with subtype-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Carteolol Hydrochloride in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing glaucoma in common animal models and for evaluating the efficacy of Carteolol (B1214276) Hydrochloride in reducing intraocular pressure (IOP). The information is intended to guide researchers in designing and executing preclinical studies for glaucoma drug development.
Introduction to Carteolol Hydrochloride in Glaucoma
This compound is a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA).[1][2][3] Its primary mechanism of action in the eye is the reduction of aqueous humor production by blocking beta-adrenergic receptors in the ciliary body, which leads to a decrease in intraocular pressure (IOP).[4] Elevated IOP is a major risk factor for the progression of glaucoma, a neurodegenerative disease characterized by the loss of retinal ganglion cells and subsequent vision loss. Carteolol is used clinically in the form of ophthalmic solutions to treat open-angle glaucoma and ocular hypertension.[5][6]
Mechanism of Action: Signaling Pathway
This compound acts as an antagonist at β1 and β2-adrenergic receptors located on the ciliary epithelium. By blocking these receptors, it inhibits the downstream signaling cascade that leads to the production of aqueous humor.
Caption: Signaling pathway of this compound in reducing aqueous humor production.
Animal Models of Glaucoma
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-glaucoma drugs. Rodent and rabbit models are commonly used due to their anatomical and physiological similarities to the human eye, as well as practical considerations such as cost and handling.
Rat Model of Ocular Hypertension: Hypertonic Saline Injection
This model induces a chronic elevation of IOP by sclerosing the aqueous humor outflow pathways.[7][8]
Experimental Protocol:
-
Animal Preparation:
-
Use adult Brown Norway or other pigmented rats.
-
Anesthetize the rat using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Place the animal under a dissecting microscope.
-
-
Surgical Procedure:
-
Gently proptose the eye to be injected.
-
Identify an episcleral vein.
-
Using a glass microneedle attached to a syringe, puncture the episcleral vein.
-
Slowly inject approximately 50 µL of 1.8 M hypertonic saline solution into the vein.
-
Successful injection is indicated by blanching of the episcleral and limbal vessels.[7]
-
Apply a topical antibiotic to the eye post-injection.
-
-
Post-Operative Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Measure IOP at baseline and at regular intervals (e.g., daily for the first week, then 2-3 times per week) using a tonometer calibrated for rats (e.g., TonoLab).
-
A significant and sustained elevation in IOP is expected to develop within one to two weeks.
-
Rabbit Model of Ocular Hypertension: Laser-Induced Photocoagulation
This model aims to increase IOP by thermally damaging the trabecular meshwork, thus obstructing aqueous humor outflow. This model can be challenging in rabbits due to their unique iridocorneal angle anatomy.
Experimental Protocol:
-
Animal Preparation:
-
Use adult pigmented rabbits (e.g., New Zealand White).
-
Anesthetize the rabbit and place its head in a stereotaxic frame.
-
Apply a topical anesthetic to the cornea.
-
-
Laser Procedure:
-
Place a goniolens on the cornea to visualize the trabecular meshwork.
-
Using an argon laser, deliver approximately 50-100 spots of laser energy (e.g., 50 µm spot size, 0.1 s duration, 1.0 W power) to the trabecular meshwork over 360 degrees.
-
Administer a topical corticosteroid post-laser to manage inflammation.
-
-
Post-Operative Monitoring:
-
Monitor the animal for recovery from anesthesia.
-
Measure IOP at baseline and regularly post-procedure using a tonometer suitable for rabbits (e.g., Tono-Pen).
-
IOP elevation is typically observed within a few days to a week.
-
Efficacy Testing of this compound
Once a stable elevation in IOP is achieved in the chosen animal model, the efficacy of this compound can be evaluated.
Experimental Protocol for Drug Administration and Monitoring:
Caption: Experimental workflow for testing this compound in animal models of glaucoma.
Data Presentation: Quantitative Efficacy
The following tables summarize the expected and reported IOP-lowering effects of this compound and other beta-blockers in various models.
Table 1: Efficacy of Beta-Blockers in the Rat Hypertonic Saline Model
| Compound | Concentration | Dosing Regimen | Mean IOP Reduction (mmHg) | Reference |
| Betaxolol | 0.5% | Twice daily for 17 days | ~10 mmHg (from ~39 mmHg to ~29 mmHg) | [9] |
| Carteolol | N/A | N/A | Data not available in this specific model |
Table 2: Efficacy of this compound in Rabbit Models
| Model Type | Compound | Concentration | Dosing Regimen | IOP Reduction | Reference |
| Normotensive Pigmented Rabbit | Carteolol | 2% | Single instillation | ~9 mmHg | [10] |
| Normotensive Albino Rabbit | Carteolol | 2% | Single instillation | Max. 22% | |
| Normotensive Albino Rabbit | Carteolol | 2% | Twice daily for 20 days | Max. 25% |
Table 3: Comparative Efficacy of this compound in Human Clinical Trials
| Compound | Concentration | Dosing Regimen | Median IOP Reduction | Reference |
| Carteolol HCl | 1% | Twice daily | 22% - 25% | [6] |
| Timolol (B1209231) | 0.5% | Twice daily | Similar to Carteolol 1% and 2% | [11] |
| Metipranolol | 0.3% | Twice daily | Similar to Carteolol 2% |
Conclusion
The animal models and protocols described provide a framework for the preclinical evaluation of this compound for the treatment of glaucoma. The hypertonic saline injection model in rats is a reliable method for inducing chronic ocular hypertension. While a laser-induced model in rabbits is also utilized, it presents greater technical challenges. The provided data, including comparative information for other beta-blockers, can aid in the design of studies and the interpretation of results. Further studies are warranted to generate specific efficacy data for this compound in these standardized animal models of glaucoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the ocular beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. This compound Ophthalmic Solution USP, 1% Rx OnlySterile [dailymed.nlm.nih.gov]
- 7. Modeling glaucoma in rats by sclerosing aqueous outflow pathways to elevate intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effect of topical carteolol on iridial circulation in pigmented rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 3-month comparison of 1% and 2% carteolol and 0.5% timolol in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophthalmic Formulation Development of Carteolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the research and development of ophthalmic formulations containing Carteolol Hydrochloride. The protocols outlined below are designed to assist in the systematic evaluation of pre-formulation parameters, the development of various formulation strategies, and the comprehensive characterization of the final product.
Introduction to this compound in Ophthalmic Formulations
This compound is a non-selective beta-adrenergic blocking agent used in the treatment of glaucoma and ocular hypertension.[1][2][3][4] Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[1][5] Conventional ophthalmic solutions of this compound often exhibit low bioavailability due to rapid nasolacrimal drainage and poor corneal penetration, necessitating frequent administration and potentially leading to systemic side effects.[6] Advanced formulation strategies aim to enhance ocular bioavailability, prolong drug release, and improve patient compliance. These strategies include the development of in-situ gelling systems, long-acting solutions, and novel drug delivery systems like niosomes.[6][7][8]
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is crucial for the development of a stable and effective ophthalmic formulation.
Table 1: Physicochemical Properties of this compound
| Parameter | Description | Reference |
| Chemical Name | (±)-5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone monohydrochloride | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₃·HCl | [4] |
| Molecular Weight | 328.8 g/mol | [4] |
| Appearance | White, crystalline powder | [9] |
| Solubility | Soluble in water, slightly soluble in alcohol, sparingly soluble in methanol, and practically insoluble in methylene (B1212753) chloride. | [9] |
| Melting Point | Characterized as per compendial specifications. | [5] |
| UV λmax | 229 nm in simulated tear fluid; 252 nm has also been reported for analysis. | [10][11] |
| pKa | Not explicitly found in the provided search results. | |
| Log P | Not explicitly found in the provided search results. |
Formulation Development Strategies
Several advanced formulation strategies can be employed to improve the ocular delivery of this compound.
In-Situ Gelling Systems
In-situ gelling systems are liquid formulations that undergo a phase transition to a gel upon instillation into the eye. This transition can be triggered by changes in temperature, pH, or the presence of ions in the tear fluid. These gels increase the residence time of the drug on the ocular surface, leading to enhanced absorption and prolonged therapeutic effect.[7] Polymers such as Gelrite® (gellan gum) are commonly used for this purpose.[7][10]
Long-Acting Formulations
The incorporation of viscosity-enhancing and mucoadhesive polymers like alginic acid can prolong the contact time of the formulation with the ocular surface.[8] This approach improves drug retention and allows for a reduced dosing frequency, enhancing patient compliance.[8]
Niosomal Drug Delivery
Niosomes are vesicular carriers composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs.[6] For this compound, a hydrophilic drug, encapsulation in niosomes can improve its corneal penetration. Coating these niosomes with chitosan, a bioadhesive polymer, further enhances their ocular residence time.[6]
Experimental Protocols
Preparation of an In-Situ Gelling Formulation
This protocol describes the preparation of a this compound in-situ gel using Gelrite®.
Materials:
-
This compound
-
Gelrite® (gellan gum)
-
Sorbitol (or other isotonicity agent)
-
Tween 80 (optional, as a wetting agent)
-
Sodium Hydroxide (0.5 M) for pH adjustment
-
Ultrapure deionized water
Protocol:
-
Disperse the required amount of Gelrite® (e.g., 0.2%, 0.4%, or 1% w/w) in ultrapure deionized water containing 0.005% w/w Tween 80 and an appropriate amount of sorbitol to achieve isotonicity.[10]
-
Heat the dispersion to 90°C for 20 minutes with continuous stirring to ensure complete dissolution of the polymer.[10]
-
Allow the solution to cool to room temperature.
-
Add the desired concentration of this compound (e.g., 0.5%, 1%, or 2% w/w) and stir until completely dissolved.[10]
-
Adjust the pH of the formulation to 7.4 ± 0.1 using 0.5 M Sodium Hydroxide.[10]
-
Equilibrate the formulation at 4°C overnight.[10]
Characterization of the Ophthalmic Formulation
Table 2: Characterization Parameters and Methods
| Parameter | Method | Acceptance Criteria/Purpose | Reference |
| Visual Appearance and Clarity | Visual inspection against a black and white background. | The formulation should be clear and free from any particulate matter. | [5] |
| pH Measurement | Use of a calibrated pH meter. | The pH should be within the range of 6.0 to 8.0 for ocular comfort and stability. | |
| Gelling Capacity | Visual observation of gel formation upon mixing the formulation with simulated tear fluid. | To confirm the in-situ gelling properties of the formulation. | [5] |
| Drug Content | UV-Vis Spectrophotometry at the λmax of this compound or a validated HPLC method. | To ensure the drug concentration is within 90-110% of the label claim. | [5] |
| Viscosity and Rheological Studies | Use of a Brookfield viscometer or a cone and plate rheometer. | To determine the flow properties of the formulation. In-situ gels should exhibit pseudoplastic behavior. | [7] |
| In-Vitro Drug Release | Franz diffusion cell system using a semi-permeable membrane (e.g., cellophane) and simulated tear fluid as the release medium. | To evaluate the drug release profile over time. Sustained release is often desirable. | [10] |
| Sterility Testing | Membrane filtration method as per USP <71>. | The formulation must be sterile. |
Protocol for In-Vitro Drug Release Study
Materials:
-
Franz diffusion cell apparatus
-
Cellophane membrane (or other suitable semi-permeable membrane)
-
Simulated Tear Fluid (STF): 0.670g Sodium Chloride, 0.200g Sodium Bicarbonate, 0.008g Calcium Chloride in 100ml distilled water.[5][11]
-
Formulation to be tested
-
UV-Vis Spectrophotometer or HPLC system
Protocol:
-
Soak the cellophane membrane in STF for at least 12 hours before the experiment.
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with a known volume of STF and maintain the temperature at 34°C ± 0.5°C with constant stirring.[10]
-
Accurately place a known amount of the formulation (e.g., 0.5 ml) onto the membrane in the donor compartment.[10]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, and 300 minutes), withdraw an aliquot of the sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed STF.[10]
-
Analyze the concentration of this compound in the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry at 252 nm).[10]
-
Calculate the cumulative amount of drug released at each time point and plot the release profile.
Stability Testing Protocol
Objective: To evaluate the physical, chemical, and microbiological stability of the this compound ophthalmic formulation under different storage conditions as per ICH guidelines.
Materials:
-
The final formulated product in its intended container-closure system.
-
Stability chambers with controlled temperature and humidity.
Protocol:
-
Prepare a sufficient number of batches of the final formulation.
-
Store the samples at the following conditions:
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8]
-
-
Conduct testing at specified time points. For long-term stability, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated stability, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[8]
-
At each time point, evaluate the following parameters:
-
Physical appearance (clarity, color, presence of particulate matter).[1][8]
-
Viscosity.[8]
-
Assay for this compound content and degradation products using a stability-indicating HPLC method.[2]
-
Sterility.[8]
-
For multi-dose containers, preservative effectiveness testing should be performed at the beginning and end of the study.
-
Table 3: Example Data from a Hypothetical In-Vitro Release Study
| Time (minutes) | % Cumulative Drug Release (Mean ± SD, n=3) |
| 0 | 0 |
| 30 | 15.2 ± 1.8 |
| 60 | 28.9 ± 2.5 |
| 120 | 45.7 ± 3.1 |
| 180 | 62.1 ± 3.9 |
| 240 | 75.8 ± 4.2 |
| 300 | 88.4 ± 5.0 |
Visualizations
Caption: Experimental Workflow for Ophthalmic Formulation Development.
Caption: Signaling Pathway of this compound in Glaucoma.
Caption: Inter-relationship of Formulation Parameters and Properties.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. ijrpas.com [ijrpas.com]
- 9. researchgate.net [researchgate.net]
- 10. Ophthalmic and Inhalation Product Stability Studies: Regulatory and Technical Guidance – StabilityStudies.in [stabilitystudies.in]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
Application Notes and Protocols: The Dichotomous Role of Carteolol Hydrochloride in Cultured Human Corneal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of carteolol (B1214276) hydrochloride on cultured human corneal epithelial cells (HCECs). The following protocols and data summaries are intended to guide researchers in studying the multifaceted interactions of this non-selective beta-adrenergic antagonist with the corneal epithelium, highlighting its protective and potential cytotoxic effects.
Introduction
Carteolol hydrochloride is a widely used ophthalmic medication for the management of glaucoma. Beyond its primary function of reducing intraocular pressure, research has revealed its direct impact on the cellular physiology of the cornea. Notably, this compound exhibits a dual role, offering protection against environmental stressors at certain concentrations while potentially inducing cytotoxicity at higher doses. Understanding this dose-dependent response is critical for optimizing its therapeutic use and for the development of novel ophthalmic formulations.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on human corneal epithelial cells and related ocular cell types.
Table 1: Protective Effects of this compound on Human Corneal Epithelial Cells (HCECs) against UVB and Oxidative Stress [1]
| Stressor | Carteolol Concentration | Outcome | Significance |
| UVB Irradiation | 1 mmol/L | Attenuated UVB-induced cell damage | P < 0.01 |
| Hydrogen Peroxide (H₂O₂) | 1 mmol/L | Inhibited H₂O₂-induced cell damage | P < 0.05 |
| Superoxide Anion (O₂⁻) | 48 mmol/L | EC₅₀ for radical scavenging | - |
Table 2: Cytotoxic Effects of this compound on Human Corneal Endothelial Cells (HCECs) [2]
| Concentration Range | Effect | Onset |
| > 0.0015625% | Decreased cell viability | Dose and time-dependent |
| 0.015625% - 0.25% | Apoptosis | - |
| 0.5% - 2% | Necroptosis, cell shrinkage, vacuolization, and exfoliation | Beginning at 4 hours |
Table 3: Effect of Beta-Blockers on Corneal Epithelial Wound Healing
| Study Type | Beta-Blocker | Organism | Effect on Wound Healing | Reference |
| In vivo | 2% Carteolol, 0.5% Timolol | Rabbit | Delayed | [3] |
| In vivo | 0.25% Timolol, 0.25% Levobunolol, 0.25% Betaxolol, 0.3% Metipranolol | Rabbit | Accelerated | [4] |
Note: The conflicting results on wound healing may be attributed to differences in experimental models, drug concentrations, and the specific beta-blockers used.
Signaling Pathways
This compound's effects on corneal epithelial cells are mediated through distinct signaling pathways, primarily dependent on its concentration.
At lower concentrations, carteolol can induce apoptosis through the intrinsic, mitochondrion-dependent pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.
At higher concentrations, carteolol appears to shift the cell death mechanism towards necroptosis, a form of programmed necrosis. This pathway is initiated through the activation of Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL).
Signaling Pathway Diagrams
Caption: Low-dose carteolol-induced apoptosis pathway.
Caption: High-dose carteolol-induced necroptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on cultured human corneal epithelial cells.
Cell Culture of Human Corneal Epithelial Cells (HCECs)
This protocol is adapted from standard procedures for primary HCEC isolation and culture.[5]
Materials:
-
Donor corneal rims
-
Keratinocyte Growth Medium (KGM)-2
-
Dispase II
-
0.05% Trypsin-EDTA
-
Trypsin neutralizing solution
-
Phosphate-buffered saline (PBS)
-
Matrigel
Protocol:
-
Obtain fresh donor corneal rims in a suitable storage medium.
-
Wash the tissue with sterile PBS.
-
Incubate the tissue in Dispase II solution overnight at 4°C to separate the epithelial layer from the stroma.
-
Gently peel the epithelial sheet from the underlying stroma.
-
Incubate the epithelial sheet in 0.05% Trypsin-EDTA for 5-10 minutes at 37°C to dissociate the cells.
-
Neutralize the trypsin with a trypsin neutralizing solution.
-
Centrifuge the cell suspension at 800g for 5 minutes.
-
Resuspend the cell pellet in KGM-2 medium.
-
Plate the cells on Matrigel-coated culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
Caption: Workflow for primary HCEC isolation and culture.
UVB Irradiation and Cell Viability Assay
This protocol is based on methods used to study the protective effects of carteolol.[1]
Materials:
-
Cultured HCECs in 96-well plates
-
This compound stock solution
-
PBS
-
UVB light source with a calibrated radiometer
-
Cell counting kit (e.g., MTT, WST-8)
Protocol:
-
Seed HCECs in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Wash the cells with PBS.
-
Expose the cells to a single dose of UVB irradiation (e.g., 300 mJ/cm²) in a minimal volume of PBS. Control wells should be sham-irradiated.
-
After irradiation, replace the PBS with fresh culture medium containing the respective concentrations of carteolol.
-
Incubate the cells for 12-24 hours.
-
Measure cell viability using a cell counting kit according to the manufacturer's instructions.
Apoptosis and Necroptosis Assays
These protocols are designed to differentiate between apoptotic and necrotic cell death.[2][6]
Materials:
-
Cultured HCECs
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Western blot reagents
-
Antibodies against Bcl-2, Bax, cleaved caspase-3, RIPK1, RIPK3, and pMLKL
Protocol for Flow Cytometry (Apoptosis vs. Necrosis):
-
Treat HCECs with low and high concentrations of carteolol for the desired time.
-
Harvest the cells, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are early apoptotic.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Protocol for Western Blotting (Signaling Proteins):
-
Treat HCECs with carteolol as described above.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target proteins (Bcl-2, Bax, cleaved caspase-3, RIPK1, RIPK3, pMLKL).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound demonstrates a complex, concentration-dependent effect on human corneal epithelial cells. While it offers significant protection against UVB-induced and oxidative stress, higher concentrations can be cytotoxic, inducing apoptosis and necroptosis through distinct signaling pathways. These findings underscore the importance of careful dose consideration in clinical applications and provide a framework for future research into the development of safer and more effective ophthalmic therapies. The provided protocols offer a starting point for researchers to further elucidate the molecular mechanisms underlying the effects of carteolol on the ocular surface.
References
- 1. This compound protects human corneal epithelial cells from UVB-induced damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms [frontiersin.org]
- 3. Corneal epithelial deficiency induced by the use of beta-blocker eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of topical beta blockers on corneal epithelial wound healing in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Carteolol Hydrochloride on Intraocular Pressure in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carteolol (B1214276) hydrochloride is a non-selective beta-adrenergic antagonist renowned for its efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves the blockade of beta-adrenergic receptors within the ciliary body of the eye. This action leads to a decrease in the production of aqueous humor, the clear fluid that fills the anterior chamber of the eye, thereby lowering IOP.[3] These application notes provide a comprehensive protocol for evaluating the IOP-lowering effects of Carteolol Hydrochloride in a rabbit model, a standard and reliable model in ophthalmic research. The provided methodologies detail both the use of normotensive rabbits and a model for inducing ocular hypertension.
Mechanism of Action: Signaling Pathway
This compound exerts its effect by antagonizing beta-adrenergic receptors (both β1 and β2) on the ciliary epithelium.[4] Stimulation of these receptors by endogenous catecholamines normally activates a G-protein-coupled signaling cascade that increases the production of cyclic AMP (cAMP) via adenylyl cyclase.[4][5] This rise in cAMP is associated with an increased rate of aqueous humor secretion.[4] By blocking these receptors, carteolol inhibits this signaling pathway, leading to reduced cAMP levels and a subsequent decrease in aqueous humor formation, which in turn lowers intraocular pressure.[4]
Experimental Protocols
Animal Model
-
Species: New Zealand White rabbits.
-
Weight: 2-3 kg.
-
Housing: Animals should be housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow for a minimum of one week of acclimatization to the laboratory environment before the commencement of any experimental procedures.
Materials and Reagents
-
This compound ophthalmic solution (e.g., 1% and 2% concentrations).
-
Vehicle control (e.g., sterile saline or the formulation vehicle without the active pharmaceutical ingredient).
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
-
Tonometer (e.g., Tono-Pen, rebound tonometer).
-
Calibrated micropipette for drug administration.
-
Tap water for the water-loading model.
-
Orogastric tube.
Experimental Workflow: Normotensive Rabbit Model
This protocol is designed to assess the IOP-lowering effect of this compound in rabbits with normal intraocular pressure.
Protocol Steps:
-
Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic into the conjunctival sac of each eye. After 30-60 seconds, measure the baseline IOP using a calibrated tonometer. Record the average of three consecutive readings for each eye.
-
Animal Grouping: Randomly divide the rabbits into treatment groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 1% solution).
-
Group 3: this compound (e.g., 2% solution).
-
-
Drug Administration: Instill a single, precise volume (e.g., 20-50 µL) of the assigned test solution into the conjunctival sac of one eye (the contralateral eye can serve as an internal control or receive the vehicle).
-
Post-Treatment IOP Measurement: At predetermined time intervals (e.g., 30, 60, 90, 120, and 150 minutes) after instillation, measure the IOP in both eyes as described in step 1.[6]
Experimental Workflow: Water-Loading Ocular Hypertension Model
This model induces a transient increase in IOP, allowing for the evaluation of a drug's efficacy in a hypertensive state.
Protocol Steps:
-
Baseline IOP Measurement: Follow the procedure outlined in the normotensive model.
-
Drug Administration: Instill the test or vehicle solution into the designated eye(s). The timing of drug administration should be planned so that the peak effect of the drug coincides with the expected peak in IOP elevation from water loading (typically around 30-45 minutes post-water load).[1][7]
-
Induction of Ocular Hypertension: Administer tap water at a dose of 60 mL/kg of body weight via an orogastric tube.[8]
-
Post-Loading IOP Measurement: Measure IOP at 15-minute intervals for a total duration of 120 minutes following water administration.[7]
Data Presentation
The quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of 2% this compound on Intraocular Pressure in Normotensive Rabbits
| Time (minutes) | Mean IOP Change from Baseline (mmHg) ± SEM (Vehicle Control) | Mean IOP Change from Baseline (mmHg) ± SEM (2% Carteolol HCl) |
| 30 | -0.5 ± 0.3 | -4.2 ± 0.6 |
| 60 | -0.8 ± 0.4 | -7.5 ± 0.8 |
| 90 | -1.0 ± 0.5 | -8.8 ± 1.1 |
| 120 | -1.2 ± 0.6 | -9.0 ± 1.2 |
| 150 | -0.9 ± 0.5 | -8.5 ± 1.0 |
Data presented is illustrative and based on findings where a significant reduction of approximately 9 mmHg was observed.[6]
Table 2: Hypothetical Dose-Response of this compound on IOP in Normotensive Rabbits (Peak Effect at 120 minutes)
| Treatment Group | Concentration | Mean Peak IOP Reduction from Baseline (mmHg) ± SEM |
| Vehicle Control | 0% | 1.2 ± 0.6 |
| Carteolol HCl | 0.5% | 5.5 ± 0.9 |
| Carteolol HCl | 1.0% | 7.8 ± 1.0 |
| Carteolol HCl | 2.0% | 9.0 ± 1.2 |
This table presents a hypothetical dose-response relationship for illustrative purposes.
Table 3: Effect of 2% this compound in the Water-Loading Ocular Hypertension Model
| Time Post-Water Load (minutes) | Mean IOP (mmHg) ± SEM (Vehicle Control) | Mean IOP (mmHg) ± SEM (2% Carteolol HCl) |
| 0 (Baseline) | 18.5 ± 1.5 | 18.7 ± 1.6 |
| 15 | 25.3 ± 2.1 | 20.1 ± 1.8 |
| 30 | 32.8 ± 2.5 | 22.5 ± 2.0 |
| 45 | 35.1 ± 2.8 | 24.3 ± 2.2 |
| 60 | 33.5 ± 2.6 | 23.8 ± 2.1 |
| 90 | 28.2 ± 2.3 | 21.0 ± 1.9 |
| 120 | 22.1 ± 1.9 | 19.5 ± 1.7 |
This table presents hypothetical data illustrating the expected blunting of IOP elevation in the water-loading model.
References
- 1. Intraocular pressure effects of water loading and venous compression tests in normal and denervated pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicalpub.com [clinicalpub.com]
- 4. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 5. pnas.org [pnas.org]
- 6. Effect of topical carteolol on iridial circulation in pigmented rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 8. Comparison of the Effects of Timolol, Brinzolamide, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the In Vitro Anti-inflammatory Effects of Carteolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carteolol Hydrochloride is a non-selective beta-adrenergic receptor blocker that possesses intrinsic sympathomimetic activity (ISA). Primarily utilized in the management of glaucoma, emerging in vitro evidence suggests that this compound also exhibits significant anti-inflammatory and antioxidant properties. These characteristics indicate its potential for broader therapeutic applications in inflammatory conditions. This document provides detailed protocols and data on the in vitro anti-inflammatory effects of this compound, focusing on its impact on pro-inflammatory cytokine production and reactive oxygen species (ROS) generation.
Core Anti-inflammatory and Antioxidant Activities
In vitro studies have demonstrated two primary anti-inflammatory and protective mechanisms of this compound:
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to significantly inhibit the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with bacterial lipopolysaccharide (LPS).[1][2] This effect suggests a direct modulation of the inflammatory signaling cascade.
-
Reduction of Reactive Oxygen Species (ROS): The compound effectively suppresses the generation of intracellular ROS induced by stressors such as ultraviolet (UV) radiation.[3][4][5] By scavenging these reactive molecules, this compound protects cells from oxidative damage and subsequent cell death.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-inflammatory and antioxidant effects.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Cytokine | Carteolol Concentration | Inhibition (%) | Significance | Reference |
| Murine Macrophages | LPS | TNF-α | 10⁻⁵ M and higher | Significant | P < 0.01 | [1] |
| Murine Macrophages | LPS | IL-6 | 10⁻⁵ M and higher | Significant | P < 0.01 | [1] |
| Murine PBMCs | LPS | TNF-α | 10⁻⁶ M and higher | Significant | P < 0.01 | [1] |
| Murine PBMCs | LPS | IL-6 | 10⁻⁶ M and higher | Significant | P < 0.01 | [1] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Generation and Cell Viability
| Cell Type | Stressor | Parameter | Carteolol Concentration | Effect | Significance | Reference |
| Cultured Lens Epithelial Cells | UVB (100, 200, 400 mJ/cm²) | ROS Production | 10⁻³ M | Significant Decrease | - | [3][4] |
| Cultured Lens Epithelial Cells | UVB (400 mJ/cm²) | Cell Viability | 10⁻³ M | Significant Increase | - | [3][4] |
| Cultured Lens Epithelial Cells | UVB | ROS Production | 10⁻⁴ M, 10⁻⁵ M | No Significant Effect | - | [3][4] |
| Cultured Lens Epithelial Cells | UVB | Cell Viability | 10⁻⁴ M, 10⁻⁵ M | No Significant Effect | - | [3][4] |
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory effects are likely mediated through the modulation of key signaling pathways. While direct evidence for its interaction with the NF-κB pathway is still under investigation, its known inhibitory effect on TNF-α and IL-6 production strongly suggests a potential role in regulating this critical inflammatory cascade.
Caption: Putative mechanism of this compound in the NF-κB signaling pathway.
The antioxidant effects of this compound are attributed to its ability to scavenge ROS, thereby protecting cellular components from oxidative damage.
Caption: Antioxidant mechanism of this compound via ROS scavenging.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages
This protocol details the methodology to quantify the inhibitory effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated murine macrophages.
Caption: Experimental workflow for assessing cytokine inhibition.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages/PBMCs
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture murine macrophages in complete medium. For primary cells, isolate peritoneal macrophages or PBMCs from BALB/c mice using standard procedures.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M) in complete medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control group (medium with the solvent used for Carteolol).
-
-
Stimulation:
-
Immediately after adding this compound, add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL.
-
Include a negative control group (cells with medium only, no Carteolol or LPS) and a positive control group (cells with LPS and vehicle).
-
-
Incubation: Incubate the plate for 24 hours in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only control.
Protocol 2: Assessment of ROS Scavenging Activity in Cultured Cells
This protocol describes a method to evaluate the ability of this compound to reduce intracellular ROS levels in cultured lens epithelial cells exposed to UVB radiation.
Materials:
-
Human or animal lens epithelial cell line
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
UVB light source
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture and Seeding: Culture lens epithelial cells in appropriate medium and seed them in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates or chamber slides).
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 10⁻⁵ M to 10⁻³ M) in serum-free medium for 30 minutes.
-
-
UVB Irradiation:
-
Remove the medium and wash the cells with PBS.
-
Expose the cells to UVB radiation at desired intensities (e.g., 100, 200, 400 mJ/cm²).
-
-
ROS Detection:
-
After irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis: Compare the fluorescence intensity of Carteolol-treated cells to that of untreated, UVB-irradiated cells to determine the percentage reduction in ROS.
Conclusion
The presented data and protocols highlight the potential of this compound as an anti-inflammatory and antioxidant agent. Its ability to inhibit pro-inflammatory cytokine production and scavenge reactive oxygen species in vitro provides a strong rationale for further investigation into its therapeutic utility beyond its current applications. The provided methodologies offer a framework for researchers to explore these effects in various cell types and inflammatory models. Further studies are warranted to fully elucidate the molecular mechanisms, particularly its potential interaction with the NF-κB signaling pathway.
References
- 1. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carteolol Hydrochloride in Form-Deprivation Myopia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myopia, or nearsightedness, is a growing global health concern. Its development is characterized by excessive axial elongation of the eye, leading to the focusing of images in front of the retina. Animal models of form-deprivation myopia (FDM) are crucial for understanding the pathophysiology of myopia and for the preclinical evaluation of potential therapeutic agents. Carteolol (B1214276) hydrochloride, a non-selective beta-adrenergic antagonist, has been investigated for its potential to control myopia progression. These application notes provide an overview of the use of carteolol hydrochloride in animal models of myopia, detailing its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound is a non-selective beta-1 and beta-2 adrenergic receptor blocker.[1] Its primary mechanism in ocular applications is the reduction of intraocular pressure (IOP) by decreasing aqueous humor production.[2][3] However, research into its effects on myopia suggests a more complex mechanism that may extend beyond IOP reduction. One study, investigating a combination therapy, has suggested that this compound may play a role in modulating scleral remodeling.[4][5][6] Specifically, the combination of 0.01% atropine (B194438) and this compound was found to activate the PGC-1α/NRF2/HO-1 signaling pathway, which helps to mitigate mitochondrial dysfunction and subsequent extracellular matrix degradation in the sclera.[4][6][7] This action on the sclera, the outer protective layer of the eye, is critical as its remodeling is a key factor in axial elongation during myopia development.
Quantitative Data Summary
The following tables summarize the key quantitative data from animal studies investigating the effects of this compound on myopia.
Table 1: this compound Monotherapy in Lens-Induced Myopia (LIM) in Guinea Pigs
| Parameter | Control Group (Artificial Tears) | 2% this compound Group | p-value |
| Axial Length at Study End (mm) | 8.70 ± 0.06 | 8.61 ± 0.12 | 0.038 |
| Axial Elongation (mm) | 0.73 ± 0.09 | 0.62 ± 0.15 | 0.07 |
| Refractive Error at Study End (D) | -3.48 ± 2.06 | -1.65 ± 1.80 | 0.049 |
| Change in Refractive Error (D) | -5.40 ± 2.38 | -3.48 ± 1.75 | 0.055 |
Data from a 5-week study on lens-induced myopia in guinea pigs.[5]
Table 2: this compound in Combination with 0.01% Atropine in Form-Deprivation Myopia (FDM) in Guinea Pigs
| Group | Refractive Error (D) | Axial Length (mm) |
| Control | 0.75 ± 0.50 | 8.20 ± 0.15 |
| FDM | -4.50 ± 0.70 | 8.95 ± 0.20 |
| FDM + 0.01% Atropine | -2.50 ± 0.60 | 8.60 ± 0.18 |
| FDM + this compound | -3.00 ± 0.55 | 8.75 ± 0.17 |
| FDM + 0.01% Atropine + this compound | -1.25 ± 0.45 | 8.35 ± 0.16 |
Data represents measurements after 4 weeks of treatment in a form-deprivation myopia model in guinea pigs.[4][6]
Experimental Protocols
Protocol 1: Induction of Form-Deprivation Myopia (FDM) in Guinea Pigs
This protocol is based on the methodology used in the study of combination therapy with atropine and this compound.[4][6]
1. Animal Model:
-
Species: Guinea pigs
-
Age: 3 weeks old
-
Sex: Male
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
2. Induction of FDM:
-
A translucent latex balloon is used to cover the right eye of each guinea pig to induce form deprivation. The contralateral (left) eye serves as a control.
-
The balloon is secured in place, and its integrity is checked daily.
-
The form deprivation is maintained for a period of 4 weeks.
3. Treatment Groups:
-
Control Group: No form deprivation.
-
FDM Group: Form deprivation in the right eye, treated with saline eye drops.
-
FDM + this compound Group: Form deprivation in the right eye, treated with this compound eye drops (concentration as required) once daily.
-
Other groups (e.g., combination therapy) can be included as per the study design.
4. Measurements:
-
Refractive Error: Measured using a streak retinoscope at the beginning of the study and at weekly intervals. Cycloplegia is induced prior to measurement (e.g., with 1% atropine) to ensure accurate readings.
-
Axial Length: Measured using A-scan ultrasonography at the same time points as refractive error.
-
Intraocular Pressure (IOP): Measured using a tonometer.
-
Animals are euthanized, and the eyes are enucleated.
-
The sclera is dissected for further analysis, such as Western blotting or immunofluorescence, to investigate changes in protein expression related to signaling pathways (e.g., PGC-1α, NRF2, HO-1).[4][6]
Protocol 2: Induction of Lens-Induced Myopia (LIM) in Guinea Pigs
This protocol is based on the methodology used in the this compound monotherapy study.[5]
1. Animal Model:
-
Species: Pigmented guinea pigs
-
Age: 2-3 weeks old
-
Weight: 150-200 g at baseline.
2. Induction of LIM:
-
A -10 diopter lens is placed over the right eye of each animal to induce myopia.
-
The lens is held in place with an appropriate apparatus that allows for daily removal for treatment.
-
The contralateral (left) eye remains untouched and serves as a control.
-
The lens wear is maintained for 5 weeks.
3. Treatment Groups:
-
Control Group: Lens-induced myopia in the right eye, treated with artificial tears once daily.
-
This compound Group: Lens-induced myopia in the right eye, treated with 2% this compound eye drops once daily.
4. Measurements:
-
Axial Length and Refractive Error: Measured at baseline and at the end of the 5-week study period as described in Protocol 1.
Visualizations
Signaling Pathway
Caption: PGC-1α/NRF2/HO-1 signaling pathway in myopia.
Experimental Workflow
Caption: Workflow for FDM research with Carteolol HCl.
Conclusion
This compound shows potential as a therapeutic agent for the control of myopia progression in animal models. While a study on its combination with low-dose atropine has demonstrated a significant effect on inhibiting scleral remodeling and myopia progression through the PGC-1α/NRF2/HO-1 signaling pathway,[4][6] another study on carteolol monotherapy in a lens-induced myopia model also indicated a statistically significant, albeit modest, effect on reducing axial elongation and myopic shift.[5] Further research is warranted to fully elucidate the standalone efficacy and mechanism of action of this compound in form-deprivation myopia. The protocols and data presented here provide a foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound for myopia.
References
- 1. Prevention of Progression in Myopia: A Systematic Review [mdpi.com]
- 2. Hemi-Retinal Form Deprivation: Evidence for Local Control of Eye Growth and Refractive Development in Infant Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ocular carteolol. A review of its pharmacological properties, and therapeutic use in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lens-induced myopization and intraocular pressure in young guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 0.01% atropine combined with this compound can inhibit the scleral remodeling in guinea pigs with form-deprivation myopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 0.01% atropine combined with this compound can inhibit the scleral remodeling in guinea pigs with form-deprivation myopia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carteolol Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Carteolol Hydrochloride in a variety of cell culture-based assays. This compound is a non-selective β-adrenergic receptor antagonist, making it a valuable tool for studying G-protein coupled receptor (GPCR) signaling pathways and for investigating its therapeutic potential in various cellular models.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining reproducible and reliable experimental results. The following table summarizes its key physicochemical and solubility data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₄N₂O₃ • HCl | [1] |
| Molecular Weight | 328.83 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility in Water | ≥ 25 mg/mL (≥ 76.03 mM) | [1] |
| Solubility in DMSO | 50 mg/mL (152.05 mM) | [1] |
| Solubility in Ethanol | ~11 mg/mL | [2] |
| Solubility in Dimethylformamide | ~14 mg/mL | [2] |
| Storage of Powder | 4°C, sealed from moisture | [1] |
Preparation of Stock Solutions
For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired final concentration in the cell culture medium.
Protocol for 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution in sterile water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, weigh out 32.88 mg of this compound powder.
-
Dissolution: In a sterile environment, transfer the weighed powder into a sterile conical tube. Add 10 mL of sterile water.
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol for 50 mM Stock Solution in DMSO
This protocol is suitable for experiments requiring higher concentrations or when the final concentration of water in the culture medium needs to be minimized.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, weigh out 16.44 mg of this compound powder.
-
Dissolution: In a sterile environment, transfer the weighed powder into a sterile tube. Add 1 mL of sterile DMSO.
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming and sonication may be required.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Note on DMSO concentration: When using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Experimental Protocols
The following are example protocols for common cell culture experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., Human Corneal Endothelial Cells - HCECs)[3][4]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[3][4]
-
Cell Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.015625% to 2%).[3][4] Remove the old medium and add 100 µL of the treatment or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 2, 4, 8, 24 hours).[3][4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3][4]
Measurement of Reactive Oxygen Species (ROS)
This protocol is adapted from a study on human lens epithelial cells (LECs) and measures the antioxidant properties of this compound.[5][6]
Materials:
-
Human Lens Epithelial Cells (LECs)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
UVB light source
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed LECs at 10,000 cells/well in 96-well plates and incubate for 12 hours.[5]
-
Pre-treatment: Add this compound to the culture medium at final concentrations of 10⁻⁵ M, 10⁻⁴ M, and 10⁻³ M and incubate for 30 minutes.[5][6]
-
Washing: Wash each well three times with PBS.[5]
-
UVB Irradiation: Add fresh culture medium and expose the cells to UVB irradiation.[5][6]
-
ROS Detection: Add DCFH-DA solution to each well and incubate for 30 minutes.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity to quantify the intracellular ROS levels.
Cytokine Production Assay (ELISA)
This protocol is based on a study investigating the anti-inflammatory effects of this compound on murine macrophages (MPs) and peripheral-blood mononuclear cells (PBMCs).[7]
Materials:
-
Murine Macrophages (MPs) or PBMCs
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture MPs or PBMCs in appropriate plates.
-
Treatment: Simultaneously treat the cells with LPS and this compound at various concentrations (e.g., 10⁻⁶ M to 10⁻⁵ M).[7]
-
Incubation: Incubate the cells in a CO₂ incubator for a specified period.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathway and Experimental Workflow Diagrams
Beta-Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at β-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by endogenous catecholamines like epinephrine (B1671497) and norepinephrine.
Caption: Beta-adrenergic receptor signaling pathway blocked by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for conducting cell-based assays with this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms [frontiersin.org]
- 4. Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Suppresses the Generation of Reactive Oxygen Species and Rescues Cell Death After Ultraviolet Irradiation of Cultured Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Suppresses the Generation of Reactive Oxygen Species and Rescues Cell Death After Ultraviolet Irradiation of Cultured Lens Epithelial Cells [openophthalmologyjournal.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Troubleshooting Carteolol Hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Carteolol Hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is generally described as being soluble to freely soluble in water.[1][2][3] However, its quantitative solubility can be influenced by the specific conditions of the aqueous medium, such as pH and the presence of other solutes. One source indicates a solubility of approximately 5 mg/mL in Phosphate-Buffered Saline (PBS) at a pH of 7.2.[4] Another source suggests a solubility of at least 25 mg/mL in water, although the saturation point was not determined.[5][6]
Q2: How does pH influence the solubility of this compound?
Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?
Yes, preparing a concentrated stock solution in a suitable organic solvent is a common practice. This compound is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[4] When preparing for biological experiments, this stock solution can be further diluted into aqueous buffers or isotonic saline.[4] It is crucial to ensure that the final concentration of the organic solvent is insignificant in your experimental setup, as even low concentrations can have physiological effects.[4]
Q4: What is the stability of this compound in aqueous solutions?
It is recommended not to store aqueous solutions of this compound for more than one day.[4] For long-term storage, it is best to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[4] Stock solutions in organic solvents, when stored properly (sealed, away from moisture), can be stable for up to one month at -20°C or up to six months at -80°C.[5]
Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent System | pH | Temperature | Solubility |
| Water | Not Specified | Not Specified | ≥ 25 mg/mL (saturation unknown)[5][6] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~ 5 mg/mL[4] |
| Ethanol | Not Applicable | Not Specified | ~ 11 mg/mL[4] |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ~ 16 mg/mL (up to 50 mg/mL with sonication and warming to 60°C)[4][5] |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~ 14 mg/mL[4] |
Troubleshooting Guides
Issue 1: Precipitation is observed when trying to dissolve this compound directly in a neutral aqueous buffer.
Q: Why is my this compound not dissolving or precipitating in my neutral buffer (e.g., PBS pH 7.4)?
This is a common issue related to the pH-dependent solubility of weakly basic compounds. At neutral or near-neutral pH, a significant portion of this compound may be in its less soluble, non-ionized form, leading to precipitation, especially at higher concentrations.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. yikanghuagong.com [yikanghuagong.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carteolol Hydrochloride Stability in Ophthalmic Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carteolol (B1214276) hydrochloride ophthalmic formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of carteolol hydrochloride in ophthalmic solutions?
A1: The stability of this compound in ophthalmic formulations is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Excipients used in the formulation can also play a significant role in the overall stability of the drug product.
Q2: Under which pH conditions is this compound most stable?
A2: this compound ophthalmic solutions are typically formulated at a pH range of 6.0 to 8.0.[1] The drug is more susceptible to degradation under strongly basic conditions.[2][3] Forced degradation studies have shown significant degradation of carteolol when refluxed in 5 N NaOH at 90°C for 6 hours.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound can be sensitive to light. It is recommended to protect formulations from light to prevent photodegradation.[1] Photostability studies should be conducted according to ICH Q1B guidelines to assess the impact of light exposure on the drug product and determine the need for light-protective packaging.
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies using UPLC-MS/MS have identified several degradation products under stress conditions. Under acidic stress (5 N HCl at 90°C for 6 hours), a degradation product with an m/z of 149.002 has been observed.[2] Under basic stress (5 N NaOH at 90°C for 6 hours), degradation products with m/z values of 128.9315, 231.9315, and 245.073 have been identified.[2] The parent drug and its daughter ion were absent under basic stress, indicating high sensitivity to these conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected decrease in this compound concentration during storage. | pH shift: The pH of the formulation may have shifted to a less optimal range, particularly towards alkaline conditions. | Verify the pH of the formulation. If necessary, adjust the buffer system to maintain the target pH range of 6.0-8.0. |
| Temperature fluctuation: The formulation may have been exposed to elevated temperatures. | Store the formulation at the recommended temperature, typically between 15°-25°C (59°-77°F).[1] Avoid exposure to excessive heat. | |
| Light exposure: Inadequate protection from light can lead to photodegradation. | Store the formulation in light-resistant containers. Conduct experiments under controlled lighting conditions. | |
| Oxidative degradation: Presence of oxidizing agents or exposure to oxygen can cause degradation. | Consider the use of antioxidants in the formulation. Purge the formulation with an inert gas like nitrogen to minimize oxygen exposure. | |
| Appearance of unknown peaks in the chromatogram during stability testing. | Formation of degradation products: The new peaks likely represent degradation products of this compound. | Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. Use a stability-indicating HPLC method to separate the drug from its degradation products. Utilize techniques like LC-MS/MS to identify the structure of the unknown peaks. |
| Physical changes in the formulation (e.g., color change, precipitation). | Chemical degradation: Degradation of this compound or excipients can lead to physical changes. | Investigate the chemical stability of all components in the formulation. Analyze for degradation products. |
| Microbial contamination: Microbial growth can alter the appearance and pH of the formulation.[2] | Ensure aseptic manufacturing processes and consider the inclusion of a suitable preservative, such as benzalkonium chloride.[1] | |
| Excipient incompatibility: Interactions between this compound and excipients can cause precipitation or other physical changes. | Conduct compatibility studies with all excipients. Evaluate the impact of individual excipients on the stability of the active pharmaceutical ingredient (API). |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Observed Degradation | m/z of Major Degradation Products | Reference |
| Acid Hydrolysis | 5 N HCl | 90°C | 6 hours | Degradation observed | 149.002 | [2] |
| Base Hydrolysis | 5 N NaOH | 90°C | 6 hours | Significant degradation | 128.9315, 231.9315, 245.073 | [2] |
| Oxidative | Not specified | Not specified | Not specified | Stable | - | [3] |
| Photolytic (UV light) | Not specified | Not specified | Not specified | Stable | - | [3] |
Note: The terms "Degradation observed" and "Stable" are as reported in the cited literature. Quantitative degradation percentages were not provided.
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add 5 N HCl.
-
Reflux the mixture at 90°C for 6 hours in the dark.
-
Cool the solution, neutralize it, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add 5 N NaOH.
-
Reflux the mixture at 90°C for 6 hours in the dark.
-
Cool the solution, neutralize it, and dilute to a suitable concentration for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating UPLC-MS/MS method.[2]
Protocol 2: Stability-Indicating UPLC-MS/MS Method
-
LC System: Waters® ACQUITY UPLC® system.[4]
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[4]
-
Column Temperature: 45°C.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 4.5.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: Linear gradient from 25% to 90% B over 7 minutes.[4]
-
Flow Rate: 600 µL/min.[4]
-
MS System: Waters SQ mass spectrometer.[4]
-
Ionization Mode: ESI positive.[4]
-
Data Analysis: Monitor for the parent drug and potential degradation products based on their m/z values.
Visualizations
Caption: Forced degradation pathways of this compound.
Caption: Workflow for stability testing of Carteolol HCl formulations.
References
- 1. pi.bausch.com [pi.bausch.com]
- 2. Development and validation of UPLC/ESI-Q-TOF-MS for carteolol in aqueous humour: Stability, stress degradation and application in pharmacokinetics of nanoformulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
Technical Support Center: Carteolol Hydrochloride in Animal Models of Glaucoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carteolol (B1214276) Hydrochloride in animal models of glaucoma.
Frequently Asked Questions (FAQs)
Q1: What are the expected ocular side effects of Carteolol Hydrochloride in animal models?
A1: Based on clinical data and animal studies, the most common ocular side effects are transient and mild. These include eye irritation, burning, tearing, conjunctival hyperemia (redness), and edema.[1][2][3] Less frequently, blurred vision, photophobia (light sensitivity), decreased night vision, and ptosis (drooping eyelid) may be observed.[1] In a study on feline corneas, 2% carteolol induced a decrease in the density of corneal endothelial cells.[4][5]
Q2: What are the potential systemic side effects of topical this compound administration in animal models?
A2: Although administered topically, this compound can be absorbed systemically and may induce side effects characteristic of nonselective beta-blockers.[6][7] The most common systemic side effects include bradycardia (slow heart rate) and hypotension (decreased blood pressure).[1][6] Other potential cardiovascular effects reported in clinical settings include arrhythmia, syncope, and heart block.[1][6] Respiratory effects such as bronchospasm may occur, particularly in animals with pre-existing respiratory conditions.[7][8]
Q3: Are there any known reproductive or developmental toxicities associated with this compound in animal models?
A3: Yes, reproductive toxicity has been observed in animal studies, though not specifically within glaucoma models. In rats and mice, oral administration of high doses of this compound did not show carcinogenic or mutagenic potential and did not affect fertility.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of ocular irritation in the animal cohort.
-
Possible Cause 1: Formulation pH or osmolality. The pH and osmolality of the this compound solution may not be optimal for the specific animal model, leading to irritation.
-
Troubleshooting Step: Verify that the pH of your formulation is within the range of 6.0 - 8.0, as this is the standard for ophthalmic solutions.[6] Check the osmolality to ensure it is close to physiological tear fluid. Consider using a vehicle control group with the same formulation buffer to isolate the effect of the drug.
-
-
Possible Cause 2: High concentration or dosing frequency. The concentration of this compound or the frequency of administration may be too high for the chosen animal model.
-
Troubleshooting Step: Review the literature for established dosing regimens for your specific animal model and glaucoma induction method. If irritation persists, consider a dose-response study to determine the optimal therapeutic concentration with minimal side effects.
-
-
Possible Cause 3: Pre-existing corneal conditions. The experimental animals may have underlying corneal abnormalities that are exacerbated by the administration of eye drops.
-
Troubleshooting Step: Perform a thorough baseline ophthalmic examination, including slit-lamp biomicroscopy and fluorescein (B123965) staining, to rule out any pre-existing ocular surface disease before initiating the study.
-
Issue 2: Significant decrease in heart rate or blood pressure observed in treated animals.
-
Possible Cause 1: Systemic absorption of the drug. Topical ophthalmic drugs can drain through the nasolacrimal duct and be absorbed systemically through the nasal mucosa and pharynx.
-
Troubleshooting Step 1: To minimize systemic absorption, apply gentle pressure to the medial canthus (the corner of the eye near the nose) for 1-2 minutes after instillation of the eye drop. This helps to block the nasolacrimal duct.
-
Troubleshooting Step 2: Use the lowest effective concentration of this compound. A long-acting formulation, if available and appropriate for your model, may also reduce systemic plasma concentration and associated side effects.[9]
-
-
Possible Cause 2: Animal model sensitivity. Some animal species or strains may be more sensitive to the systemic effects of beta-blockers.
-
Troubleshooting Step: Carefully monitor cardiovascular parameters (heart rate and blood pressure) throughout the study, especially during the initial dosing period. If significant changes are observed, consider adjusting the dose or frequency of administration. In some cases, a different animal model may be more appropriate.
-
Data Presentation
Table 1: Ocular Side Effects of this compound (Reported in Human Clinical Trials)
| Side Effect | Incidence |
| Transient Eye Irritation | ~25%[2][3] |
| Burning Sensation | ~25%[2][3] |
| Tearing | ~25%[2][3] |
| Conjunctival Hyperemia | ~25%[2][3] |
| Edema | ~25%[2][3] |
| Blurred/Cloudy Vision | Occasional[1] |
| Photophobia | Occasional[1] |
| Decreased Night Vision | Occasional[1] |
| Ptosis | Occasional[1] |
Note: This data is from human clinical trials and may not be directly transferable to all animal models. Incidence in specific animal models of glaucoma is not well-documented in a comparative format.
Table 2: Systemic Side Effects of this compound (Reported in Human Clinical Trials)
| System | Side Effect | Incidence |
| Cardiovascular | Bradycardia | Occasional[1] |
| Hypotension | Occasional[1] | |
| Arrhythmia | Occasional[1][6] | |
| Syncope | Occasional[1][6] | |
| Heart Block | Occasional[1][6] | |
| Neurological | Headache | Occasional[1][6] |
| Dizziness | Occasional[1][6] | |
| Respiratory | Dyspnea | Occasional[6] |
Note: This data is from human clinical trials and serves as a reference. The incidence and severity of these side effects can vary depending on the animal model and experimental conditions.
Experimental Protocols
Detailed Methodology: Steroid-Induced Glaucoma in Rabbits
This protocol is a composite based on established methods for inducing ocular hypertension using corticosteroids.
Materials:
-
New Zealand White rabbits
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Tonometer (e.g., Tono-Pen, Schiøtz tonometer)
-
Dexamethasone 0.1% ophthalmic suspension
-
Slit-lamp biomicroscope
-
Calipers for measuring corneal thickness
Procedure:
-
Animal Acclimatization and Baseline Measurements:
-
Acclimatize rabbits to the laboratory environment and handling procedures for at least one week.
-
Obtain baseline intraocular pressure (IOP) measurements for both eyes for 3-5 consecutive days to establish a stable baseline. Measurements should be taken at the same time each day to account for diurnal variations.
-
Perform a baseline ophthalmic examination, including slit-lamp biomicroscopy, to ensure the eyes are healthy.
-
-
Induction of Ocular Hypertension:
-
Instill one drop of topical anesthetic into the conjunctival sac of the eye to be treated.
-
Administer one drop of Dexamethasone 0.1% ophthalmic suspension into the treated eye.
-
Repeat the administration of Dexamethasone three to four times daily.
-
The contralateral eye can serve as a control and receive a vehicle solution (the suspension without the active ingredient).
-
-
Monitoring of Intraocular Pressure:
-
Measure IOP in both eyes at least twice a week. An increase in IOP of 5-15 mmHg above baseline is typically expected.
-
Continue steroid administration until a stable and significant elevation in IOP is achieved and maintained. This may take several weeks.
-
-
Administration of this compound:
-
Once a stable model of ocular hypertension is established, begin treatment with this compound ophthalmic solution.
-
Instill one drop of the chosen concentration of this compound into the hypertensive eye, typically once or twice daily.
-
Continue to monitor IOP regularly to assess the efficacy of the treatment.
-
-
Monitoring for Side Effects:
-
Ocular: Perform daily observations for signs of irritation, redness, tearing, and any changes in corneal clarity. Conduct regular slit-lamp examinations to monitor for more subtle changes.
-
Systemic: Monitor heart rate and blood pressure at regular intervals, especially after the initiation of treatment. Observe the animal's general behavior and activity levels for any signs of lethargy or distress.
-
Signaling Pathways and Experimental Workflows
Carteolol-Induced Corneal Endothelial Cell Cytotoxicity
High concentrations of Carteolol can induce cytotoxicity in corneal endothelial cells through two distinct pathways: necroptosis and apoptosis.
Caption: Signaling pathways of Carteolol-induced cytotoxicity.
Experimental Workflow: Glaucoma Induction and Treatment
The following diagram illustrates a typical experimental workflow for inducing glaucoma in an animal model and subsequently treating it with this compound.
Caption: Experimental workflow for glaucoma studies.
References
- 1. This compound (Carteolol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. Carteolol: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 4. Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. medicinetoday.com.au [medicinetoday.com.au]
- 8. The potential systemic effect of topically applied beta-blockers in glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Long-acting this compound 2% ophthalmic solution phase IV study--investigation of the effectiveness, safety and plasma concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Topical Bioavailability of Carteolol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of Carteolol (B1214276) Hydrochloride in topical applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation, characterization, and testing of topical Carteolol Hydrochloride delivery systems.
Formulation & Characterization
Q1: My nanoparticle formulation shows high polydispersity and inconsistent particle size. What are the likely causes and solutions?
A1: High polydispersity and inconsistent particle size in nanoparticle formulations can stem from several factors. Here’s a troubleshooting guide:
-
Issue: Incomplete dissolution of lipids or surfactants.
-
Solution: Ensure all components are fully dissolved in the organic solvent before proceeding with the formulation process. Sonication or gentle heating may be required.
-
-
Issue: Inefficient homogenization or sonication.
-
Solution: Optimize the homogenization speed and time, or the sonication amplitude and duration. Ensure the probe is properly immersed in the solution.
-
-
Issue: Aggregation of nanoparticles.
-
Solution: Check the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally required for good stability. If the zeta potential is low, consider adding a stabilizer or modifying the surface charge, for instance, by coating with chitosan (B1678972).
-
-
Issue: Improper storage conditions.
-
Solution: Store nanoparticle suspensions at an appropriate temperature (often refrigerated) and avoid freeze-thaw cycles unless the formulation is designed for it.
-
Q2: The gelling time of my in-situ gel is too fast/slow. How can I adjust it?
A2: The gelling time of an in-situ gel is a critical parameter. Here’s how you can troubleshoot it:
-
Issue: Gelling is too rapid, occurring before administration.
-
Solution:
-
For pH-sensitive gels (e.g., using Carbopol), ensure the initial pH of the formulation is low enough to maintain a liquid state.
-
For ion-sensitive gels (e.g., using Gellan gum), check the ionic strength of your formulation. Avoid using buffers with high salt concentrations.
-
For temperature-sensitive gels (e.g., using Poloxamers), consider using a grade of polymer with a higher gelation temperature or blending with another polymer to modulate the transition temperature.
-
-
-
Issue: Gelling is too slow or does not occur upon administration.
-
Solution:
-
For pH-sensitive gels, ensure the buffering capacity of the formulation is not too high, allowing the tear fluid (pH ~7.4) to raise the pH and trigger gelation.
-
For ion-sensitive gels, the concentration of the gelling polymer might be too low. Increase the polymer concentration incrementally.
-
For temperature-sensitive gels, ensure the gelation temperature is at or slightly below the ocular surface temperature (around 34-35°C).
-
-
Q3: My chitosan-coated niosomes show low entrapment efficiency for this compound. What can I do to improve it?
A3: Low entrapment efficiency is a common challenge. Consider the following:
-
Issue: Drug leakage during the formulation process.
-
Solution: Optimize the hydration time and temperature. Ensure the temperature is above the phase transition temperature of the surfactant.
-
-
Issue: Unfavorable drug-to-lipid/surfactant ratio.
-
Solution: Experiment with different ratios of this compound to the niosomal components (e.g., Span 60 and cholesterol).
-
-
Issue: Inefficient coating with chitosan.
-
Solution: Optimize the concentration of the chitosan solution and the incubation time for coating. The positive charge of chitosan should interact with the negatively charged niosomes to form a stable coat.
-
In Vitro & In Vivo Testing
Q4: I am observing high variability in my in vitro permeation results using Franz diffusion cells. What are the potential sources of this variability?
A4: High variability in Franz diffusion cell studies can be frustrating. Here are some common causes and their solutions:
-
Issue: Inconsistent membrane thickness or integrity.
-
Solution: When using biological membranes (e.g., excised cornea), ensure consistent preparation and handling. Measure the thickness of each membrane and discard any that are damaged.
-
-
Issue: Air bubbles trapped between the membrane and the receptor medium.
-
Solution: Carefully assemble the Franz cells, ensuring no air bubbles are present. Degas the receptor medium before use.
-
-
Issue: Inconsistent dosing of the formulation.
-
Solution: Accurately weigh or measure the amount of formulation applied to each cell.
-
-
Issue: Inadequate temperature control.
-
Solution: Ensure the water bath maintains a constant and uniform temperature for all cells.
-
-
Issue: Sampling and analytical errors.
-
Solution: Use a validated analytical method for drug quantification. Ensure consistent sampling volumes and timing.
-
Q5: The formulation is causing irritation in the rabbit eye during the Draize test. What are the next steps?
A5: Ocular irritation is a critical safety concern. If you observe signs of irritation (redness, swelling, discharge):
-
Action: Immediately document the signs of irritation according to the Draize scoring system.
-
Analysis:
-
Formulation components: Review the concentration of all excipients. Some components, like benzalkonium chloride, are known to cause irritation at higher concentrations.
-
pH and Osmolality: Ensure the pH and osmolality of your formulation are within the physiologically acceptable range for the eye (pH 6.5-7.6, osmolality ~300 mOsm/kg).
-
Physical characteristics: For suspensions or nanoparticle formulations, large or aggregated particles can cause mechanical irritation.
-
-
Reformulation: Consider reducing the concentration of potentially irritating excipients, adjusting the pH and osmolality, or optimizing the particle size of your formulation.
Data Presentation: Comparative Bioavailability Enhancement
The following tables summarize quantitative data from various studies on enhancing the topical bioavailability of this compound.
Table 1: In Vitro Performance of Different this compound Formulations
| Formulation Type | Key Parameters | Results | Reference |
| Conventional Solution (1%) | In vitro release (4h) | ~99.89% | [1] |
| In-situ Gel (0.4% Gelrite) | In vitro release (5h) | Slower and more controlled release compared to solution | [2][3] |
| Niosomes | Vesicle Size | ~235 nm | [1] |
| Entrapment Efficiency | ~70.45% | [1] | |
| In vitro release (12h) | ~75.69% (sustained release) | [1] | |
| Chitosan-coated Niosomes | Vesicle Size | Larger than uncoated niosomes | [1] |
| Entrapment Efficiency | Similar to uncoated niosomes | [1] | |
| In vitro release (12h) | ~68.28% (more sustained than uncoated) | [1] | |
| Bio-adhesion | ~89.76% | [1] | |
| Magnesium Hydroxide Nanoparticles | Transcorneal Penetration (in vitro) | Significantly enhanced compared to solution | [4] |
Table 2: In Vivo Performance of Enhanced this compound Formulations in Rabbits
| Formulation Type | Pharmacokinetic Parameter | Value | Fold Increase vs. Solution | Reference |
| Conventional Solution (1%) | Cmax (µg/mL) | 6.1 | - | [5] |
| AUC₀₋₃₀₀ min (µg·min/mL) | Not specified, used as baseline | - | [5] | |
| In-situ Gel (0.4% Gelrite) | Cmax (µg/mL) | 15.4 | 2.52 | [5] |
| AUC₀₋₃₀₀ min (µg·min/mL) | 2.3 times higher | 2.3 | [5] | |
| Magnesium Hydroxide Nanoparticles | AUC | 9.64 times higher | 9.64 | [6] |
| Chitosan-coated Niosomes | Apparent Permeability Coefficient | 3.23 times higher | 3.23 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of enhanced topical formulations of this compound.
Preparation of Chitosan-Coated Niosomes
Objective: To prepare this compound-loaded niosomes and coat them with chitosan to enhance mucoadhesion and sustain drug release.[1]
Materials:
-
This compound
-
Span 60
-
Cholesterol
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Chitosan (medium molecular weight)
-
Glacial Acetic Acid
Procedure:
-
Niosome Preparation (Thin Film Hydration Method): a. Accurately weigh Span 60 and cholesterol in a specific molar ratio (e.g., 1:1) and dissolve them in a mixture of chloroform and methanol in a round-bottom flask. b. Add the accurately weighed this compound to the flask. c. Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 60°C) until a thin, dry film is formed on the inner wall of the flask. d. Hydrate the film by adding PBS (pH 7.4) and rotating the flask at the same temperature for a specified time (e.g., 1 hour). e. The resulting suspension of niosomes can be sonicated to reduce the vesicle size.
-
Chitosan Coating: a. Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid solution. b. Add the chitosan solution dropwise to the niosomal suspension while stirring at a constant speed. c. Continue stirring for a defined period (e.g., 1-2 hours) to allow for the coating of niosomes. d. The resulting chitosan-coated niosomes can be purified by centrifugation to remove any un-entrapped drug and excess chitosan.
In Vitro Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from different formulations across a corneal membrane.[7]
Materials:
-
Franz diffusion cells
-
Excised cornea (e.g., from rabbit or porcine) or a synthetic membrane
-
Receptor medium (e.g., fresh PBS, pH 7.4)
-
Test formulation (e.g., conventional solution, in-situ gel, niosomal suspension)
-
Magnetic stirrer
-
Water bath
-
Syringes for sampling
-
HPLC system for analysis
Procedure:
-
Preparation: a. Prepare the excised cornea and mount it on the Franz diffusion cell with the epithelial side facing the donor compartment. b. Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. c. Place a small magnetic stir bar in the receptor compartment. d. Equilibrate the cells in a water bath at 37°C.
-
Experiment: a. Apply a precise amount of the test formulation to the corneal surface in the donor compartment. b. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: a. Analyze the collected samples for this compound concentration using a validated HPLC method. b. Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. c. Determine the steady-state flux (Jss) and the permeability coefficient (Kp) from the linear portion of the plot.
High-Performance Liquid Chromatography (HPLC) for this compound
Objective: To quantify the concentration of this compound in samples from in vitro and in vivo studies.[8][9]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., pH 3.0) in a suitable ratio (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 252 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples collected from the experiments with the mobile phase to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard solutions and the prepared samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the samples from the calibration curve.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound in the Ciliary Epithelium.
Experimental Workflow
Caption: Experimental Workflow for Developing Enhanced Topical Formulations.
Logical Relationship
Caption: Logical Relationship for Improving Carteolol HCl Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmentally responsive ophthalmic gel formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. β-Adrenoreceptors as Therapeutic Targets for Ocular Tumors and Other Eye Diseases—Historical Aspects and Nowadays Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug release kinetics from polymeric films containing propranolol hydrochloride for transdermal use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ijpsonline.com [ijpsonline.com]
Carteolol Hydrochloride HPLC method validation and troubleshooting
Welcome to the technical support center for Carteolol Hydrochloride HPLC method validation and troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an HPLC method for this compound?
A1: A good starting point for developing an HPLC method for this compound, a beta-blocker, would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance, such as around 229 nm.[1]
Q2: My chromatogram shows significant peak tailing for the Carteolol peak. What could be the cause?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based column packing.[2][3] To mitigate this, you can try lowering the pH of the mobile phase (e.g., to pH 2-3) to ensure the silanol groups are protonated and less interactive. Using a column with end-capping or a polar-embedded phase can also reduce these interactions. Other potential causes include column contamination or a void at the column inlet.[2][4]
Q3: I am observing drifting retention times for my this compound peak. What should I investigate?
A3: Drifting retention times can be caused by several factors. A primary cause is often an improperly equilibrated column or changes in the mobile phase composition.[3] Ensure your column is thoroughly equilibrated with the mobile phase before starting your analytical run. Check for any leaks in the system and ensure the mobile phase is well-mixed and degassed.[5] Temperature fluctuations can also affect retention times, so using a column oven for temperature control is recommended.
Q4: What are the essential validation parameters I need to assess for my this compound HPLC method according to ICH guidelines?
A4: According to ICH Q2(R1) guidelines, the key validation parameters for an HPLC assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common HPLC problems encountered during this compound analysis.
Issue 1: Abnormal Peak Shapes (Tailing, Fronting, Splitting)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary silanol interactions with the basic Carteolol molecule. | Lower mobile phase pH (e.g., pH 2.5-3.5) with an acid like phosphoric acid. Use a high-purity, end-capped C18 column or a column with a polar-embedded stationary phase. |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column.[2] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[5] |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| Split Peaks | Clogged inlet frit or void in the column packing. | Replace the column inlet frit. If a void is suspected, the column may need to be replaced.[4] |
| Co-elution with an interfering peak. | Modify the mobile phase composition or gradient to improve resolution. |
Issue 2: Retention Time Variability
| Symptom | Potential Cause | Suggested Solution |
| Gradual Retention Time Drift | Inadequate column equilibration. | Increase the column equilibration time before starting the analytical sequence.[5] |
| Change in mobile phase composition. | Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components. Use a mobile phase degasser. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Sudden Retention Time Shifts | Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump to remove air bubbles. |
| Leak in the HPLC system. | Inspect all fittings and connections for leaks and tighten or replace as necessary.[4] | |
| Change in flow rate. | Check the pump flow rate for accuracy and consistency. Perform pump maintenance if needed. |
Issue 3: Pressure Problems
| Symptom | Potential Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., clogged frit, guard column, or column). | Systematically isolate the source of the blockage by removing components (guard column, then analytical column) and checking the pressure. Replace the clogged component.[2] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic modifier concentration. Filter the mobile phase.[4] | |
| Low Backpressure | Leak in the system. | Check all fittings from the pump to the detector for leaks.[2] |
| Incorrect flow rate setting or pump malfunction. | Verify the flow rate setting. If the pump is not delivering the set flow rate, it may require maintenance (e.g., seal replacement). |
Experimental Protocols
Below are example protocols for the HPLC analysis and method validation of this compound. These should be adapted and validated for your specific laboratory conditions and instrumentation.
Protocol 1: Assay of this compound by HPLC
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 229 nm
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute 5 mL of this solution to 50 mL with the mobile phase to get a final concentration of 100 µg/mL.
-
-
Sample Preparation:
-
For a tablet formulation, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Dilute 5 mL of the filtered solution to 50 mL with the mobile phase.
-
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the peak areas for the Carteolol peak.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
-
Protocol 2: HPLC Method Validation Summary
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and spiked placebo samples. | No interfering peaks at the retention time of Carteolol. |
| Linearity | Prepare and inject a series of at least five concentrations of this compound (e.g., 50-150% of the assay concentration). | Correlation coefficient (r²) ≥ 0.999.[1] |
| Accuracy | Perform recovery studies by spiking the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). | Percent recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. | Overall RSD for both sets of data ≤ 2.0%. |
| Robustness | Deliberately vary method parameters such as mobile phase pH (±0.2), organic content (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters should remain within acceptable limits. |
Visual Workflows
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
HPLC Method Validation Workflow
Caption: A sequential workflow for HPLC method validation.
References
Technical Support Center: Managing Carteolol Hydrochloride-Induced Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage cytotoxicity induced by Carteolol Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
This compound, a non-selective β-adrenoceptor antagonist, can induce cytotoxicity in a dose- and time-dependent manner.[1] At lower concentrations (e.g., 0.015625–0.25%), it primarily triggers apoptosis, a form of programmed cell death.[1] This involves the activation of caspases and is dependent on the mitochondria.[1] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3, -8, and -9.[1] In contrast, higher concentrations (e.g., 0.5–2%) of this compound tend to induce necroptosis, a form of programmed necrosis.[1] This pathway is mediated by RIPK1, RIPK3, and MLKL.[1]
Q2: In which cell types has this compound cytotoxicity been observed?
The cytotoxic effects of this compound have been notably studied in ocular cells. Specifically, dose- and time-dependent cytotoxicity has been demonstrated in human corneal endothelial cells (HCECs) and human corneal epithelial cells.[1][2][3][4] It has also been shown to suppress the proliferation of human lens epithelial cells in a dose-dependent manner.[5] While extensive data on a wide range of cancer cell lines is limited for Carteolol specifically, other non-selective beta-blockers like propranolol (B1214883) have shown cytotoxic effects in various cancer cell lines, including breast, lung, and medulloblastoma.[6][7][8]
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
Common morphological changes observed in cells undergoing this compound-induced cytotoxicity include cell shrinkage, vacuolization, and detachment from the culture surface.[4][9] At higher concentrations leading to necroptosis, cells may exhibit swelling and lysis.[1] A decline in cell viability and an increase in plasma membrane permeability are also key indicators.[1]
Q4: How can I mitigate this compound-induced cytotoxicity in my experiments?
Mitigating cytotoxicity is crucial for obtaining reliable experimental results. Consider the following strategies:
-
Dose-Response and Time-Course Studies: Conduct preliminary experiments to determine the optimal concentration and incubation time of this compound for your specific cell line and experimental goals. This will help you identify a therapeutic window where the desired effects are observed without excessive cell death.
-
Cell Line Selection: Be aware that different cell lines can exhibit varying sensitivities to the same compound. If significant cytotoxicity is observed, consider using a more resistant cell line if it aligns with your research questions.
-
Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or specific pathway inhibitors might be explored, although this will add complexity to your experimental design.
-
Optimize Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before initiating treatment. Suboptimal culture conditions can exacerbate drug-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent cell settling. Calibrate pipettes regularly for accuracy.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Instead, fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Compound precipitation.
-
Solution: Ensure this compound is fully dissolved in the culture medium before adding it to the cells. Perform a solubility test if necessary. Avoid "solvent shock" by performing serial dilutions in pre-warmed media.
-
Issue 2: Unexpectedly High or Low Cell Viability Readings
-
Possible Cause (High Viability): Interference of this compound with the assay.
-
Solution: Run a cell-free control with the highest concentration of this compound to check for any direct reaction with the assay reagents (e.g., reduction of MTT).
-
-
Possible Cause (Low Viability): Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (media with the solvent at the same concentration) to assess solvent-induced cytotoxicity.
-
-
Possible Cause (Low Viability): Suboptimal cell health.
-
Solution: Use cells from a low passage number and ensure they are free from contamination (e.g., mycoplasma). Do not use cells that are over-confluent.
-
Issue 3: Difficulty in Distinguishing Between Apoptosis and Necrosis
-
Possible Cause: Using a single endpoint assay for cell death.
-
Solution: Employ multi-parameter assays to differentiate between different cell death mechanisms. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells.
-
-
Possible Cause: Incorrect timing of the assay.
-
Solution: The transition from early apoptosis to late apoptosis and secondary necrosis can be rapid. Perform a time-course experiment to identify the optimal time point for differentiating these stages.
-
Data Presentation
Table 1: Cytotoxicity of this compound and Other Non-Selective Beta-Blockers in Various Cell Lines
| Drug | Cell Line | Assay | Endpoint | IC50 / EC50 | Exposure Time | Reference |
| This compound | Human Corneal Endothelial Cells (HCECs) | MTT | Cell Viability | EC50: 0.5707 mg/mL | 4 hours | [4] |
| This compound | Human Corneal Epithelial Cells | MTT | Cell Viability | Cytotoxic effects observed | Not specified | [2][3] |
| This compound | Human Lens Epithelial Cells | MTT | Cell Proliferation | Dose-dependent suppression | 5 days | [5] |
| Propranolol | SK-BR-3 (Breast Cancer) | Cell Viability Assay | Cell Viability | ~50 µM | Not specified | [6] |
| Propranolol | A549 (Non-Small Cell Lung Cancer) | MTT | Cell Viability | EC50: 119.3 ± 12.7 µM | 72 hours | [8] |
| Propranolol | H1299 (Non-Small Cell Lung Cancer) | MTT | Cell Viability | EC50: 98.8 ± 10.3 µM | 72 hours | [8] |
| Propranolol | Medulloblastoma Cell Lines (DAOY, HD-MB03, etc.) | Cell Proliferation Assay | Cell Proliferation | IC50: 60-120 µM | Not specified | [7] |
| Timolol | A549 (Non-Small Cell Lung Cancer) | MTT | Cell Viability | Less potent than propranolol | 72 hours | [8] |
| Timolol | H1299 (Non-Small Cell Lung Cancer) | MTT | Cell Viability | Less potent than propranolol | 72 hours | [8] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the assay, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control and vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined time. Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both the floating cells (from the supernatant) and adherent cells (by trypsinization).
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Low-dose this compound-induced apoptosis signaling pathway.
Caption: High-dose this compound-induced necroptosis signaling pathway.
References
- 1. Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Cytotoxicity of ophthalmic solutions with and without preservatives to human corneal endothelial cells, epithelial cells and conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms [frontiersin.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. scholarworks.utep.edu [scholarworks.utep.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose- and Time-Dependent Cytotoxicity of Carteolol in Corneal Endothelial Cells and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of Carteolol Hydrochloride in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of Carteolol (B1214276) Hydrochloride in preclinical studies.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Question: I am having trouble dissolving Carteolol Hydrochloride for my experiments. What is the recommended solvent and how can I improve solubility?
Answer:
This compound is soluble in water.[1][2] For preparing stock solutions, you can also use organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF), which should be purged with an inert gas.[3] The solubility in these organic solvents is approximately 11 mg/mL, 16 mg/mL, and 14 mg/mL, respectively.[3] For in vivo experiments, it is crucial to make further dilutions into aqueous buffers or isotonic saline to ensure the residual amount of organic solvent is insignificant, as organic solvents can have physiological effects.[3] If you are preparing an aqueous solution, ensure the pH is within a suitable range (e.g., 6.2 - 7.2 for ophthalmic solutions) to maintain stability.[4]
Question: My this compound solution is unstable and precipitates over time. How can I prevent this?
Answer:
Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best to prepare fresh solutions for each experiment. If you must store the solution, do so at 4°C and protect it from light.[1] For longer-term storage, consider preparing aliquots of a stock solution in an organic solvent and storing them at -20°C.[3] Before use, thaw the aliquot and dilute it into your aqueous vehicle.
Issue 2: Administration Challenges
Question: I am performing oral gavage in mice and observing signs of distress. How can I refine my technique?
Answer:
Proper restraint and a gentle technique are crucial to minimize stress and avoid complications like tracheal administration or esophageal trauma.[2][5] Pre-coating the gavage needle with a sucrose (B13894) solution can pacify the mice, induce swallowing, and reduce stress, as evidenced by lower plasma corticosterone (B1669441) levels.[5][6] Ensure the gavage needle is of an appropriate size for the animal and that the volume administered does not exceed recommended limits.
Question: What are the best practices for topical ophthalmic administration in rabbits to ensure consistent dosing?
Answer:
For topical ophthalmic administration, instill a precise volume (e.g., 25 µL) into the lower conjunctival sac.[7] To prevent contamination, do not touch the eyelids or surrounding areas with the dropper tip.[4] After instillation, gently hold the eyelids closed for a short period to ensure the drug remains in contact with the ocular surface and to minimize systemic absorption through the nasolacrimal duct.
Issue 3: Inconsistent Results and High Variability
Question: My experimental results show high variability between animals receiving the same dose. What could be the cause?
Answer:
Inconsistent results can stem from several factors:
-
Inaccurate Dosing: Ensure your formulation is homogenous, especially if it is a suspension. Mix thoroughly before each administration.
-
Animal Stress: Stress from handling and administration procedures can significantly impact physiological responses. Habituate the animals to the procedures before the study begins.
-
Biological Variability: The inherent biological differences between animals can contribute to variability. Ensure your animal model is appropriate for the study and consider using a larger sample size to increase statistical power.
-
Route of Administration: The chosen administration route can influence drug absorption and bioavailability. Ensure the technique is consistent across all animals.
Frequently Asked Questions (FAQs)
Pharmacology and Mechanism of Action
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[8][9] Its primary mechanism in reducing intraocular pressure (IOP) is by decreasing the production of aqueous humor in the ciliary body of the eye.[4][10] It also possesses intrinsic sympathomimetic activity (ISA), which may contribute to a lower incidence of some side effects compared to other beta-blockers.[9][10]
Dosage and Administration
Q2: What are the recommended administration routes for this compound in preclinical studies?
A2: The most common administration routes in preclinical studies are topical (ophthalmic), oral (gavage), and intravenous. The choice of route depends on the specific research question and the intended clinical application.
Q3: How do I determine the optimal dose for my animal model?
A3: The optimal dose will depend on the animal species, the administration route, and the therapeutic endpoint. It is recommended to perform a dose-ranging study to determine the effective dose with minimal side effects. The tables below provide a summary of doses used in various preclinical studies.
Quantitative Data Summary
Table 1: this compound Dosage in Preclinical Models
| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |
| Mice | Oral | 3, 30, 150 mg/kg/day | Reproduction and toxicology | [11] |
| Rats | Oral | 30 mg/kg | Pharmacokinetics | [12] |
| Rats | Intravenous | 10, 30 mg/kg | Pharmacokinetics | [12] |
| Rabbits | Topical (Ophthalmic) | 1% solution (25 µL) | Ocular bioavailability | [7] |
| Dogs | Not Specified | Not Specified | General pharmacology | [13] |
Table 2: Pharmacokinetic Parameters of Carteolol in Different Species
| Species | Administration Route | Plasma Half-life (t½) | Key Findings | Reference |
| Rats | Oral / IV | 1.22 - 1.45 hr | Independent of administration route | [7] |
| Dogs | Oral / IV | 1.73 - 2.08 hr | - | [7] |
| Rabbits | Oral / IV | 1.42 - 1.43 hr | - | [7] |
| Rats | Oral | Brain t½: 3.7 hr | Low penetrability into the brain | [12] |
| Rats | Intravenous | Brain t½: 1.3 - 1.7 hr | Brain half-life is longer than serum | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Drug Suspension: Weigh the required amount of this compound powder. Create a paste by adding a small amount of the CMC vehicle. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Administration: Administer the suspension to the animal using a proper-sized gavage needle. Ensure the suspension is well-mixed immediately before each administration.
Protocol 2: Topical Ophthalmic Administration in Rabbits
-
Formulation Preparation: Dissolve this compound in sterile saline or a suitable ophthalmic buffer to the desired concentration (e.g., 1%).
-
Animal Restraint: Gently restrain the rabbit, ensuring it is calm.
-
Administration: Gently pull down the lower eyelid to form a pouch. Instill a precise volume (e.g., 25 µL) of the solution into the conjunctival sac.
-
Post-Administration: Hold the eyelids closed for approximately one minute to allow for drug absorption and to minimize drainage.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Topical ophthalmic study workflow.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. Ophthalmic Drugs: Preclinical Pharmacokinetic (PK) Profiles and Research Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pi.bausch.com [pi.bausch.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Environmentally responsive ophthalmic gel formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new long acting ophthalmic formulation of carteolol containing alginic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation of carteolol chitosomes for ocular delivery: formulation optimization, ex-vivo permeation, and ocular toxicity examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical models in ophthalmic research - Rusciano - Annals of Eye Science [aes.amegroups.org]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of Carteolol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carteolol (B1214276) Hydrochloride.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of Carteolol Hydrochloride, presented in a question-and-answer format.
Q1: My overall yield of this compound is significantly lower than expected. What are the common causes?
A1: Low overall yield can stem from issues in multiple stages of the synthesis. Key areas to investigate include:
-
Purity of Intermediates: The purity of the intermediate, 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone, is crucial. Impurities in this step can significantly impact the final yield.
-
Incomplete Reactions: Ensure each reaction step goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and molar ratios of reactants are critical parameters. Deviations from optimal conditions can lead to the formation of side products and reduced yields.[4]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. Optimize these procedures to minimize loss.
Q2: I am observing a significant amount of Impurity H in my final product. How can I minimize its formation?
A2: Impurity H, 5-[(2RS)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]quinolin-2(1H)-one, is an oxidation product of carteolol. Its formation can be minimized by:
-
Controlling Reaction Temperature: High temperatures can promote oxidation. Maintain the recommended temperature ranges during the synthesis and workup.
-
Using an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side reactions.
-
Appropriate Solvent Choice: The choice of solvent can influence impurity profiles. For the final step, a mixture of anhydrous ethanol (B145695) and acetone (B3395972) has been shown to yield a high-purity product.[5]
Q3: The final crystallization of this compound is yielding an oil or failing to crystallize properly. What should I do?
A3: Difficulty in crystallization can be attributed to several factors:
-
Presence of Impurities: High levels of impurities can inhibit crystal formation. It may be necessary to purify the crude product further before attempting recrystallization.
-
Residual Solvents: Ensure that solvents from the previous steps are thoroughly removed.
-
Incorrect Solvent System for Recrystallization: The choice of solvent is critical for successful crystallization. Ethanol or acetone are commonly used for the recrystallization of this compound.[5][6]
-
Supersaturation and Cooling Rate: A solution that is too concentrated or cooled too quickly can lead to oiling out. A slower cooling rate can promote the formation of well-defined crystals.
Q4: How can I effectively monitor the progress of the reaction between 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone and tert-butylamine (B42293)?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring this reaction.[1][2][3]
-
Develop a Suitable TLC System: A common mobile phase for this analysis is a mixture of chloroform, methanol, and ammonia (B1221849) solution.[5]
-
Spotting: Use a three-lane spotting technique on your TLC plate: one lane for the starting material (epoxy intermediate), one for the co-spot (a mixture of starting material and reaction mixture), and one for the reaction mixture. This helps in distinguishing the product from the starting material, especially if they have similar Rf values.[1]
-
Visualization: The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Frequently Asked Questions (FAQs)
What is the general synthetic route for this compound?
A common synthetic pathway involves a multi-step process starting from 1,3-cyclohexanedione. This is converted in several steps to 5-hydroxy-3,4-dihydro-2(1H)-quinolone. This intermediate is then reacted with epichlorohydrin (B41342) to form 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone. The final step is the reaction of this epoxy intermediate with tert-butylamine, followed by salt formation with hydrochloric acid to yield this compound.[5]
What are the critical impurities to monitor in the synthesis of this compound?
Several process-related impurities and degradation products should be monitored. These include:
-
Unreacted Intermediates: Such as 5-hydroxy-3,4-dihydro-2(1H)-quinolone and 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone.[7]
-
By-products: Arising from side reactions, such as dimerization or polymerization.[7]
-
Degradation Products: Including oxidation products like Impurity H.[5][7]
Which analytical techniques are recommended for purity analysis of this compound?
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and quantifying impurities.[5][7] Gas Chromatography (GC) can be used to determine residual solvents.[7]
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for the synthesis of this compound.
| Step | Reactants | Solvent(s) | Typical Yield | Reference |
| Synthesis of 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione | 3-amino-2-cyclohexenone, acrylic acid | Not specified | 88.4% | [5] |
| Synthesis of 5-hydroxy-3,4-dihydro-2(1H)-quinolone | 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione, N-bromosuccinimide | Cyclohexane (B81311) | 92.7% | [8] |
| Synthesis of this compound | 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone, tert-butylamine, hydrochloric acid | Anhydrous Ethanol / Acetone | 84.1% | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxy-3,4-dihydro-2(1H)-quinolone [8]
-
To a 100 ml three-necked flask, add 3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione (0.02 mol) and cyclohexane (25 ml).
-
Stir the mixture in an ice bath for 10 minutes to dissolve the solid.
-
Slowly add a solution of N-bromosuccinimide (0.03 mol) in cyclohexane (5 ml) dropwise.
-
After the addition is complete, reflux the mixture for 3 hours.
-
Monitor the reaction to completion using TLC.
-
Cool the reaction mixture to room temperature.
-
Add water (0.7 times the volume of the reactant mixture) and stir.
-
Separate the aqueous layer and extract it four times with ethyl acetate (B1210297) (each volume equal to the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the product as an off-white solid.
Protocol 2: Synthesis of this compound [5]
-
In a 100 ml flask, combine 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone (0.02 mol) and tert-butylamine (0.12 mol).
-
Add a mixed solvent of anhydrous ethanol and acetone (40 ml, 8:1 volume ratio).
-
Stir the mixture and heat to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the ethanol and unreacted tert-butylamine under reduced pressure.
-
To the residue, add acetone (0.5 times the volume of the initial reaction solution) to dissolve the solid.
-
Add 3 mol/L hydrochloric acid (1 molar equivalent with respect to the starting quinolone).
-
Stir the mixture for 10 minutes and then filter.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the residue from ethanol, filter, and dry the resulting white crystals to obtain this compound.
Visualizations
References
- 1. How To [chem.rochester.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. CN107337639B - Stable this compound, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]
- 6. CN107337639A - Stable this compound and its preparation method and medical composite for eye - Google Patents [patents.google.com]
- 7. veeprho.com [veeprho.com]
- 8. 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Carteolol Hydrochloride Stability and Degradation
Welcome to the Technical Support Center for Carteolol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the degradation pathways of this compound and strategies to mitigate them. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis (especially under basic conditions), oxidation, and photolysis.[1] Forced degradation studies have shown that significant degradation occurs in the presence of acid, base, and oxidative stress.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of a solution significantly impacts the stability of this compound. It is particularly unstable under basic (alkaline) conditions, leading to hydrolytic degradation.[1] While it is more stable in acidic to neutral conditions, exposure to strong acids can also cause degradation. Ophthalmic solutions of this compound are typically formulated at a pH between 6.0 and 8.0 to balance stability and physiological compatibility.[2][3]
Q3: What are the known degradation products of this compound?
A3: One identified degradation product is an oxidation product referred to as "Impurity H," with the chemical name 5-[(2RS)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]quinoline-2(1H)-one. The detailed structures of hydrolytic and photolytic degradation products are less commonly reported in publicly available literature. Comprehensive structural elucidation would typically require techniques like LC-MS/MS and NMR spectroscopy on samples subjected to forced degradation.
Q4: How can I prevent the degradation of this compound in my formulation?
A4: To prevent degradation, consider the following strategies:
-
pH Control: Maintain the pH of aqueous formulations within a stable range, typically slightly acidic to neutral. The use of appropriate buffer systems is crucial.
-
Protection from Light: Store this compound solutions in light-resistant containers to prevent photolytic degradation.[4]
-
Use of Antioxidants: Incorporating antioxidants can help to mitigate oxidative degradation.
-
Appropriate Packaging: Use of inert and impermeable packaging materials can protect the formulation from environmental factors like oxygen and moisture.[4][5]
-
Temperature Control: Store the product at recommended temperatures to minimize the rate of all degradation reactions.
Troubleshooting Guide for Experimental Stability Studies
Issue 1: I am observing significant degradation of this compound in my ophthalmic solution during stability testing. What could be the cause?
Possible Causes and Solutions:
-
Inappropriate pH: this compound is known to be highly susceptible to degradation in basic conditions.[1]
-
Troubleshooting: Measure the pH of your formulation. If it is alkaline, adjust it to a more neutral or slightly acidic range (e.g., pH 6.0-7.2) using a suitable buffer system.[2]
-
-
Exposure to Light: Photodegradation can occur if the solution is not adequately protected from light.
-
Troubleshooting: Store your samples in amber or other light-blocking containers. Conduct experiments under controlled lighting conditions.
-
-
Oxidative Stress: The presence of oxygen or oxidizing agents can lead to degradation.
-
Troubleshooting: Consider purging your solutions and the headspace of your containers with an inert gas like nitrogen. The inclusion of an antioxidant in your formulation might also be beneficial.
-
-
Incompatible Excipients: Some excipients may react with this compound or introduce impurities that catalyze degradation.
-
Troubleshooting: Review the compatibility of all excipients used in your formulation. Conduct compatibility studies with individual excipients to identify any potential issues.
-
Issue 2: How do I perform a forced degradation study for this compound?
General Protocol:
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[6][7] Below are general conditions based on ICH guidelines that can be adapted for this compound. The goal is to achieve 5-20% degradation.[8]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve Carteolol HCl in 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2 to 8 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve Carteolol HCl in 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a shorter duration due to higher reactivity (e.g., 30 minutes to 2 hours). Neutralize the solution before analysis. |
| Oxidation | Treat a solution of Carteolol HCl with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., up to 24 hours). |
| Thermal Degradation | Expose the solid drug substance or a solution to dry heat (e.g., 70-80°C) for an extended period (e.g., 24 to 48 hours). |
| Photodegradation | Expose a solution of Carteolol HCl to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²). A control sample should be kept in the dark. |
Analytical Method:
A stability-indicating HPLC method is typically used to separate the parent drug from its degradation products. A common approach involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.[1][9]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 8 hours | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH | 40°C | 2 hours | Significant degradation observed[1] |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | Degradation observed |
| Photolysis | UV/Visible Light | Ambient | Per ICH Q1B | Degradation observed |
| Thermal | Dry Heat | 80°C | 48 hours | Stable or minor degradation |
Note: The exact extent of degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to analyze this compound and its degradation products.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A mixture of a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 6) and an organic solvent (e.g., acetonitrile).[9] The ratio may need to be optimized (e.g., 70:30 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent.
-
For forced degradation samples, dilute them to an appropriate concentration after neutralization.
-
-
Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for forced degradation studies of Carteolol HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. pi.bausch.com [pi.bausch.com]
- 3. This compound Ophthalmic Solution USP, 1% Rx OnlySterile [dailymed.nlm.nih.gov]
- 4. pharmapackagingsolutions.com [pharmapackagingsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Carteolol Hydrochloride and Timolol for Intraocular Pressure Reduction in Glaucoma Management
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of carteolol (B1214276) hydrochloride and timolol (B1209231), two prominent beta-adrenergic antagonists used in the management of glaucoma. This analysis is based on their performance in reducing intraocular pressure (IOP) as evidenced by experimental data from clinical and preclinical models.
Carteolol hydrochloride and timolol are both non-selective beta-blockers that effectively lower IOP by reducing the production of aqueous humor in the ciliary body.[1][2] However, a key pharmacological distinction is carteolol's intrinsic sympathomimetic activity (ISA), which involves partial activation of beta-adrenergic receptors while simultaneously blocking them.[1][3] This property is thought to contribute to a more favorable side effect profile compared to timolol.[1]
Efficacy in Intraocular Pressure Reduction: A Data-Driven Comparison
Numerous clinical trials have established that carteolol is as effective as timolol in lowering intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension.[4][5][6] Both medications demonstrate a significant reduction in IOP.
A notable multi-center, double-masked, parallel-group clinical trial provides a clear quantitative comparison of the two drugs. In this 12-week study, 176 patients were randomized to receive either carteolol 1% or timolol maleate (B1232345) 0.5% twice daily. The results, summarized in the table below, show a comparable and significant reduction in mean IOP for both treatment groups.[5][7]
| Parameter | This compound 1% | Timolol Maleate 0.5% | Statistical Significance (p-value) |
| Baseline Mean IOP (mmHg) | 25.0 ± 0.3 | 25.2 ± 0.3 | Not Applicable |
| Mean IOP after 12 Weeks (mmHg) | 19.5 ± 0.3 | 19.6 ± 0.3 | p = 0.745 (not significant) |
| Mean Difference in IOP Reduction | -5.5 | -5.6 | Not Significant |
| Median Percent IOP Reduction | 22% - 25% | Not explicitly stated, but similar to carteolol | Not Applicable |
Data sourced from a 12-week, randomized, double-masked, multicenter, parallel-group, active-control comparison trial.[5][7] The median percent reduction for carteolol is derived from controlled clinical trials of 1.5 to 3 months in duration.[8]
Side Effect Profile: A Key Differentiator
While both drugs are effective, their side effect profiles show notable differences. Several studies indicate that carteolol is associated with fewer systemic and ocular adverse events.[7] Specifically, in a comparative study, the incidence of bradycardia (slow heart rate) was significantly lower in the carteolol group compared to the timolol group.[7] Additionally, patients treated with carteolol reported fewer ocular symptoms.[7] This difference in cardiovascular side effects may be attributable to the intrinsic sympathomimetic activity of carteolol.[9]
Mechanism of Action: Signaling Pathway
Both carteolol and timolol are non-selective beta-adrenergic antagonists. They exert their IOP-lowering effect by blocking beta-adrenergic receptors in the ciliary body of the eye. This blockade leads to a decrease in the production of aqueous humor, the fluid that maintains intraocular pressure.
Caption: Signaling pathway of beta-blockers in reducing aqueous humor production.
Experimental Protocols
To ensure the validity and reproducibility of findings, the following experimental designs are commonly employed in the comparison of these ophthalmic solutions.
Clinical Trial Protocol (Human Subjects)
A typical study to compare the efficacy and safety of carteolol and timolol in patients with ocular hypertension or primary open-angle glaucoma would follow a protocol similar to this:
-
Study Design: A randomized, double-masked, multicenter, parallel-group, active-control comparison trial.[5][7]
-
Patient Population: Adult patients diagnosed with ocular hypertension or primary open-angle glaucoma.[5][7]
-
Inclusion/Exclusion Criteria: Defined criteria for baseline IOP, visual acuity, and systemic health are established. Patients with contraindications to beta-blockers (e.g., asthma, bradycardia) are excluded.[8]
-
Treatment Protocol:
-
Washout Period: A period where previous glaucoma medications are discontinued.
-
Randomization: Patients are randomly assigned to receive either this compound (e.g., 1% solution) or timolol maleate (e.g., 0.5% solution).[5][7]
-
Dosing Regimen: Typically, one drop is administered to the affected eye(s) twice daily.[5][7]
-
Study Duration: The treatment period usually lasts for several weeks to months (e.g., 3 months).[5][7]
-
-
Efficacy and Safety Assessments:
-
Intraocular Pressure: Measured at baseline and at specified intervals throughout the study using a tonometer.
-
Systemic Parameters: Heart rate and blood pressure are monitored.[7]
-
Adverse Events: Ocular and systemic side effects are recorded at each visit.
-
Preclinical Glaucoma Model Protocol (Rabbits)
Rabbit models are frequently utilized in ophthalmic research for the preclinical assessment of anti-glaucoma drugs.
-
Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced through various methods, such as the injection of alpha-chymotrypsin.[9]
-
Acclimatization: Animals are allowed to acclimate to the laboratory environment to minimize stress-induced IOP fluctuations.[10]
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes using a tonometer (e.g., Tono-Pen) after the application of a topical anesthetic.[10]
-
Drug Administration: A single drop of the test substance (carteolol or timolol solution) or a vehicle control is administered topically to one eye.
-
IOP Monitoring: IOP is measured at multiple time points post-instillation (e.g., 1, 2, 4, 6, and 8 hours) to determine the onset and duration of the IOP-lowering effect.[11]
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared statistically.
Caption: Workflow of a typical comparative clinical trial.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The β-adrenoceptor antagonist carteolol and its metabolite 8-hydroxycarteolol have different intrinsic sympathomimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselectivity in beta-adrenomimetic and beta-adrenolytic actions of carteolol, a beta-adrenoceptor blocker with intrinsic sympathomimetic action in guinea-pig taenia caecum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound 1% vs timolol maleate 0.5% in patients with increased intraocular pressure. Nocturnal Investigation of Glaucoma Hemodynamics Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of carteolol and timolol on IOP an visual fields in glaucoma: a multi-center, double-masked, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous measurement of intraocular pressure in rabbits by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of the effects of 0.5% timolol maleate, 2% this compound, and 0.3% metipranolol on intraocular pressure and perimetry findings and evaluation of their ocular and systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carteolol Hydrochloride and Latanoprost in Ocular Hypertension and Glaucoma Management
For researchers and drug development professionals navigating the landscape of glaucoma and ocular hypertension treatments, a clear understanding of the comparative efficacy of available therapeutic agents is paramount. This guide provides a detailed comparison of two commonly prescribed medications: Carteolol (B1214276) Hydrochloride, a non-selective beta-adrenergic antagonist, and Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue. The following analysis is based on data from various research studies to aid in informed decision-making.
Mechanism of Action
Carteolol Hydrochloride primarily reduces intraocular pressure (IOP) by decreasing the production of aqueous humor.[1][2] As a non-selective beta-adrenergic receptor blocker, it acts on the ciliary body to suppress the formation of aqueous humor.[1] Some studies also suggest it may have intrinsic sympathomimetic activity (ISA), which could contribute to a lower incidence of certain systemic side effects compared to other beta-blockers.[1]
Latanoprost , a prostaglandin F2α analogue, lowers IOP by increasing the outflow of aqueous humor.[3][4] Its primary mechanism involves remodeling the extracellular matrix of the ciliary muscle and increasing the uveoscleral outflow, which is an alternative drainage pathway for the aqueous humor.[3][4][5]
Comparative Efficacy in IOP Reduction
Clinical studies have demonstrated that both this compound and Latanoprost are effective in lowering IOP. However, Latanoprost has been shown to have a more potent IOP-lowering effect in several direct and indirect comparisons.
A study comparing Latanoprost monotherapy to a combination of Carteolol and Pilocarpine (B147212) found that Latanoprost alone was at least as effective as the combination therapy in reducing mean diurnal IOP.[6] After three months, Latanoprost monotherapy reduced the mean diurnal IOP by 7.2 ± 2.5 mmHg (28.7%), while the Carteolol plus pilocarpine combination reduced it by 7.4 ± 2.7 mmHg (29.0%), with no statistically significant difference between the groups (P = 0.51).[6]
In a meta-analysis, prostaglandins, including Latanoprost, were generally found to be more effective at lowering IOP than other classes of glaucoma medications.
The combination of Carteolol and Latanoprost, either as separate agents or in a fixed-combination formulation, has been shown to be more effective than either drug used as a monotherapy.[7] A fixed-dose combination of 2% Carteolol and 0.005% Latanoprost resulted in a significantly greater mean reduction in baseline-adjusted IOP compared to both Latanoprost and Carteolol monotherapies.[8] Specifically, the fixed combination showed a mean IOP reduction of 2.9 mmHg compared to 1.6 mmHg for Latanoprost alone in one study, and 3.5 mmHg compared to 1.6 mmHg for Carteolol alone in another study.[8]
| Study | Treatment Group 1 | Treatment Group 2 | Baseline IOP (mmHg) (Group 1 / Group 2) | Mean IOP Reduction (mmHg) (Group 1 / Group 2) | Percentage IOP Reduction (Group 1 / Group 2) | Study Duration |
| Orhan et al. (2003)[6] | Latanoprost 0.005% once daily | Carteolol 2% twice daily + Pilocarpine 2% twice daily | 25.1 ± 3.1 / 25.5 ± 2.5 | 7.2 ± 2.5 / 7.4 ± 2.7 | 28.7% / 29.0% | 3 months |
| Yamamoto et al. (2016) - Study 1[8] | Carteolol/Latanoprost Fixed Combination (OPC-1085EL) | Latanoprost 0.005% once daily | Not specified | 2.9 / 1.6 | Not specified | 8 weeks |
| Yamamoto et al. (2016) - Study 2[8] | Carteolol/Latanoprost Fixed Combination (OPC-1085EL) | Carteolol 2% once daily | Not specified | 3.5 / 1.6 | Not specified | 8 weeks |
Experimental Protocols
Orhan et al. (2003): Comparative Efficacy of Latanoprost Monotherapy vs. Combined Carteolol and Pilocarpine Therapy[6]
-
Study Design: A masked, randomized, prospective trial.[6]
-
Participants: 51 patients (64 eyes) with newly diagnosed glaucoma or ocular hypertension.[6]
-
Treatment Groups:
-
Methodology: Mean diurnal intraocular pressure (IOP) was measured at baseline, week 2, week 4, and month 3. The changes in mean IOP from baseline to the 3-month visit were analyzed using an analysis of variance.[6]
Yamamoto et al. (2016): Phase 3 Trials of Carteolol/Latanoprost Fixed Combination[8]
-
Study Design: Two multicenter, randomized, parallel-group studies. Study 1 was evaluator-masked, and Study 2 was double-masked.[8]
-
Participants: Outpatients with bilateral primary open-angle glaucoma (POAG) or ocular hypertension (OH) with a predose IOP of 18 to <35 mmHg after a 4-week run-in period with either Latanoprost (Study 1) or Carteolol (Study 2).[8]
-
Treatment Groups:
-
Study 1: 237 patients received either the Carteolol/Latanoprost fixed combination (OPC-1085EL) (n=118) or Latanoprost (n=119) for 8 weeks.[8]
-
Study 2: 193 patients received either the Carteolol/Latanoprost fixed combination (OPC-1085EL) (n=78), Carteolol (n=78), or Carteolol/Latanoprost concomitant therapy (n=37) for 8 weeks.[8]
-
-
Methodology: The primary outcome measure was the adjusted mean IOP reduction from baseline to week 8 at the predose time point.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the workflow of a comparative clinical trial, the following diagrams are provided in DOT language.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 5. What is Latanoprost used for? [synapse.patsnap.com]
- 6. Comparison of the intraocular pressure lowering effect of latanoprost and carteolol-pilocarpine combination in newly diagnosed glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of the combination of this compound + latanoprost in the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, Controlled, Phase 3 Trials of Carteolol/Latanoprost Fixed Combination in Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Neuroprotective Effects of Carteolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of Carteolol Hydrochloride with other notable alternatives used in the management of retinal neurodegenerative diseases like glaucoma. The information is compiled from preclinical and clinical studies to offer an objective overview supported by experimental data.
Introduction to Neuroprotection in Glaucoma
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage. While lowering intraocular pressure (IOP) is the primary treatment, neuroprotective strategies aim to directly protect RGCs from degeneration, independent of IOP reduction. Various pharmacological agents, including beta-blockers like this compound, are being investigated for their potential neuroprotective properties.
This compound: A Beta-Blocker with Neuroprotective Potential
This compound is a non-selective beta-adrenergic antagonist that also exhibits intrinsic sympathomimetic activity (ISA). Beyond its established IOP-lowering effects, preclinical and clinical evidence suggests that Carteolol possesses direct neuroprotective capabilities.
In Vivo Neuroprotective Effects of this compound
A key preclinical study investigated the neuroprotective effects of this compound in a light-induced retinal damage model in rats. This model induces oxidative stress, leading to photoreceptor and neuronal cell death.
Key Findings:
-
Functional Protection: Pre-treatment with Carteolol significantly reduced the light-induced decrease in electroretinogram (ERG) amplitudes, indicating preservation of retinal function[1].
-
Structural Preservation: Carteolol treatment significantly attenuated the thinning of the outer nuclear layer (ONL) caused by light exposure[1].
-
Antioxidant Activity: Carteolol significantly reduced the number of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)-positive cells, a marker of oxidative DNA damage, in the ONL[1]. It also upregulated the mRNA levels of the antioxidant enzymes thioredoxin 1 and glutathione (B108866) peroxidase 1[1].
Comparative Analysis with Alternative Neuroprotective Agents
This section compares the neuroprotective effects of this compound with other commonly used or investigated neuroprotective agents for glaucoma. It is important to note that a direct head-to-head in vivo comparison of Carteolol with all these agents in a retinal ganglion cell-specific injury model is not available in the current literature. The data presented here is compiled from separate studies, which may have different experimental models and conditions.
Comparison with other Beta-Blockers (Timolol)
In vitro studies have shown that both Carteolol and Timolol, another non-selective beta-blocker, can inhibit cell death and reduce caspase-3/7 activity and reactive oxygen species (ROS) production in a model of oxidative stress[1]. However, in a clinical setting, Carteolol was associated with fewer adverse events, including eye irritation, compared to Timolol[2].
Comparison with Alpha-Adrenergic Agonists (Brimonidine)
Brimonidine (B1667796) is an alpha-2 adrenergic agonist known for its IOP-lowering and neuroprotective effects. In vivo studies using optic nerve crush and chronic ocular hypertension models in rats have demonstrated that Brimonidine significantly enhances RGC survival, an effect that appears to be independent of its IOP-lowering action[3][4][5]. A clinical study in patients with normal-tension glaucoma showed that both Brimonidine and Carteolol had a protective effect on the visual field, with Brimonidine showing a slightly better, though not statistically significant, effect[6][7].
Comparison with Prostaglandin (B15479496) Analogs (Latanoprost)
Latanoprost, a prostaglandin F2α analogue, is a potent IOP-lowering agent with demonstrated neuroprotective effects in animal models of NMDA-induced excitotoxicity and optic nerve axotomy[8]. A clinical study comparing Carteolol and Latanoprost in patients with primary open-angle glaucoma found that while both drugs effectively lowered IOP, Carteolol had a better effect on improving peripapillary vessel density[9][10][11]. This suggests a potential vascular mechanism contributing to its neuroprotective effect.
Comparison with Rho-Kinase (ROCK) Inhibitors
ROCK inhibitors are a newer class of glaucoma medication that lower IOP and have shown neuroprotective effects in preclinical models by promoting RGC survival and axonal regeneration[12]. There are currently no direct in vivo comparative studies between Carteolol and ROCK inhibitors.
Data Summary
Table 1: In Vivo Neuroprotective Effects of this compound in a Light-Induced Retinal Damage Model in Rats
| Parameter | Control (Light Exposure) | Carteolol + Light Exposure | Percentage Protection |
| ERG a-wave amplitude (µV) | 135.4 ± 14.5 | 201.3 ± 15.6 | ~48.7% |
| ERG b-wave amplitude (µV) | 301.2 ± 32.7 | 455.8 ± 38.1 | ~51.3% |
| Outer Nuclear Layer Thickness (µm) | 28.3 ± 1.9 | 39.8 ± 2.1 | ~40.6% |
| **8-OHdG Positive Cells (cells/mm²) ** | 185.7 ± 20.3 | 45.2 ± 8.9 | ~75.6% |
*p < 0.01 vs. Control. Data adapted from Matsuo et al., 2019.[1]
Table 2: Comparison of Neuroprotective Effects of this compound and Alternatives from Various In Vivo and Clinical Studies
| Drug Class | Drug | Experimental Model | Key Neuroprotective Outcomes | Reference |
| Beta-Blocker | This compound | Light-Induced Retinal Damage (Rat) | Reduced ERG decline, preserved ONL thickness, decreased oxidative stress. | [1] |
| Normal-Tension Glaucoma (Human) | Preservation of visual field. | [6][7] | ||
| Primary Open-Angle Glaucoma (Human) | Improved peripapillary vessel density. | [9][10][11] | ||
| Beta-Blocker | Timolol | Chronic Ocular Hypertension (Rat) | No significant RGC protection independent of IOP lowering. | [4][5] |
| Alpha-Adrenergic Agonist | Brimonidine | Optic Nerve Crush (Rat) | Increased RGC survival by ~14%. | [3] |
| Chronic Ocular Hypertension (Rat) | Reduced RGC loss by ~21-54% (dose-dependent). | [4][5] | ||
| Prostaglandin Analog | Latanoprost | NMDA-Induced RGC Death (Rat) | Increased RGC survival by ~52%. | [8] |
| Optic Nerve Axotomy (Rat) | Increased RGC survival by ~150%. | [8] |
Experimental Protocols
Light-Induced Retinal Damage Model in Rats
-
Animal Model: Dark-adapted pigmented rats are used.
-
Drug Administration: Animals are pre-treated with topical ophthalmic solutions (e.g., 2% this compound or saline) for a specified period before light exposure.
-
Light Exposure: Rats are exposed to a controlled intensity and duration of visible light (e.g., 8000 lux for 3 hours) to induce retinal damage.
-
Outcome Measures:
-
Electroretinography (ERG): To assess retinal function by measuring the electrical responses of retinal cells to a light stimulus.
-
Histology: To measure the thickness of retinal layers, particularly the outer nuclear layer (ONL), as an indicator of photoreceptor survival.
-
Immunohistochemistry: To detect markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), in retinal sections.
-
Quantitative PCR (qPCR): To measure the expression levels of antioxidant genes in the retina.
-
Optic Nerve Crush Model
-
Animal Model: Typically performed in rats or mice.
-
Surgical Procedure: The optic nerve is exposed intraorbitally and crushed for a specific duration (e.g., 10-15 seconds) with fine forceps at a set distance from the globe.
-
Drug Administration: Test compounds are administered systemically (e.g., intraperitoneal injection) or locally (e.g., intravitreal injection) before and/or after the crush injury.
-
Outcome Measures:
-
Retinal Ganglion Cell (RGC) Quantification: RGCs are retrogradely labeled with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus. After a survival period, retinas are whole-mounted, and the number of labeled RGCs is counted to determine cell survival.
-
Visualizations
Caption: Experimental workflow for the light-induced retinal damage model.
Caption: Proposed neuroprotective signaling pathway of this compound.
Conclusion
This compound demonstrates significant neuroprotective effects in a preclinical model of light-induced retinal damage, primarily through its antioxidant properties. Clinical studies suggest it may offer advantages in preserving the visual field and improving ocular blood flow compared to some other glaucoma medications. However, there is a need for direct in vivo comparative studies in retinal ganglion cell-specific injury models to definitively establish its neuroprotective efficacy relative to other potent neuroprotective agents like Brimonidine and Latanoprost. Future research should focus on elucidating the precise molecular mechanisms underlying Carteolol's neuroprotective actions and its potential as a targeted neuroprotective therapy for glaucoma and other optic neuropathies.
References
- 1. This compound reduces visible light-induced retinal damage in vivo and BSO/glutamate-induced oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinal Toxicity Induced by Chemical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of brimonidine on retinal ganglion cell survival in an optic nerve crush model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of retinal ganglion cells by brimonidine in rats with laser-induced chronic ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the Effect on Vessel Density and RNFL between Carteolol and Latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Head-to-Head Clinical Trial Design: A Comparative Analysis of Carteolol Hydrochloride Combination Therapies in Glaucoma Management
For researchers and drug development professionals navigating the landscape of glaucoma treatment, understanding the comparative efficacy and safety of available therapies is paramount. This guide provides a detailed comparison of head-to-head clinical trials involving Carteolol Hydrochloride combination therapies, with a focus on the fixed-dose combination of this compound and Latanoprost. The data presented is drawn from peer-reviewed clinical studies to ensure objectivity and scientific rigor.
Mechanism of Action: A Dual Approach to Intraocular Pressure Reduction
This compound is a non-selective beta-adrenergic antagonist that lowers intraocular pressure (IOP) by reducing the production of aqueous humor in the ciliary body.[1][2][3] Latanoprost, a prostaglandin (B15479496) F2α analogue, enhances the uveoscleral outflow of aqueous humor.[4][5][6] The combination of these two agents in a single formulation offers a dual mechanism of action, targeting both the inflow and outflow pathways of aqueous humor to achieve a more significant IOP reduction than either component alone.[7]
Head-to-Head Clinical Trial Summaries
This section details the design and key findings of pivotal head-to-head clinical trials investigating this compound combination therapies.
Carteolol/Latanoprost Fixed-Dose Combination vs. Monotherapy
Two Phase 3, multicenter, randomized, evaluator-masked (Study 1) and double-masked (Study 2), parallel-group studies were conducted in Japan to assess the efficacy and safety of a fixed-dose combination of 2% Carteolol and 0.005% Latanoprost (OPC-1085EL).[4][5]
Experimental Protocol:
-
Study Population: Patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH).[5]
-
Study 1 Design: After a 4-week run-in period with Latanoprost monotherapy, 237 patients were randomized to receive either the Carteolol/Latanoprost fixed-dose combination (n=118) or Latanoprost monotherapy (n=119) once daily in the morning for 8 weeks.[5]
-
Study 2 Design: Following a 4-week run-in with Carteolol monotherapy, 193 patients were randomized to receive the Carteolol/Latanoprost fixed-dose combination (n=78), Carteolol monotherapy (n=78), or concomitant therapy with Carteolol and Latanoprost (n=37) once daily in the morning for 8 weeks.[5]
-
Primary Endpoint: The primary outcome measure for both studies was the mean reduction in baseline-adjusted IOP at week 8.[4][5]
Data Summary:
| Study | Treatment Group | Mean IOP Reduction from Baseline (mmHg) | p-value vs. Monotherapy |
| Study 1 | Carteolol/Latanoprost FDC | 2.9 | <0.0001 |
| Latanoprost Monotherapy | 1.6 | ||
| Study 2 | Carteolol/Latanoprost FDC | 3.5 | <0.0001 |
| Carteolol Monotherapy | 1.6 | ||
| Carteolol + Latanoprost Concomitant | Similar to FDC |
FDC: Fixed-Dose Combination
The results demonstrated that the Carteolol/Latanoprost fixed-dose combination was statistically superior to both Latanoprost and Carteolol monotherapies in reducing IOP.[4][5] The IOP reduction with the fixed-dose combination was comparable to that of the concomitant administration of both drugs.[4] Adverse drug reactions were generally mild.[4][5]
Carteolol/Latanoprost vs. Timolol/Latanoprost Fixed-Dose Combinations
A prospective, randomized, crossover study was conducted to compare the 24-hour efficacy and safety of a fixed-combination of Carteolol/Latanoprost (LCFC) with a fixed-combination of Timolol/Latanoprost (LTFC).[6][8]
Experimental Protocol:
-
Study Population: 22 patients with POAG or OH who were pretreated with a prostaglandin analog.[6]
-
Study Design: Patients were randomly assigned to receive either LCFC or LTFC once daily in the evening for a 2-month period. Following this, the treatment groups were crossed over for another 2 months.[6]
-
Endpoints: The primary endpoints included 24-hour curves of IOP, pulse rate, and blood pressure. Safety was also assessed.[6]
Data Summary:
| Parameter | LCFC Group | LTFC Group |
| Mean Daytime IOP Change from Baseline (mmHg) | -0.93 | -1.15 |
| Mean Peak IOP Change from Baseline (mmHg) | -0.91 | -0.68 |
| Nighttime Pulse Rate | Increased | Decreased at all time points |
The study concluded that the 24-hour IOP-lowering efficacy of the Carteolol/Latanoprost fixed combination was similar to that of the Timolol/Latanoprost fixed combination.[6][8] However, the Carteolol/Latanoprost combination demonstrated a less pronounced effect on the cardiovascular system, particularly concerning nighttime pulse rate.[6]
Switching from Latanoprost/Timolol to Latanoprost/Carteolol Fixed-Dose Combination
A study investigated the short-term efficacy and safety of switching patients from a Latanoprost/Timolol fixed combination (LTFC) to a Latanoprost/Carteolol fixed combination (LCFC).[1]
Experimental Protocol:
-
Study Population: Patients with POAG or OH who were currently using a Latanoprost/Timolol fixed combination.
-
Study Design: This was a switching study where patients were switched from their current LTFC to LCFC.
-
Endpoints: IOP was the primary efficacy endpoint. Safety and tolerability were also assessed.
Data Summary:
The study found that switching from a Latanoprost/Timolol fixed combination to a Latanoprost/Carteolol fixed combination maintained IOP control.[1] Additionally, the switch resulted in improvements in tear film break-up time and corneal epithelial defects, suggesting better ocular surface tolerability with the Latanoprost/Carteolol combination.[1]
Conclusion
Head-to-head clinical trials demonstrate that the fixed-dose combination of this compound and Latanoprost is a highly effective treatment for reducing IOP in patients with glaucoma and ocular hypertension. It is superior to monotherapy with either of its components and shows comparable IOP-lowering efficacy to the concomitant use of both drugs. When compared to the widely used Timolol/Latanoprost fixed combination, the Carteolol/Latanoprost formulation provides similar IOP reduction with a potentially more favorable cardiovascular safety profile, particularly regarding effects on nocturnal heart rate. Furthermore, switching from a Timolol-based combination to a Carteolol-based combination may offer benefits for the ocular surface without compromising IOP control. These findings provide valuable insights for researchers and clinicians in the development and selection of optimal therapeutic strategies for glaucoma management.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 7. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latanoprost as a new horizon in the medical management of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Safety of Carteolol Hydrochloride Formulations
This guide provides a detailed comparison of different formulations of Carteolol (B1214276) Hydrochloride, a nonselective beta-adrenergic antagonist, for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. We will delve into its long-term efficacy and safety profile, comparing it with other alternatives and presenting supporting experimental data.
Carteolol Hydrochloride reduces IOP by blocking beta-adrenergic receptors in the ciliary body of the eye, which decreases the production of aqueous humor.[1][2][3] It is distinguished by its intrinsic sympathomimetic activity (ISA), which may contribute to a more favorable safety profile compared to other beta-blockers.[1][4]
Comparative Efficacy of this compound Formulations
Long-term studies have demonstrated the efficacy of this compound in reducing IOP. A key development in its formulation has been the introduction of a long-acting (LA) version that allows for once-daily administration, compared to the twice-daily regimen of the standard formulation.
Key Findings:
-
A 1% Carteolol solution administered twice daily resulted in a median IOP reduction of 22% to 25% in clinical trials lasting up to 3 months.[5]
-
In a long-term study of up to 15 months, 1% Carteolol eye drops showed a highly significant IOP-lowering effect, with a mean decrease of up to 41% from the initial value after the first day of treatment.[6]
-
The long-acting 1% and 2% formulations of Carteolol, administered once daily, have been shown to be as effective as the standard twice-daily formulations.[7][8][9][10]
-
Similarly, a phase III study found that the reduction in intraocular pressure with once-daily long-acting 1% Carteolol was equivalent to that of the twice-daily standard 1% formulation over 8 weeks.[11]
Table 1: Comparison of IOP Reduction between Standard and Long-Acting Carteolol Formulations
| Study | Formulation | Dosing Frequency | Study Duration | Mean IOP Reduction (mmHg) |
| Renard et al. (2005)[7] | Carteolol 2% LA vs. Carteolol 2% Regular | Once Daily vs. Twice Daily | 2 months | Efficacy reported as similar between formulations |
| Kawase et al. (2010)[8] | Carteolol 2% LA vs. Carteolol 2% Original | Once Daily vs. Twice Daily | 8 weeks | IOP reduction was not significantly different between groups |
| Trinquand et al. (2003)[9] | Carteolol 1% Alginate vs. Carteolol 1% Standard | Once Daily vs. Twice Daily | 60 days | 6.32 ± 2.87 vs. 5.67 ± 3.30 |
| Nakajima et al. (2003)[11] | Carteolol 1% Long-Acting vs. Carteolol 1% Standard | Once Daily vs. Twice Daily | 8 weeks | 4.6 ± 0.3 vs. 4.6 ± 0.2 |
Comparison with Timolol (B1209231)
Timolol is another nonselective beta-blocker commonly used to treat glaucoma. Several studies have compared the efficacy and safety of Carteolol with Timolol.
Key Findings:
-
In a 3-month trial, both 1% and 2% Carteolol solutions were found to be as effective as 0.5% Timolol in lowering IOP, with no significant differences in efficacy or adverse reactions.[12]
-
A 12-week study comparing 1% Carteolol with 0.5% Timolol Maleate (B1232345) found that both were highly effective in lowering IOP, with no statistically significant difference in the mean trough IOP reduction.[13]
-
Long-term treatment with Carteolol has shown similar efficacy to Timolol in reducing IOP and maintaining visual fields in patients with newly diagnosed primary open-angle glaucoma.[4][10]
Table 2: Comparison of IOP Reduction between Carteolol and Timolol
| Study | Formulations Compared | Study Duration | Baseline Mean IOP (mmHg) | Final Mean IOP (mmHg) |
| Scoville et al. (1988)[14] | Carteolol 1% vs. Timolol 0.25% | 4 weeks | Not specified | Efficacy reported as similar |
| Stewart et al. (1997)[13] | Carteolol 1% vs. Timolol Maleate 0.5% | 12 weeks | 25.0 ± 0.3 vs. 25.2 ± 0.3 | 19.5 ± 0.3 vs. 19.6 ± 0.3 |
| Flach et al. (1991)[12] | Carteolol 1% & 2% vs. Timolol 0.5% | 3 months | Not specified | Efficacy reported as similar |
Safety and Tolerability Profile
Carteolol is generally well-tolerated.[4][10] The long-acting formulations may offer a safety advantage due to lower systemic absorption.
Key Findings:
-
Common ocular side effects include transient irritation, burning, tearing, and conjunctival hyperemia.[3][5]
-
Systemic side effects, though less common, can include bradycardia (slow heart rate) and bronchospasm, which are characteristic of beta-blockers.[2][5]
-
The long-acting formulation of 2% Carteolol results in significantly lower maximal plasma concentration and overall systemic exposure compared to the standard twice-daily formulation, which should reduce the risk of systemic side effects.[7][8]
-
When compared to Timolol, Carteolol has been associated with fewer reports of bradycardia and ocular symptoms.[13][14]
Table 3: Comparative Safety Profile of Carteolol Formulations and Timolol
| Study | Formulations Compared | Key Safety Findings |
| Renard et al. (2005)[7] | Carteolol 2% LA vs. Carteolol 2% Regular | LA formulation had significantly lower maximal plasma concentration. Two non-serious adverse events in the LA group (keratitis, bitter taste). |
| Stewart et al. (1997)[13] | Carteolol 1% vs. Timolol Maleate 0.5% | The Timolol group had a greater decrease in 2-hour post-dose pulse and more reports of bradycardia. The Carteolol group reported fewer ocular symptoms. |
| Scoville et al. (1988)[14] | Carteolol 1% vs. Timolol 0.25% | Significantly fewer patients in the Carteolol group reported adverse events overall and specifically eye irritation. |
| Trinquand et al. (2003)[9] | Carteolol 1% Alginate vs. Carteolol 1% Standard | Both formulations were well-tolerated with slight decreases in heart rate and blood pressure. Subjective tolerance was high in both groups. |
Experimental Protocols
Below are summarized methodologies from key comparative studies.
Protocol 1: Comparison of Long-Acting vs. Standard Carteolol Formulations (Based on Renard et al., 2005[7] and Trinquand et al., 2003[9])
-
Study Design: Double-masked, randomized, intra-subject comparative or parallel-group study.
-
Patient Population: Patients with primary open-angle glaucoma or ocular hypertension.
-
Treatment Arms:
-
Carteolol Long-Acting (1% or 2%) once daily.
-
Carteolol Standard Formulation (1% or 2%) twice daily.
-
-
Study Duration: 2 to 3 months.
-
Efficacy Endpoint: Measurement of intraocular pressure at various time points.
-
Safety Assessments: Monitoring of adverse events (both ocular and systemic), heart rate, and blood pressure. For the study by Renard et al., blood samples were taken to measure carteolol plasma concentrations.[7]
Protocol 2: Comparison of Carteolol vs. Timolol (Based on Stewart et al., 1997[13])
-
Study Design: Randomized, double-masked, multicenter, parallel-group, active-control comparison trial.
-
Patient Population: 176 patients with ocular hypertension or primary open-angle glaucoma.
-
Treatment Arms:
-
Carteolol 1% twice a day.
-
Timolol maleate 0.5% solution twice a day.
-
-
Study Duration: 3 months.
-
Efficacy Endpoint: Intraocular pressure measurements.
-
Safety Assessments: Trough and post-dose pulse and blood pressure measurements, and recording of systemic and ocular signs and symptoms.
Visualizations
Signaling Pathway of this compound
This compound, a beta-adrenergic antagonist, primarily lowers intraocular pressure by reducing the production of aqueous humor. This is achieved by blocking β-adrenergic receptors in the ciliary epithelium of the eye.
Caption: Mechanism of action of this compound in reducing intraocular pressure.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-masked clinical trial comparing two topical glaucoma medications.
Caption: Workflow of a randomized controlled trial for glaucoma medication.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. Carteolol-ophthalmic-solution - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Stork: Ocular carteolol: a review of its use in the management of glaucoma and ocular hypertension [storkapp.me]
- 5. pi.bausch.com [pi.bausch.com]
- 6. [1% this compound eyedrops: long-term experience in the treatment of chronic open-angle glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of carteolol plasmatic levels after repeated instillations of long-acting and regular formulations of carteolol 2% in glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Long-acting this compound 2% ophthalmic solution phase IV study--investigation of the effectiveness, safety and plasma concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Efficacy and safety of long-acting carteolol 1% once daily. A double-masked, randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Ocular hypotensive effect of 1% carteolol long-acting eye drops--a double-masked, randomized phase III study in ocular hypertension or primary open-angle glaucoma patients comparing long-acting carteolol eye drops vs. current product] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 3-month comparison of 1% and 2% carteolol and 0.5% timolol in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound 1% vs timolol maleate 0.5% in patients with increased intraocular pressure. Nocturnal Investigation of Glaucoma Hemodynamics Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A double-masked comparison of carteolol and timolol in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Systemic Absorption Profiles of Different Carteolol Hydrochloride Ophthalmic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the systemic absorption of various formulations of carteolol (B1214276) hydrochloride eye drops, a non-selective beta-blocker used in the management of glaucoma and ocular hypertension.[1][2] Understanding the systemic exposure of these topical agents is critical for minimizing potential adverse effects, which can impact the cardiovascular and respiratory systems.[3][4] This document summarizes key pharmacokinetic data, details experimental methodologies, and visualizes relevant biological pathways to support research and development in ophthalmic drug delivery.
Data Summary: Systemic Exposure of Carteolol Hydrochloride Formulations
The following table summarizes the systemic pharmacokinetic parameters of different this compound eye drop formulations based on clinical and preclinical data. A direct comparison highlights the reduced systemic absorption of advanced formulations.
| Formulation Type | Active Concentration | Dosing Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Study Population | Reference |
| Regular Ophthalmic Solution | 2% | Twice Daily | 3.64 ± 3.65 | 10.27 ± 5.46 | Human (Glaucoma Patients) | [3] |
| Long-Acting (LA) Ophthalmic Solution | 2% | Once Daily | 1.72 ± 0.85 | 5.50 ± 2.66 | Human (Glaucoma Patients) | [3] |
| In Situ Gel-Forming Solution | 1% | Not Specified | Data Not Available | Data Not Available | Preclinical (Rabbits) | [5][6] |
Key Findings:
-
The long-acting (LA) formulation of 2% this compound demonstrates a significantly lower systemic exposure compared to the regular 2% solution. The maximum plasma concentration (Cmax) and the total systemic exposure (AUC) were approximately halved with the LA formulation.[3]
-
While specific systemic pharmacokinetic data for the in-situ gel-forming solution are not available, studies indicate that this formulation is designed to increase ocular bioavailability, which may lead to a decrease in systemic absorption and its associated side effects.[5][6]
Experimental Protocols
Understanding the methodologies used to obtain the pharmacokinetic data is crucial for interpretation and replication. Below are detailed protocols for key experiments.
Clinical Evaluation of Systemic Absorption
This protocol outlines the methodology used in a clinical trial comparing the systemic absorption of long-acting and regular this compound ophthalmic solutions.[3]
1. Study Design: A double-masked, randomized, intra-subject comparative study.
2. Participant Population: 23 patients with bilateral primary open-angle glaucoma or ocular hypertension.
3. Treatment Regimen:
- Phase 1: Carteolol 2% Long-Acting (LA) solution, one drop in each eye, once daily for 2 months.
- Phase 2: Carteolol 2% regular solution, one drop in each eye, twice daily for 2 months.
- The order of treatment phases was randomized for each participant.
4. Blood Sampling:
- At the end of each 2-month treatment period, blood samples were collected at the following time points:
- Immediately before the last morning instillation (t=0, residual level).
- 30 minutes, 1 hour, 2 hours, and 4 hours post-instillation.
5. Bioanalytical Method: Plasma concentrations of carteolol were measured using a validated analytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), although the specific method was not detailed in the summary.
Experimental Workflow for Clinical Pharmacokinetic Study
Caption: Workflow of the clinical pharmacokinetic comparison study.
Preclinical Evaluation of Systemic Absorption in Rabbits
This section describes a general protocol for assessing the systemic absorption of ophthalmic formulations in a rabbit model, based on common practices in ophthalmic drug development.[7][8][9]
1. Animal Model: New Zealand White or Dutch Belted rabbits are commonly used due to the size of their eyes and ease of handling.[10][11]
2. Formulation Administration: A precise volume (e.g., 25-50 µL) of the test formulation (e.g., in situ gel) is instilled into the conjunctival sac of the rabbit eye.
3. Blood Collection:
- Blood samples (typically 1-2 mL) are collected from the marginal ear vein or central ear artery at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-instillation).[10][12]
- The collection site is shaved and cleaned with an antiseptic. A local anesthetic may be applied to minimize discomfort.[11]
- Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation:
- The collected blood samples are centrifuged to separate the plasma.
- The resulting plasma is transferred to clean tubes and stored frozen (e.g., at -80°C) until analysis.
5. Bioanalytical Method:
- Carteolol concentrations in the plasma samples are quantified using a validated bioanalytical method, such as HPLC-MS/MS.[13][14][15] This method offers high sensitivity and selectivity for detecting low drug concentrations.
- The method involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.[13][16]
Experimental Workflow for Preclinical Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Systemic side effects of topical beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential systemic effect of topically applied beta-blockers in glaucoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally responsive ophthalmic gel formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systemic absorption pathways of topically applied beta adrenergic antagonists in the pigmented rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular absorption of Pz-peptide and its effect on the ocular and systemic pharmacokinetics of topically applied drugs in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic prediction of the ocular absorption of an instilled drug with ophthalmic viscous vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood sampling: Rabbit | NC3Rs [nc3rs.org.uk]
- 11. researchgate.net [researchgate.net]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. High-pressure liquid chromatographic determination of 8-hydroxycarteolol in plasma and urine using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Carteolol Hydrochloride and Other Beta-Blockers with Intrinsic Sympathomimetic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-adrenergic receptor blockers (beta-blockers) are a cornerstone in the management of various cardiovascular and ophthalmic conditions. A distinct subgroup of these agents possesses intrinsic sympathomimetic activity (ISA), exhibiting partial agonist effects at the beta-adrenergic receptor. This dual action of antagonism in the presence of high catecholamine levels and mild stimulation in their absence results in a unique clinical profile, particularly concerning heart rate, cardiac output, and peripheral vascular resistance.
This guide provides a comprehensive comparison of carteolol (B1214276) hydrochloride with other notable beta-blockers possessing ISA, including pindolol (B1678383), acebutolol (B1665407), penbutolol (B1679223), celiprolol, and bopindolol. The following sections detail their pharmacological properties, supported by experimental data, and outline the methodologies for key evaluative experiments.
Pharmacological Profile: A Quantitative Comparison
The pharmacological distinction between beta-blockers with ISA lies in their receptor binding affinity, degree of partial agonism, and receptor selectivity. The following tables summarize the available quantitative data for carteolol hydrochloride and its comparators.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki in nM)
| Drug | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | Selectivity |
| Carteolol | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies | Non-selective |
| Pindolol | 0.52 - 2.6[1] | 0.40 - 4.8[1] | Non-selective |
| Acebutolol | Specific Ki values not readily available in comparative format | Specific Ki values not readily available in comparative format | β1-selective |
| Penbutolol | Apparent Ki ~40-70 ng/mL (in plasma)[2] | Apparent Ki ~40-70 ng/mL (in plasma)[2] | Non-selective |
| Celiprolol | 140 - 8300[3] | Lower affinity than for β1[3] | β1-selective antagonist, β2-partial agonist[4] |
| Bopindolol | 7.44 (pKi)[5] | 7.70 (pKi)[6] | Non-selective |
Note: Ki values can vary depending on the experimental conditions, tissue source, and radioligand used. The data presented is for comparative purposes.
Table 2: Intrinsic Sympathomimetic Activity (ISA)
| Drug | ISA (% of Isoproterenol's Maximal Response) | Key Findings from Experimental Studies |
| Carteolol | ~17.1% (inotropic effect in rat atria)[7] | Exhibits partial agonist activity at both cardiac and vascular beta-adrenoceptors[7]. The ISA of carteolol is suggested to be mediated by β2-adrenoceptors[8]. |
| Pindolol | <15% (chronotropic and inotropic), ~50% (uterine relaxation)[9] | Considered to have significant ISA[6]. Its partial agonist activity may be more pronounced at β2-receptors[10]. |
| Acebutolol | 17 ± 8% (in isolated rat atrium)[3] | Possesses moderate partial agonist activity[3]. |
| Penbutolol | 12 - 18% (of maximal sympathetic activity)[5][11] | Has less ISA than pindolol[12]. |
| Celiprolol | Qualitatively described as weak partial β2-agonist[4][13] | Demonstrates vasodilatory properties attributed to its β2-agonistic activity[14][15]. |
| Bopindolol | Qualitatively described as having partial agonist activity | A non-selective beta-blocker with ISA[16]. |
Clinical Performance: Ocular and Cardiovascular Effects
The clinical utility of these agents is largely defined by their efficacy in reducing intraocular pressure (IOP) in glaucoma and their systemic cardiovascular effects.
Table 3: Comparative Clinical Efficacy in Intraocular Pressure (IOP) Reduction
| Drug | Dosage | Mean IOP Reduction | Comparative Notes |
| Carteolol HCl | 1% or 2% solution | 22% to 25% from baseline[3] | Efficacy is comparable to timolol (B1209231) 0.5%[17][18][19][20]. May have a more favorable side effect profile than timolol, with less ocular irritation[18]. |
| Pindolol | 0.25% solution | Significant reduction, comparable to timolol 0.5%[16] | A pilot study and a randomized comparison with timolol showed no significant difference in IOP-lowering effect[16]. |
| Acebutolol, Penbutolol, Celiprolol, Bopindolol | Not primarily used as ophthalmic agents for glaucoma. |
Table 4: Comparative Cardiovascular Effects
| Drug | Effect on Resting Heart Rate | Effect on Blood Pressure | Other Cardiovascular Notes |
| Carteolol | Less reduction compared to non-ISA beta-blockers.[12] | Effective in reducing blood pressure. | Direct comparison with pindolol showed a very similar heart rate profile, indicating equipotent beta-blockade and ISA[21]. |
| Pindolol | Minimal reduction at rest.[6] | Effective antihypertensive. | Less depression of cardiac performance during low levels of sympathetic stimulation compared to propranolol[22]. |
| Acebutolol | Less reduction compared to propranolol (B1214883).[4][23] | Antihypertensive effect comparable to propranolol[4][10][24][25]. | Better tolerated than propranolol based on heart rate and CNS side effects[4]. |
| Penbutolol | Less reduction in heart rate compared to propranolol.[20] | Similar blood pressure reduction to propranolol[20]. | Possesses partial agonist activity[12][16]. |
| Celiprolol | Does not depress heart rate to the same extent as propranolol, atenolol, or metoprolol[7]. | Antihypertensive efficacy equivalent to other beta-blockers[7]. | Exhibits vasodilatory properties[13][15]. |
| Bopindolol | Data from direct comparative trials with other ISA beta-blockers is limited. | Effective antihypertensive. |
Signaling Pathways and Experimental Workflows
The unique pharmacological profile of beta-blockers with ISA stems from their interaction with the beta-adrenergic receptor and the subsequent downstream signaling cascade.
Signaling Pathway of a Beta-Blocker with Intrinsic Sympathomimetic Activity
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by an agonist, activate adenylyl cyclase via the Gs alpha subunit, leading to the production of cyclic AMP (cAMP). Beta-blockers with ISA act as partial agonists, causing a submaximal activation of this pathway compared to a full agonist like isoproterenol.
Signaling pathway of a beta-blocker with ISA.
Experimental Workflow for Assessing Intrinsic Sympathomimetic Activity
The determination of ISA typically involves in vitro assays measuring the functional response of cells or tissues to the beta-blocker in the absence of a full agonist. A common method is the cAMP accumulation assay.
Workflow for assessing Intrinsic Sympathomimetic Activity.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity of a test compound (e.g., carteolol) for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the desired beta-adrenergic receptor subtype.
-
Radioligand (e.g., [¹²⁵I]Iodocyanopindolol).
-
Unlabeled test compound (e.g., carteolol) and a non-selective antagonist for determining non-specific binding (e.g., propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of the test compound that inhibits 50% of radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Intrinsic Sympathomimetic Activity
Objective: To quantify the ability of a beta-blocker with ISA to stimulate the production of cyclic AMP (cAMP).
Materials:
-
Intact cells expressing the desired beta-adrenergic receptor subtype.
-
Test compound (beta-blocker with ISA).
-
Full agonist (e.g., isoproterenol) as a positive control.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA-based or HTRF-based).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP breakdown.
-
Stimulation: Add varying concentrations of the test compound or the full agonist to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP detection kit protocol.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using the chosen detection method.
-
Data Analysis: Construct a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound. Determine the maximal effect (Emax) and the concentration that produces 50% of the maximal effect (EC₅₀). The intrinsic sympathomimetic activity is expressed as a percentage of the maximal response induced by the full agonist.
Conclusion
This compound and other beta-blockers with intrinsic sympathomimetic activity represent a distinct class of cardiovascular and ophthalmic drugs. Their partial agonist nature confers a pharmacological profile that can be advantageous in certain patient populations, particularly in minimizing bradycardia and preserving cardiac output at rest. The choice of a specific agent depends on a thorough understanding of its receptor selectivity, degree of ISA, and clinical performance in the target indication. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of acebutolol and propranolol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity of penbutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta 2-adrenoceptor-mediated intrinsic sympathomimetic activity of carteolol: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sympathomimetic activity of (+/-)-pindolol at beta 1- and beta 2-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is the ISA of pindolol β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic sympathomimetic activity of penbutolol | Semantic Scholar [semanticscholar.org]
- 12. The treatment of angina pectoris with the new beta-receptor blocker carteolol. Results of a controlled trial in comparison with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasodilating properties of beta-adrenoceptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacological studies of celiprolol: I. Beta-blocking effect, intrinsic sympathomimetic activity, vasodilating and hypotensive effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Haemodynamic consequences of intrinsic sympathomimetic activity and cardioselectivity in beta-blocker therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Asymmetric Recruitment of β-Arrestin1/2 by the Angiotensin II Type I and Prostaglandin F2α Receptor Dimer [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Single daily dose penbutolol in the treatment of hypertension: a double blind crossover comparison with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Clinical significance of intrinsic sympathomimetic activity of the beta blocker carteolol. II: Comparative studies of carteolol and pindolol in patients with bradycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
Comparative Efficacy of Carteolol Hydrochloride in Preclinical Glaucoma Models
A Statistical and Mechanistic Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Carteolol (B1214276) Hydrochloride with other beta-adrenergic antagonists, primarily focusing on its impact on intraocular pressure (IOP) in animal models of glaucoma. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are presented to offer an objective resource for researchers, scientists, and professionals in drug development.
Executive Summary
Carteolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) utilized in the management of glaucoma.[1] Its primary mechanism of action involves the blockade of beta-2 adrenergic receptors in the ciliary epithelium, leading to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure (IOP).[1][2] Preclinical studies, predominantly in rabbit models of glaucoma, have demonstrated its efficacy in lowering IOP. This guide provides a comparative analysis of this compound's performance against Timolol (B1209231) Maleate, a widely used beta-blocker without ISA.
Data Presentation: Comparative Efficacy in IOP Reduction
The following tables summarize the quantitative data from preclinical studies comparing the IOP-lowering effects of this compound and Timolol Maleate in rabbit models of glaucoma.
| Table 1: Single Dose Efficacy of this compound in Pigmented Rabbits | |
| Drug | 2% this compound |
| Animal Model | Pigmented Rabbits |
| Key Finding | A single instillation significantly reduced intraocular pressure by approximately 9 mm Hg.[3] |
| Statistical Significance | P < 0.001[3] |
| Table 2: Comparative Efficacy of Carteolol vs. Timolol in a Rabbit Model (12-hour post-administration) | |
| Drug | 2% this compound vs. 0.5% Timolol Maleate |
| Animal Model | Rabbit |
| Key Finding | The reduction in intraocular pressure with carteolol was significantly less than that obtained with timolol 12 hours after administration.[4] |
| Table 3: Dose-Response of Timolol Maleate in Dexamethasone-Pretreated Rabbits | |
| Drug | Timolol Maleate (0.00007%, 0.0007%, 0.007%, 0.07%) |
| Animal Model | Dexamethasone-pretreated rabbits |
| Key Finding | A dose-dependent lowering of intraocular pressure was observed, with the most significant decreases occurring 45 minutes after administration. The average difference in IOP between timolol- and dexamethasone (B1670325)/timolol-treated eyes for the three largest concentrations was 4.8 mm Hg.[5] |
| Table 4: Efficacy of Timolol Maleate in a Water-Loading Rabbit Model | |
| Drug | Timolol Maleate |
| Animal Model | Water loading-induced ocular hypertension in rabbits |
| Key Finding | The maximum IOP-lowering effect of timolol was 3.6 mmHg (27.2%) compared to the control group after 20 minutes.[2] |
Experimental Protocols
Alpha-Chymotrypsin-Induced Glaucoma Model in Rabbits
This model is a well-established method for inducing chronic ocular hypertension in rabbits, mimicking the conditions of glaucoma.
-
Animal Selection: New Zealand White rabbits are commonly used.
-
Anesthesia: The animals are anesthetized to ensure a painless procedure.
-
Induction: A sterile solution of alpha-chymotrypsin is injected into the posterior chamber of the eye. This enzyme causes zonulysis and subsequent obstruction of the trabecular meshwork, leading to elevated IOP.
-
IOP Measurement: Intraocular pressure is measured at regular intervals using a tonometer to monitor the development and progression of ocular hypertension.
-
Drug Administration: Test compounds, such as this compound or Timolol Maleate, are administered topically to the glaucomatous eye.
-
Efficacy Evaluation: The primary endpoint is the reduction in IOP from baseline compared to a vehicle control group.
Water-Loading-Induced Ocular Hypertension Model in Rabbits
This model is used to induce a transient increase in IOP.
-
Animal Selection: New Zealand White rabbits are typically used.
-
Baseline IOP Measurement: Baseline intraocular pressure is measured.
-
Water Loading: A specific volume of water is administered to the rabbits via an orogastric tube, which leads to a rapid and temporary increase in IOP.
-
Drug Administration: The test compounds are administered topically prior to or immediately after water loading.
-
IOP Monitoring: IOP is measured at frequent intervals (e.g., every 20-30 minutes) to assess the ability of the drug to blunt or reduce the expected rise in IOP.
Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling in Aqueous Humor Production
The production of aqueous humor in the ciliary body is regulated by beta-adrenergic receptors. Stimulation of these receptors increases aqueous humor formation, while their blockade, by drugs like Carteolol, reduces it.
Caption: Beta-adrenergic signaling pathway in aqueous humor production.
Experimental Workflow for Preclinical Glaucoma Drug Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a new anti-glaucoma drug in a preclinical setting.
Caption: Workflow for preclinical evaluation of anti-glaucoma drugs.
Beta-Arrestin Biased Agonism: An Emerging Concept in Beta-Blocker Signaling
While the primary mechanism of beta-blockers in glaucoma is the antagonism of G-protein mediated signaling, some beta-blockers exhibit "biased agonism," where they can selectively activate other signaling pathways, such as those mediated by beta-arrestin. The clinical significance of this for Carteolol in glaucoma is an area of ongoing research.
Caption: Concept of Beta-Arrestin biased agonism at a GPCR.
References
- 1. Effect of Acute Increases in Intraocular Pressure on Corneal Pachymetry in Rabbit Eyes Treated with Timolol Maleate [openophthalmologyjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of topical carteolol on iridial circulation in pigmented rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 12-hour control of intraocular pressure on carteolol 2% twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced ocular hypotensive response to timolol in rabbits with prior dexamethasone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Mass Spectrometry-Based Analytical Method for Carteolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive mass spectrometry (MS) method for the quantification of Carteolol Hydrochloride against established analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the selection and validation of analytical methods for this important beta-blocker.
Introduction
This compound is a non-selective beta-adrenergic blocking agent used primarily in the treatment of glaucoma. Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety and efficacy. While traditional methods such as UV-Visible Spectrophotometry and High-Performance Liquid Chromatography with UV detection (HPLC-UV) have been employed for its analysis, modern mass spectrometry-based techniques offer significant advantages in terms of sensitivity, selectivity, and specificity.
This guide will detail the validation of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound, comparing its performance characteristics with those of a conventional spectrophotometric method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocols
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method utilizes the principles of liquid chromatography for the separation of Carteolol from the sample matrix, followed by highly selective and sensitive detection using tandem mass spectrometry.
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carteolol: Precursor ion (m/z) 293.2 → Product ion (m/z) 237.1 (for quantification) and 116.1 (for confirmation). The fragmentation corresponds to the loss of the tert-butylamine (B42293) group.[1]
-
Internal Standard (e.g., Labetalol): Appropriate precursor and product ions.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (for Ophthalmic Solution):
-
Accurately dilute the ophthalmic solution with the mobile phase to a final concentration within the calibration range.
-
Add the internal standard.
-
Vortex and inject into the LC-MS/MS system.
Alternative Method: UV-Visible Spectrophotometry
This method is based on the measurement of the absorption of ultraviolet radiation by this compound. A simple spectrophotometric method has been previously reported and validated.[2]
Instrument:
-
UV-Visible Spectrophotometer.
Methodology:
-
Solvent: Simulated tear fluid.[2]
-
Wavelength of Maximum Absorbance (λmax): 229 nm.[2]
-
Standard Preparation: Prepare a series of standard solutions of this compound in the simulated tear fluid.
-
Sample Preparation: Dilute the pharmaceutical formulation with the solvent to obtain a concentration within the linear range of the method.
-
Measurement: Record the absorbance of the sample and standard solutions at 229 nm against a solvent blank.
Method Validation and Data Comparison
The validation of the new LC-MS/MS method and its comparison with the spectrophotometric method are summarized below, based on the ICH Q2(R1) guidelines.[3][4][5]
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | New LC-MS/MS Method | Spectrophotometric Method |
| Specificity/Selectivity | High (Mass-based detection) | Moderate (Prone to interference from excipients) |
| Linearity Range | 1 - 1000 ng/mL | 2 - 20 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.74 - 99.83%[2] |
| Precision (% RSD) | < 2% | < 1%[2] |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.068 µg/mL (68 ng/mL)[2] |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.2083 µg/mL (208.3 ng/mL)[2] |
| Robustness | High | Moderate |
Note: Data for the spectrophotometric method is sourced from a published study.[2] Data for the LC-MS/MS method is representative of typical performance for such assays.
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for method validation and the logical relationship of the key validation parameters.
References
Combination Therapy of Carteolol Hydrochloride and Prostaglandin Analogs in Glaucoma: A Comparative Guide for Researchers
In the management of glaucoma, a leading cause of irreversible blindness worldwide, the primary therapeutic goal is the reduction of intraocular pressure (IOP). Combination therapy is a cornerstone of treatment for patients who do not achieve target IOP with monotherapy. This guide provides a comprehensive comparison of combination therapy involving carteolol (B1214276) hydrochloride, a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA), and prostaglandin (B15479496) analogs, a first-line class of IOP-lowering drugs. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the underlying mechanisms, clinical efficacy, and experimental protocols from key studies.
Mechanism of Action: A Synergistic Approach
The combination of carteolol hydrochloride and a prostaglandin analog leverages two distinct mechanisms to achieve a more significant reduction in IOP than either agent alone.
This compound: This beta-adrenergic antagonist primarily works by reducing the production of aqueous humor.[1][2][3] It blocks beta-adrenergic receptors in the ciliary body of the eye, which is responsible for secreting this fluid.[1][3] The intrinsic sympathomimetic activity of carteolol may contribute to a better safety profile, particularly concerning cardiovascular side effects like bradycardia, compared to other non-selective beta-blockers.[1]
Prostaglandin Analogs (e.g., Latanoprost (B1674536), Travoprost): These drugs, such as latanoprost, travoprost, and bimatoprost, lower IOP by increasing the outflow of aqueous humor, primarily through the uveoscleral pathway.[4][5][6] They are analogs of prostaglandin F2α and act on prostaglandin F (FP) receptors in the ciliary muscle and other tissues.[4][5] This activation leads to the remodeling of the extracellular matrix and widening of the connective tissue-filled spaces, which facilitates the drainage of aqueous humor.[5][6] Some studies also suggest a secondary effect on increasing trabecular outflow.[5]
Below are diagrams illustrating the signaling pathways for each drug class.
Clinical Efficacy: A Comparative Analysis
Clinical studies have demonstrated that the fixed combination of this compound and a prostaglandin analog, such as latanoprost, is more effective at lowering IOP than either component administered as monotherapy.[7][8] Furthermore, this combination has been compared to other fixed-combination therapies, most notably the combination of timolol (B1209231) and latanoprost.
Comparison with Monotherapy
Two phase 3, multicenter, randomized, controlled trials evaluated the efficacy and safety of a carteolol/latanoprost fixed combination (LCFC).[8]
-
Study 1: Compared LCFC to latanoprost monotherapy in 237 patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH). After 8 weeks, the adjusted mean IOP reduction from baseline was significantly greater in the LCFC group.[8]
-
Study 2: Compared LCFC to carteolol monotherapy in 193 patients with POAG or OH. Again, the IOP reduction over 8 weeks was significantly greater with the fixed combination.[8]
| Treatment Group | Baseline IOP (mmHg) | Adjusted Mean IOP Reduction (mmHg) | 95% Confidence Interval | P-value |
| Study 1 | ||||
| Carteolol/Latanoprost FC | Not Specified | 2.9 | 2.5 - 3.3 | < .0001 |
| Latanoprost | Not Specified | 1.6 | 1.2 - 2.0 | |
| Study 2 | ||||
| Carteolol/Latanoprost FC | Not Specified | 3.5 | 3.1 - 3.9 | < .0001 |
| Carteolol | Not Specified | 1.6 | 1.2 - 2.0 |
Table 1: Comparison of Carteolol/Latanoprost Fixed Combination vs. Monotherapy.[8]
Comparison with Timolol/Latanoprost Fixed Combination
A prospective, randomized, crossover study compared the 24-hour efficacy and safety of a fixed combination of carteolol/latanoprost (LCFC) with a fixed combination of timolol/latanoprost (LTFC) in 22 patients with POAG or OH.[9]
| Parameter | Carteolol/Latanoprost FC (LCFC) | Timolol/Latanoprost FC (LTFC) |
| Change in Mean Daytime IOP from Baseline (mmHg) | -0.93 | -1.15 |
| Change in Peak IOP (mmHg) | -0.91 | -0.68 |
Table 2: Comparison of 24-hour IOP Reduction between LCFC and LTFC.[9]
The study concluded that the 24-hour IOP-lowering effect of LCFC was similar to that of LTFC.[9] However, a notable difference was observed in the cardiovascular safety profile. The nighttime pulse rate was lower in the LTFC group at all measured time points, with statistically significant differences in the changes from baseline at 22:00, 2:00, 4:00, and 6:00.[9][10] This suggests that LCFC may have a less pronounced effect on the cardiovascular system, potentially due to the intrinsic sympathomimetic activity of carteolol.[9]
Another study involving 30 patients who were switched from a latanoprost/timolol fixed combination to a latanoprost/carteolol fixed combination found that the IOP was maintained after the switch.[11] Importantly, this study also reported significant improvements in tear film break-up time and a reduction in corneal epithelial defects after switching to the carteolol-containing combination.[11]
Experimental Protocols
To facilitate the replication and extension of this research, detailed experimental protocols from the cited studies are outlined below.
Study Comparing LCFC and LTFC (Sakaue et al., 2021)[9]
-
Study Design: A prospective, randomized, crossover study.
-
Participants: 22 patients with primary open-angle glaucoma or ocular hypertension who were pretreated with a prostaglandin analog.
-
Treatment Regimen: Patients were randomly assigned to receive either LCFC or LTFC once daily in the evening (20:00) for 2 months. After a washout period (not specified in the abstract), patients were crossed over to the other treatment for another 2 months.
-
Outcome Measures:
-
Primary Efficacy: 24-hour intraocular pressure curves.
-
Safety: 24-hour pulse rate and blood pressure monitoring.
-
-
Measurement Schedule: IOP, pulse rate, and blood pressure were measured over a 24-hour period at the end of each 2-month treatment period.
Studies Comparing LCFC with Monotherapies (Kawakami et al., 2016)[8]
-
Study Design: Two separate multicenter, randomized, evaluator-masked (Study 1) or double-masked (Study 2), parallel-group studies.
-
Participants: Outpatients with POAG or OH with a baseline IOP between 18 and <35 mmHg after a 4-week run-in period with either latanoprost (Study 1) or carteolol (Study 2).
-
Treatment Regimen:
-
Study 1: 237 patients were randomized to receive either LCFC (n=118) or latanoprost (n=119) for 8 weeks.
-
Study 2: 193 patients were randomized to receive either LCFC (n=78), carteolol (n=78), or carteolol/latanoprost concomitant therapy (n=37) for 8 weeks.
-
-
Outcome Measures:
-
Primary Efficacy: Adjusted mean IOP reduction from baseline at week 8.
-
Safety: Incidence of adverse drug reactions.
-
Conclusion
The combination of this compound and a prostaglandin analog offers a potent and well-tolerated therapeutic option for the management of glaucoma and ocular hypertension. The synergistic mechanism of action, targeting both aqueous humor production and outflow, leads to superior IOP reduction compared to monotherapy. When compared to the commonly used timolol/latanoprost fixed combination, the carteolol/latanoprost combination demonstrates a similar IOP-lowering efficacy with a potentially more favorable cardiovascular safety profile and improved ocular surface parameters. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the benefits of this combination therapy and developing novel therapeutic strategies for glaucoma.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 5. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Antiglaucoma Prostaglandin Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Efficacy of the combination of this compound + latanoprost in the treatment of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, Controlled, Phase 3 Trials of Carteolol/Latanoprost Fixed Combination in Primary Open-Angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the 24-h efficacy and safety of fixed combination carteolol/latanoprost and timolol/latanoprost in patients with primary open-angle glaucoma and ocular hypertension: a prospective crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Short-Term Efficacy and Safety of Switching from a Latanoprost/Timolol Fixed Combination to a Latanoprost/Carteolol Fixed Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carteolol Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Carteolol Hydrochloride is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with federal and state regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste effectively.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by several key agencies and regulations. The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances.[2][3] It is crucial to consult local and national regulations as they may have more stringent requirements.[4]
Hazard and Toxicity Data
Understanding the toxicological profile of this compound is fundamental to handling it safely. The following table summarizes key toxicity data.
| Data Point | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 1330 mg/kg | Rat | [4] |
| Intraperitoneal Toxicity (LD50) | 390 mg/kg | Rat | [4] |
| Intravenous Toxicity (LD50) | 50 mg/kg | Rat | [4] |
| Subcutaneous Toxicity (LD50) | 1950 mg/kg | Rat | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting.
Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn to minimize exposure.
-
Gloves: Wear impervious gloves to prevent skin contact.[5]
-
Eye Protection: Use chemical safety goggles or a face shield.[5][6]
-
Lab Coat: A lab coat or other protective clothing is mandatory to protect against spills.[7]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7][8]
-
Hygiene: Wash hands thoroughly after handling the compound.[4][6]
Proper segregation of chemical waste is crucial for compliant disposal.
-
Designated Waste Container: Collect all waste this compound, including expired or unused material and contaminated items (e.g., gloves, wipes, and weighing papers), in a designated, clearly labeled, and sealed waste container.[7][9]
-
Non-Hazardous vs. Hazardous: While this compound is not typically classified as an RCRA hazardous waste, it is imperative to consult local regulations and your institution's waste management plan. If mixed with a solvent or other hazardous chemical, it must be treated as hazardous waste.
-
Licensed Waste Disposal: The primary and recommended method for disposing of chemical waste from a laboratory is through a licensed waste disposal company.[4] This ensures the material is handled and disposed of in accordance with all federal, state, and local regulations.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the sewer system.[10] This practice is prohibited for hazardous waste pharmaceuticals under EPA regulations and is a poor practice for any chemical waste to prevent environmental contamination.[3][10]
-
Incineration: Most pharmaceutical waste is treated via incineration at a licensed facility, which is the required method for hazardous pharmaceutical waste.[2][3]
Maintain accurate records of the disposed of chemical, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Carteolol Hydrochloride
Essential Safety and Handling Guide for Carteolol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of this compound, including personal protective equipment (PPE), operational plans, and disposal procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3][4] It is harmful if swallowed and causes serious eye irritation.[1][2] Additionally, it is suspected of damaging fertility or the unborn child.[2][3][4]
Hazard Summary Table
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1][2][3][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2] |
Quantitative Toxicity Data
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 1330 mg/kg[3] |
No established occupational exposure limits have been set for this compound by region-specific regulatory bodies.[1][5]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[5] A closed system or local exhaust should be used if dust or aerosol will be generated.[4]
-
Safety Stations: Ensure that a safety shower and eyewash station are accessible.[5]
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4] A face shield may be necessary depending on the situation.[4]
-
Hand Protection: Wear impervious, chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1] Impervious protective clothing and protective boots may be required based on the handling scenario.[4]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A dust respirator or self-contained breathing apparatus (SCBA) may be necessary.[4]
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is crucial for the safe management of this compound in a laboratory setting.
Handling and Storage Procedures:
-
Handling:
-
Storage:
Accidental Release Measures (Spills):
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate: Evacuate personnel to safe areas.[6]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[5][6] Keep the product away from drains and water courses.[5]
-
Personal Protection: Wear full personal protective equipment, including respiratory protection, to avoid breathing vapors, mist, dust, or gas.[5][6]
-
Cleanup: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][4] Avoid creating dust.[4]
-
Disposal: Dispose of the contaminated material as waste according to approved procedures.[1][2]
Disposal Plan:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[4]
-
The product should not be disposed of with household garbage and should not be allowed to reach the sewage system.[2]
-
Disposal must be made according to official regulations, and it is recommended to consult with a licensed hazardous material disposal company.
Emergency First-Aid Procedures
Immediate and appropriate first-aid is critical in the event of exposure to this compound.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Get medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]
-
Inhalation: Remove the person to fresh air.[1][3] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1]
-
Ingestion: Call a poison center or doctor/physician if you feel unwell.[1][3] Rinse the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting unless advised by a medical professional.[6]
Visual Workflow for Spill Response
The following diagram outlines the logical workflow for responding to a this compound spill, ensuring a systematic and safe approach to containment and cleanup.
Caption: Logical workflow for this compound spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
